molecular formula C9H7NO2 B147529 2,4-Dihydroxyquinoline CAS No. 86-95-3

2,4-Dihydroxyquinoline

カタログ番号: B147529
CAS番号: 86-95-3
分子量: 161.16 g/mol
InChIキー: HDHQZCHIXUUSMK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-Quinolinediol, also referred to as 2,4-dihydroxyquinoline or 4-hydroxycarbostyril, is a significant compound within the organic chemical class of hydroxyquinolones . It has been identified as a primary metabolite and is a documented component of the human exposome, representing environmental exposures throughout an individual's lifetime . This compound is of particular interest in microbiology research, where it has been found to be the most abundant quinolone in Pseudomonas aeruginosa planktonic cultures . Studies suggest that 2,4-Quinolinediol may perform an important function in sustaining the pathogenicity of P. aeruginosa under oxygen-limiting conditions, making it a valuable compound for investigating bacterial survival and virulence mechanisms . As a hydroxyquinolone, it provides a core structure for biochemical studies and is utilized by researchers exploring microbial signaling and metabolism. This product is intended for laboratory research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h1-5H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHQZCHIXUUSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058950
Record name 2(1H)-Quinolinone, 4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86-95-3
Record name 2,4-Dihydroxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxycarbostyril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Quinolinediol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13962
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Quinolinediol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12465
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(1H)-Quinolinone, 4-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2(1H)-Quinolinone, 4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoline-2,4-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.556
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDROXYCARBOSTYRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N58HX8G9CN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,4-Dihydroxyquinoline: Chemical Properties and Structure

Introduction

This compound, also known by its CAS Number 86-95-3, is a heterocyclic aromatic organic compound of significant interest in medicinal chemistry and materials science. As a quinoline (B57606) derivative, it serves as a versatile scaffold and key intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[1][2][3] Its utility stems from its unique electronic properties, potential for hydrogen bonding, and ability to chelate metal ions.[1][4] This document provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental methodologies, tailored for professionals in research and development.

Chemical Structure and Tautomerism

A critical feature of this compound is its existence in multiple tautomeric forms. While often referred to as 2,4-quinolinediol (the di-enol form), it predominantly exists in keto-enol forms in the solid state and in solution. The most stable and commonly represented tautomer is 4-hydroxy-1H-quinolin-2-one.[5][6] This tautomerism is crucial as it dictates the molecule's reactivity, hydrogen bonding capabilities, and interactions with biological targets.

The primary tautomeric forms are:

  • 4-Hydroxy-2(1H)-quinolinone (Keto-Enol form) : The major tautomer.[5]

  • 2-Hydroxy-4(1H)-quinolinone (Keto-Enol form)

  • Quinoline-2,4-diol (Di-enol form)

Unfortunately, no public single-crystal X-ray diffraction data is available to definitively confirm its solid-state structure.[7]

Caption: Tautomeric forms of this compound.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized below. These data points are essential for designing synthetic routes, developing formulations, and predicting its behavior in various chemical and biological systems.

Table 1: Identifiers and General Properties

Property Value Reference(s)
IUPAC Name 4-hydroxy-1H-quinolin-2-one [5][8][9]
Synonyms 2,4-Quinolinediol, 4-Hydroxycarbostyril [1]
CAS Number 86-95-3 [1][5][10]
Molecular Formula C₉H₇NO₂ [1][9][10]
Molecular Weight 161.16 g/mol [1][5][9][10]

| Appearance | White to light yellow/beige powder |[1][11] |

Table 2: Physicochemical Data

Property Value Reference(s)
Melting Point >300 °C [1][9][10][12]
Boiling Point ~408.7 °C (estimated) [13]
Solubility Insoluble in water; sparingly soluble in ethanol (B145695) and DMSO. [3][9][12]
pKa 4.50 ± 1.00 (Predicted) [10]
LogP (o/w) 0.7 - 1.02 (estimated) [5][13]

| Density | ~1.25 g/cm³ (rough estimate) |[10] |

Table 3: Spectroscopic Data Summary

Technique Description Reference(s)
Mass Spec. Electron Ionization (EI) mass spectrum is available, showing the molecular ion peak. [5][6]
NMR Spec. ¹³C NMR spectral data has been reported. [5]

| IR Spec. | FTIR (KBr-Pellet) and ATR-IR spectra are available, useful for identifying key functional groups (C=O, O-H, N-H). |[5] |

Experimental Protocols

Detailed, step-by-step experimental protocols are typically proprietary or found within specific publications. However, established synthetic strategies and analytical methods are outlined here.

Synthesis Methodologies

The synthesis of the this compound scaffold is well-established, often proceeding via intramolecular cyclization reactions.

  • Camps Cyclization : A common and effective method involves the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone derivative. This method is versatile for producing various substituted quinolinones.[7]

  • Condensation and Cyclization : Another route involves the condensation of anilines with malonic acid or its derivatives, followed by a high-temperature cyclization step to form the quinoline ring system.[7]

  • From 2-Aminoacetophenone (B1585202) : The reaction of 2-aminoacetophenone with acylating agents such as diethyl carbonate in the presence of a strong base provides an alternative pathway to the 4-hydroxy-2-quinolone structure.[7]

Modern approaches often employ microwave assistance or solvent-free conditions to improve yields and reduce reaction times, aligning with green chemistry principles.[7]

SynthesisWorkflow start o-Aminoacetophenone (Starting Material) step1 Acylation (e.g., with Acyl Chloride) start->step1 intermediate o-Acylaminoacetophenone (Intermediate) step1->intermediate step2 Base-Catalyzed Intramolecular Cyclization (Camps Cyclization) intermediate->step2 product 4-Hydroxy-2(1H)-quinolinone (Final Product) step2->product

Caption: Generalized workflow for Camps Cyclization synthesis.

Analytical Methods

The characterization of this compound relies on standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy : To confirm the presence of key functional groups, IR spectra are typically recorded. For solid samples, the KBr-pellet technique using an instrument like a Bruker IFS 85 FTIR spectrometer has been reported.[5] This allows for the identification of characteristic stretches for hydroxyl (-OH), amine (-NH), and carbonyl (C=O) groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are critical for elucidating the precise molecular structure and confirming the major tautomeric form. Spectra are typically run in deuterated solvents like DMSO-d₆.

  • Mass Spectrometry (MS) : GC-MS is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[5] The NIST WebBook contains a graphical representation of the electron ionization mass spectrum for this compound.[6][7]

Applications and Relevance in Drug Development

The structural features of this compound make it a valuable building block in several scientific domains, particularly for drug discovery.

  • Pharmaceutical Intermediate : It is a crucial intermediate in the synthesis of various pharmaceuticals.[2][10][14] Its scaffold is found in molecules targeting neurological disorders.[1][11]

  • Antioxidant Properties : The compound exhibits strong antioxidant properties, making it a subject of research for mitigating oxidative stress, which is implicated in aging and various diseases.[1][11]

  • Chelating Agent : The arrangement of hydroxyl and carbonyl groups allows it to chelate metal ions, a property useful in analytical chemistry and for developing agents that target metalloenzymes or reduce metal-induced toxicity.[1][4]

  • Dye and Pigment Production : It serves as a coupling component in the synthesis of yellow azo dyes.[1][11][14]

LogicalRelationships core This compound prop1 Quinoline Scaffold core->prop1 prop2 Hydroxyl & Amide Groups core->prop2 prop3 Aromatic System core->prop3 app1 Pharmaceutical Intermediate prop1->app1 app2 Metal Chelation prop2->app2 app3 Antioxidant Activity prop2->app3 app4 Dye Synthesis prop3->app4

Caption: Logical relationships of core structure to its properties and applications.

References

The Natural Occurrence of 2,4-Quinolinedione Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of 2,4-quinolinedione alkaloids, a significant class of heterocyclic compounds with diverse and potent biological activities. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the natural sources, biosynthesis, and mechanisms of action of these valuable molecules. Quantitative data on the isolation and biological efficacy of these alkaloids are systematically presented in tabular format. Detailed experimental protocols for their extraction, isolation, and characterization are provided to facilitate further research and development. Furthermore, key signaling pathways associated with their anticancer and neuroprotective effects, as well as their biosynthetic pathways, are visualized using the DOT language to provide clear and concise representations of these complex biological processes.

Introduction

Quinoline (B57606) alkaloids represent a vast and structurally diverse family of natural products that have been a cornerstone of medicinal chemistry for centuries. Within this family, the 2,4-quinolinedione (2,4-QD) scaffold has emerged as a privileged structure, conferring a wide array of biological activities upon the molecules that contain it. These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1] The natural world is a rich repository of these compounds, with various plant, bacterial, and fungal species having been identified as producers of 2,4-quinolinedione alkaloids.[1] Understanding the natural sources, biosynthesis, and biological mechanisms of these alkaloids is paramount for their potential development into novel therapeutic agents. This guide aims to consolidate the current knowledge in these areas, providing a technical resource for the scientific community.

Natural Sources of 2,4-Quinolinedione Alkaloids

2,4-Quinolinedione alkaloids have been isolated from a variety of natural sources, spanning across different kingdoms of life. The most prominent sources are plants of the Rutaceae family, as well as certain species of bacteria and fungi.

Plant Sources

The Rutaceae family, commonly known as the rue or citrus family, is a particularly rich source of 2,4-quinolinedione alkaloids. Genera such as Ruta, Glycosmis, and Esenbeckia are well-documented producers of these compounds.

  • Ruta graveolens (Common Rue): This medicinal plant is known to produce a variety of alkaloids, including the 2,4-quinolinedione derivative graveoline.[2][3]

  • Glycosmis pentaphylla: This shrub, found in tropical and subtropical regions, is a source of several quinolone and quinazolinone alkaloids.[4]

  • Esenbeckia leiocarpa: This South American plant contains novel 2-alkyl-4-quinolone alkaloids.

Bacterial Sources

The bacterium Pseudomonas aeruginosa is a notable producer of 2-alkyl-4-quinolones (AQs), which play a crucial role as signaling molecules in quorum sensing.[5] These molecules regulate the expression of virulence factors and biofilm formation.[5]

Fungal Sources

Certain endophytic fungi have also been identified as producers of quinoline alkaloids, highlighting the broad distribution of these compounds in nature.

Quantitative Data

The following tables summarize the quantitative data regarding the yield of 2,4-quinolinedione alkaloids from their natural sources and their biological activities.

Table 1: Yield of 2,4-Quinolinedione Alkaloids from Natural Sources

AlkaloidSource OrganismPart of OrganismYieldReference
GraveolineRuta graveolensLeaves0.002%[3]
ArborinineRuta graveolensLeaves18.4 mg from 0.746 g fraction[2]
N-methyl-4-methoxy-2-quinoloneRuta graveolensLeaves19.3 mg from methanol (B129727) fraction[2]
GraveolineRuta graveolensLeaves14.1 mg from methanol fraction[2]
2-Heptyl-4-quinolone (HHQ)Pseudomonas aeruginosaCulture0.5 - 2 µM in acute infection isolates[6]

Table 2: Anticancer Activity of Selected 2,4-Quinolinedione Alkaloids (IC50 Values)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinolone-based mTOR inhibitorHuman promyelocytic leukemia (HL-60)0.064[7]
Indole- and quinolone-based mTOR inhibitorsmTOR kinase0.066 - 0.075[8]
PQ1 (quinoline derivative)T47D breast cancerInduces apoptosis[9]
Quinoxaline derivativesHepG2, MCF-7, MDA-231, HeLa1.94 - 7.1[10]
GraveolineA375 skin melanomaCytotoxic[11]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of 2,4-quinolinedione alkaloids from natural sources, as well as a protocol for assessing their antimicrobial activity.

Extraction and Isolation of Alkaloids from Plant Material (e.g., Ruta graveolens)

This protocol describes a general procedure for the extraction and isolation of alkaloids from plant tissues.

Materials:

Procedure:

  • Extraction: a. Macerate the dried, powdered plant material in methanol at room temperature for 24-48 hours. b. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Solvent Partitioning: a. Suspend the crude extract in a methanol/water mixture (e.g., 1:3 v/v). b. Perform liquid-liquid partitioning successively with hexane and dichloromethane to separate compounds based on polarity. c. Collect the dichloromethane fraction, which is likely to contain the alkaloids, and evaporate the solvent.[2]

  • Column Chromatography (Silica Gel): a. Prepare a silica gel column packed in a non-polar solvent (e.g., hexane). b. Dissolve the dried dichloromethane fraction in a minimal amount of a suitable solvent and load it onto the column. c. Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually introducing dichloromethane, followed by acetone and methanol.[2] d. Collect fractions and monitor the separation using TLC.

  • Further Purification (Sephadex LH-20): a. Pool the fractions containing the compounds of interest (as determined by TLC). b. Subject the pooled fractions to further purification using a Sephadex LH-20 column, eluting with a suitable solvent system (e.g., dichloromethane:methanol 1:1 v/v) to isolate the pure alkaloids.[2]

Characterization of Isolated Alkaloids

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small amount of the purified alkaloid in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire 1D NMR spectra (¹H and ¹³C) to determine the basic structure and number of protons and carbons.

  • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of atoms within the molecule and confirm the structure.[12][13]

High-Performance Liquid Chromatography (HPLC):

  • Develop an HPLC method for the analysis and purification of the alkaloids.

  • Column: Use a reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the mobile phase is a critical parameter for the separation of alkaloids.[4]

  • Detection: Use a UV detector set at a wavelength where the alkaloids show maximum absorbance (e.g., 280 nm).[4]

  • Inject the purified sample and compare the retention time with that of a known standard if available.

Protocol for Determining Antimicrobial Activity (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the isolated alkaloids.[14][15]

Materials:

  • Purified alkaloid

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (solvent used to dissolve the alkaloid, e.g., DMSO)

Procedure:

  • Preparation of Stock Solution: Dissolve the purified alkaloid in a suitable solvent (e.g., DMSO) to a known concentration.

  • Preparation of Bacterial Inoculum: Grow the bacterial strains in MHB overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: a. Add 100 µL of MHB to each well of a 96-well plate. b. Add the alkaloid stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and the solvent), and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the alkaloid that inhibits visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm.[14]

Biosynthesis and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the biosynthetic pathway of 2-alkyl-4-quinolones in Pseudomonas aeruginosa and the signaling pathways implicated in the anticancer and neuroprotective effects of 2,4-quinolinedione alkaloids.

Biosynthesis of 2-Alkyl-4-Quinolones in Pseudomonas aeruginosa

Biosynthesis_of_2_Alkyl_4_Quinolones Anthranilate Anthranilate N_Methylanthraniloyl_CoA N-Methylanthraniloyl-CoA Anthranilate->N_Methylanthraniloyl_CoA Several Steps Fatty_Acid Fatty Acid Alkyldiketide_CoA Alkyldiketide-CoA Fatty_Acid->Alkyldiketide_CoA ADS Malonyl_CoA Malonyl-CoA Malonyl_CoA->Alkyldiketide_CoA ADS Two_AQ 2-Alkyl-4-quinolone N_Methylanthraniloyl_CoA->Two_AQ AQS Alkyldiketide_CoA->Two_AQ AQS

Caption: Biosynthesis of 2-Alkyl-4-Quinolones in P. aeruginosa.

Anticancer Signaling Pathway: PI3K/Akt/mTOR Inhibition

PI3K_Akt_mTOR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis QD_Alkaloid 2,4-Quinolinedione Alkaloid QD_Alkaloid->PI3K QD_Alkaloid->Akt QD_Alkaloid->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2,4-quinolinedione alkaloids.

Anticancer Signaling Pathway: Caspase-Mediated Apoptosis

Caspase_Apoptosis QD_Alkaloid 2,4-Quinolinedione Alkaloid Caspase8 Caspase-8 QD_Alkaloid->Caspase8 Caspase9 Caspase-9 QD_Alkaloid->Caspase9 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Inhibition Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl Translocation QD_Alkaloid 2,4-Quinolinedione Alkaloid QD_Alkaloid->Keap1 Inhibition ARE Antioxidant Response Element (ARE) Nrf2_nucl->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

References

Spectroscopic Profile of 2,4-Dihydroxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-dihydroxyquinoline (also known as 4-hydroxy-2(1H)-quinolone), a key heterocyclic compound with significant interest in pharmaceutical and chemical research. This document collates Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The data presented below was obtained in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

¹H NMR Data [1]

Chemical Shift (δ) ppmMultiplicityAssignment
12.90SingletOH
11.18SingletNH
7.83MultipletH-5
7.51MultipletH-6
7.30MultipletC-8
7.16MultipletH-7
5.77SingletH-3

¹³C NMR Data [1]

Chemical Shift (δ) ppmAssignment
163.57C-2
162.43C-4
139.13C-9
130.82C-7
122.62C-10
121.04C-5
115.10C-8
114.95C-6
98.18C-3
Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its key functional groups. The data below was obtained from a sample prepared in a Nujol mull.[1]

Wavenumber (cm⁻¹)Functional Group Assignment
3360O-H Stretch
1657C=O Stretch (Amide)
1508C=C Stretch (Aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the parent molecule and its fragments. The following data was obtained via electron ionization (EI) mass spectrometry.[2][3]

m/zInterpretation
161[M]⁺ (Molecular Ion)
120Fragment Ion
119Fragment Ion

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

NMR Spectroscopy Protocol

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

2. Data Acquisition:

  • The ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

  • The spectrometer is locked to the deuterium (B1214612) signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity.

  • For ¹H NMR, a standard single-pulse experiment is used with a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • For ¹³C NMR, a standard proton-decoupled pulse sequence is used with a spectral width of approximately 250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. The number of scans typically ranges from 128 to 1024, depending on the sample concentration.

3. Data Processing:

  • The raw data is subjected to Fourier transformation, phase correction, and baseline correction.

  • The chemical shifts are referenced to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy Protocol (Solid Sample)

1. Sample Preparation (Nujol Mull Method):

  • Place a small amount (2-5 mg) of the solid this compound sample in an agate mortar.

  • Add one to two drops of Nujol (mineral oil).

  • Grind the mixture with the pestle until a smooth, uniform paste is formed.

  • Apply a thin, even film of the mull onto a salt plate (e.g., KBr or NaCl).

  • Place a second salt plate on top and gently rotate to spread the mull evenly and remove any air bubbles.

2. Data Acquisition:

  • Place the prepared salt plates in the sample holder of an FT-IR spectrometer.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the clean salt plates prior to running the sample to subtract any atmospheric or plate-related absorptions.

3. Data Analysis:

  • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry Protocol (Electron Ionization)

1. Sample Introduction:

  • Introduce a small amount of the solid this compound sample into the mass spectrometer via a direct insertion probe.

2. Ionization:

  • Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

3. Mass Analysis:

  • Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole or time-of-flight analyzer.

4. Detection and Spectrum Generation:

  • Detect the separated ions to generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Multiplicities Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies Functional Groups IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow for this compound.

References

Neuroprotective Effects of Quinoline Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the neuroprotective effects of select quinoline (B57606) derivatives, for which substantial research is available. The neuroprotective properties of the parent compound, 2,4-Dihydroxyquinoline, are not as extensively documented in peer-reviewed literature. Therefore, this guide extrapolates potential mechanisms and experimental frameworks from studies on structurally related and well-investigated derivatives. The information presented herein is intended as a foundational resource to stimulate further investigation into the broader class of quinoline compounds as potential neuroprotective agents.

Introduction: The Therapeutic Potential of Quinoline Scaffolds in Neurodegeneration

The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] In the context of neurodegenerative diseases such as Alzheimer's, Parkinson's, and cerebral ischemia, the exploration of quinoline derivatives has revealed promising neuroprotective potential.[3][4][5] These compounds often exhibit a multi-target-directed ligand (MTDL) nature, enabling them to simultaneously modulate various pathological pathways implicated in neuronal damage, including oxidative stress, inflammation, and apoptosis.[3][[“]][[“]][[“]]

This technical guide provides an in-depth overview of the neuroprotective effects of select, well-researched quinoline derivatives, including 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) and 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ). It aims to equip researchers, scientists, and drug development professionals with a comprehensive resource detailing quantitative data, experimental methodologies, and the underlying signaling pathways associated with the neuroprotective actions of these compounds.

Quantitative Data on Neuroprotective Effects of Quinoline Derivatives

The neuroprotective efficacy of quinoline derivatives has been quantified in various preclinical models. The following tables summarize key findings from studies on DHQ and HTHQ in models of cerebral ischemia/reperfusion (CIR) and Parkinson's disease (PD).

Table 1: Effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) on Biochemical Markers in a Rat Model of Cerebral Ischemia/Reperfusion[9]
ParameterControlCIRCIR + DHQ (50 mg/kg)
Oxidative Stress Markers
8-hydroxy-2-deoxyguanosineNormalIncreasedDecreased
8-isoprostaneNormalIncreasedDecreased
Inflammatory Markers
Myeloperoxidase ActivityNormalIncreasedDecreased
Interleukin ExpressionNormalIncreasedDecreased
Nfkb2 ExpressionNormalIncreasedDecreased
Apoptosis Markers
Caspase ActivityNormalIncreasedDecreased
DNA FragmentationNormalIncreasedDecreased
AIF ExpressionNormalIncreasedDecreased
Antioxidant Enzyme Gene Expression
CatNormalOverexpressedDecreased
GsrNormalOverexpressedDecreased
Nfe2l2NormalOverexpressedDecreased
Sod1NormalDecreasedActivated
Gpx1NormalDecreasedActivated
Gsta2NormalDecreasedActivated
Foxo1NormalDecreasedActivated
Table 2: Effects of 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) in a Rat Model of Rotenone-Induced Parkinson's Disease[4][10][11]
ParameterControlPD (Rotenone)PD + HTHQ (25 mg/kg)PD + HTHQ (50 mg/kg)PD + Rasagiline
Motor Coordination NormalImpairedImprovedSignificantly ImprovedImproved
Tyrosine Hydroxylase Expression NormalDecreasedIncreasedSignificantly IncreasedIncreased
Oxidative Stress Markers
8-isoprostaneNormalIncreasedDecreasedSignificantly DecreasedDecreased
Lipid Oxidation ProductsNormalIncreasedDecreasedSignificantly DecreasedDecreased
Protein Oxidation ProductsNormalIncreasedDecreasedSignificantly DecreasedDecreased
Inflammatory Markers (mRNA levels)
Il1b (Cerebral Cortex)NormalIncreasedDecreasedMore Effectively Downregulated-
Tnf (Cerebral Cortex)NormalIncreasedDecreasedMore Effectively Downregulated-
Nfkb2 (Cerebral Cortex)NormalIncreasedDecreasedMore Effectively Downregulated-
Il1b (Striatum)NormalIncreasedDecreasedMore Significantly Reduced-
Tnf (Striatum)NormalIncreasedDecreasedMore Significantly Reduced-
Nfkb2 (Striatum)NormalIncreasedDecreasedMore Significantly Reduced-
Il6 (Striatum)NormalIncreasedLess Significantly Reduced--
Ptgs2 (Striatum)NormalIncreased--More Significantly Reduced
Apoptosis NormalIncreased-Lower Intensity-
Chaperone Activity (HSP70) NormalAltered-Normalized-
Antioxidant System
Antioxidant Enzyme ActivitiesNormalDecreasedRecoveredRecovered-
NADPH-generating Enzyme FunctionNormalImpairedRecoveredRecovered-
Nrf2 and Foxo1 mRNA ExpressionNormalDecreasedUpsurgedUpsurged-

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the neuroprotective effects of quinoline derivatives.

In Vivo Model of Cerebral Ischemia/Reperfusion (CIR) in Rats[9]
  • Animal Model: The CIR rat model is constructed using bilateral common carotid artery occlusion followed by reoxygenation.

  • Drug Administration: DHQ is administered at a dose of 50 mg/kg for three consecutive days.

  • Histopathological Analysis: Brain tissue is subjected to histological staining using hematoxylin (B73222) and eosin (B541160) to assess neuronal damage.

  • Biochemical Assays:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Levels of S100B protein, 8-hydroxy-2-deoxyguanosine, and 8-isoprostane are assessed.

    • Spectrophotometry: The activity of various enzymes is measured.

    • Apoptosis Assays: The intensity of apoptosis is evaluated based on caspase activity and DNA fragmentation.

  • Gene Expression Analysis: The level of gene transcripts is assessed by real-time PCR.

In Vivo Model of Rotenone-Induced Parkinson's Disease (PD) in Rats[4][10][11]
  • Animal Model: Experimental Parkinsonism is induced by the administration of rotenone.

  • Animal Groups: Six groups of animals are typically used: a control group, animals with rotenone-induced PD, rats with PD given HTHQ at a dose of 50 mg/kg, rats with PD given HTHQ at a dose of 25 mg/kg, animals with pathology who were administered a comparison drug (e.g., rasagiline), and control animals who were administered HTHQ at a dose of 50 mg/kg.

  • Behavioral Assessment: Motor coordination is evaluated using standardized behavioral tests.

  • Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase to assess the integrity of dopaminergic neurons.

  • Oxidative Stress and Inflammation Analysis: Levels of oxidative stress markers (e.g., 8-isoprostane, lipid and protein oxidation products) and inflammatory markers (e.g., mRNA levels of proinflammatory cytokines and NF-κB) are measured in brain tissue.

  • Apoptosis and Chaperone Activity Assays: The intensity of apoptosis and the activity and expression of chaperones like heat shock protein 70 (HSP70) are determined.

  • Antioxidant System Evaluation: The activities of antioxidant and NADPH-generating enzymes, as well as the mRNA expression levels of antioxidant genes and transcription factors (Nrf2 and Foxo1), are analyzed.

In Vitro Neuroprotection Assay against MPP+-induced Neurotoxicity[3]
  • Cell Culture: SH-SY5Y human neuroblastoma cells are seeded in a 96-well plate and allowed to adhere.

  • Treatment: Cells are pre-treated with various concentrations of the quinoline derivative for 1-2 hours.

  • Induction of Neurotoxicity: Neurotoxicity is induced by adding 1-methyl-4-phenylpyridinium (MPP+). Control wells include untreated cells, cells treated only with MPP+, and cells treated only with the test compound.

  • Cell Viability Assessment (MTT Assay):

    • The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed to measure cell viability.

    • The absorbance is measured at approximately 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability for each treatment group is calculated relative to the untreated control cells to determine the protective effect of the quinoline derivative.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of the studied quinoline derivatives are mediated through the modulation of intricate intracellular signaling pathways. Understanding these pathways is crucial for the rational design and development of novel neuroprotective agents.

Antioxidant and Anti-inflammatory Pathways

DHQ and HTHQ exert significant neuroprotective effects by mitigating oxidative stress and inflammation.[9][10][11] These compounds can directly scavenge free radicals and modulate the expression and activity of key components of the cellular antioxidant defense system.

Oxidative_Stress Oxidative Stress (e.g., Ischemia, Rotenone) ROS Reactive Oxygen Species (ROS) Generation Oxidative_Stress->ROS Inflammation Inflammation Oxidative_Stress->Inflammation Quinoline_Derivative Quinoline Derivative (DHQ / HTHQ) Nrf2_Foxo1 Activation of Nrf2 & Foxo1 Quinoline_Derivative->Nrf2_Foxo1 Activates NFkB Inhibition of NF-κB Signaling Quinoline_Derivative->NFkB Inhibits Neuronal_Damage Neuronal Damage & Apoptosis ROS->Neuronal_Damage Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (SOD1, GPX1, etc.) Nrf2_Foxo1->Antioxidant_Enzymes Neuroprotection Neuroprotection Nrf2_Foxo1->Neuroprotection Antioxidant_Enzymes->ROS Inhibits Proinflammatory_Cytokines Decreased Pro-inflammatory Cytokines (IL-1β, TNF-α) Inflammation->Neuronal_Damage NFkB->Inflammation Reduces NFkB->Proinflammatory_Cytokines NFkB->Neuroprotection Neuronal_Insult Neuronal Insult (e.g., Ischemia, Neurotoxins) Mitochondrial_Dysfunction Mitochondrial Dysfunction Neuronal_Insult->Mitochondrial_Dysfunction Quinoline_Derivative Quinoline Derivative (DHQ / HTHQ) AIF_Release Apoptosis-Inducing Factor (AIF) Release Quinoline_Derivative->AIF_Release Inhibits Caspase_Activation Caspase Activation Quinoline_Derivative->Caspase_Activation Inhibits Neuroprotection Neuroprotection Quinoline_Derivative->Neuroprotection Mitochondrial_Dysfunction->AIF_Release Mitochondrial_Dysfunction->Caspase_Activation DNA_Fragmentation DNA Fragmentation AIF_Release->DNA_Fragmentation Caspase_Activation->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis Start Start: Novel Quinoline Derivative Synthesis In_Vitro_Screening In Vitro Screening (e.g., SH-SY5Y cells, MPP+) Start->In_Vitro_Screening Toxicity_Assay Cytotoxicity Assessment In_Vitro_Screening->Toxicity_Assay Neuroprotection_Assay Neuroprotection Assay (MTT) In_Vitro_Screening->Neuroprotection_Assay Mechanism_Studies Mechanistic Studies (ROS, Apoptosis, etc.) Neuroprotection_Assay->Mechanism_Studies In_Vivo_Studies In Vivo Studies (e.g., CIR, PD models) Mechanism_Studies->In_Vivo_Studies Behavioral_Tests Behavioral Assessments In_Vivo_Studies->Behavioral_Tests Histopathology Histopathology & Immunohistochemistry In_Vivo_Studies->Histopathology Biochemical_Analysis Biochemical & Molecular Analysis In_Vivo_Studies->Biochemical_Analysis Lead_Optimization Lead Optimization Biochemical_Analysis->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of 2,4-Dihydroxyquinoline Derivatives

Introduction

The quinoline (B57606) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Among its many variations, the this compound, which primarily exists in its more stable tautomeric form, 4-hydroxy-2-quinolone, has garnered significant attention. This core structure is a key building block for developing novel therapeutic agents due to its wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities.

The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring. The hydroxyl groups at the 2- and 4-positions are particularly important, as they can participate in hydrogen bonding with biological targets like enzymes and receptors and can chelate metal ions, a property crucial for some of their antimicrobial effects. This guide provides a comprehensive overview of the multifaceted mechanisms of action of this compound derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanisms of Action

The therapeutic potential of this compound derivatives stems from their ability to interact with a diverse array of molecular targets. Their mechanisms of action can be broadly categorized into anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

These compounds inhibit tumor growth through several distinct mechanisms, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes essential for cancer cell proliferation.

  • Enzyme Inhibition:

    • Topoisomerase Inhibition: A primary mechanism for the quinolone class is the inhibition of DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. By stabilizing the enzyme-DNA complex, these compounds lead to double-strand DNA breaks, ultimately triggering cell death.

    • Human Dihydroorotate Dehydrogenase (hDHODH) Inhibition: hDHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is crucial for the proliferation of rapidly dividing cells. Specific quinoline derivatives have been identified as potent inhibitors of hDHODH, thereby starving cancer cells of essential building blocks for DNA and RNA synthesis.

    • Tubulin Polymerization Inhibition: Some 2-phenylquinolin-4-one derivatives act as potent inhibitors of tubulin polymerization, disrupting microtubule dynamics, which is essential for mitosis and cell division.

    • DNA Methyltransferase (DNMT1) Inhibition: Certain 4-aminoquinoline (B48711) analogs act as competitive inhibitors of DNMT1. Other quinoline-based compounds can intercalate into DNA, altering its structure and preventing enzymes like DNMTs from binding, leading to DNA hypomethylation and changes in gene expression.

  • Induction of Apoptosis and Cell Cycle Arrest:

    • Many derivatives induce programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of Bcl-2 family proteins, specifically by decreasing the levels of the anti-apoptotic protein Bcl-2 and increasing the levels of the pro-apoptotic protein Bax.

    • Activation of the p53 tumor suppressor pathway is another common mechanism.

    • These compounds can also cause cell cycle arrest, frequently at the G2/M transition, by down-regulating key cell cycle proteins such as cyclin B1 and cdk1.

dot digraph "Anticancer_Mechanisms_of_2_4_Dihydroxyquinoline_Derivatives" { graph [rankdir="TB", splines=ortho, size="11,8!", dpi=72]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Anticancer mechanisms of this compound derivatives.

Anti-inflammatory Activity

Inflammation is a key process in many diseases. This compound derivatives exhibit anti-inflammatory properties primarily by inhibiting the NF-κB signaling pathway and reducing oxidative stress.

  • Inhibition of NF-κB Pathway: Nuclear factor-κB (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In an inactive state, NF-κB resides in the cytoplasm. Upon stimulation, it translocates to the nucleus to initiate the transcription of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, as well as enzymes like cyclooxygenase-2 (COX-2). Certain dihydroquinoline derivatives can suppress the activation and nuclear translocation of NF-κB, thereby downregulating the inflammatory cascade.

  • Antioxidant Effects: Many of these compounds possess significant antioxidant activity. They can scavenge reactive oxygen species (ROS), which are known to activate pro-inflammatory signaling pathways, including NF-κB. By reducing oxidative stress, these derivatives help to mitigate the inflammatory response.

  • Enzyme Inhibition: The anti-inflammatory effects are also linked to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

dot digraph "Anti_Inflammatory_Mechanisms" { graph [rankdir="TB", splines=ortho, size="11,8!", dpi=72]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Anti-inflammatory mechanisms of this compound derivatives.

Antimicrobial Activity

The quinoline core is fundamental to a major class of antibiotics. Derivatives of this compound extend this activity to a broader range of microbes, including bacteria, fungi, and parasites.

  • Antibacterial: The classic mechanism involves the inhibition of bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—which are essential for bacterial DNA replication. This leads to breaks in the bacterial chromosome and rapid cell death. Some derivatives also show activity against dihydrofolate reductase, an enzyme in the folic acid synthesis pathway.

  • Antifungal: The antifungal action is often attributed to the disruption of fungal cell membrane integrity. This can lead to increased permeability and leakage of essential cellular components, resulting in cell death.

  • Antiparasitic: In protozoa like Entamoeba histolytica, the amoebicidal effect of iodoquinol (B464108) (a diiodinated hydroxyquinoline) is believed to involve the chelation of essential metal ions, such as iron, which are vital for parasitic metabolic enzymes. Disruption of DNA function and membrane integrity are also proposed mechanisms.

Quantitative Data Summary

The biological potency of this compound derivatives is quantified by various metrics, including the half-maximal inhibitory concentration (IC₅₀) for enzyme inhibition and anticancer effects, and the minimum inhibitory concentration (MIC) for antimicrobial activity.

Table 1: Anticancer Activity of Selected Quinoline Derivatives
Compound/DerivativeCancer Cell LineActivityIC₅₀ ValueReference
Compound A9 -hDHODH Inhibition9.7 nM
12e Ovarian (2774, SKOV3)Growth InhibitionDose-dependent
91b1 Lung (A549)Growth InhibitionTime-dependent
91b1 Esophageal (KYSE150)Growth InhibitionTime-dependent
2-Phenylquinolin-4-oneVariousAntiproliferativeNot specified
4a, 4d Leukemia (Jurkat, THP-1)Antiproliferative4–6.5 µM
Table 2: Enzyme Inhibition by Selected Quinoline Derivatives
Compound/DerivativeTarget EnzymeInhibition TypeIC₅₀ / Kᵢ ValueReference
Compound A9 hDHODH-IC₅₀: 9.7 nM
4-Aminoquinoline analogsDNMT1CompetitiveNot specified
HHQ E. huxleyi DHODHTight-bindingKᵢ: 2.3 ± 0.7 nM
Acetyloxy-ferulic acid hybrid (11e )Soybean LOX-IC₅₀: 52.5 µM
Compound 6c E. coli DNA gyrase-IC₅₀: 280 ± 30 nM
Compound 6c E. coli topoisomerase IV-IC₅₀: 17.50 ± 1.50 µM
Table 3: Antimicrobial Activity of Selected this compound Derivatives
Compound/DerivativeTarget OrganismMIC ValueReference
Compound 6c S. aureus (MRSA)0.75 µg/mL
Compound 6c E. faecalis (VRE)0.75 µg/mL
Compound 6c S. epidermidis (MRSE)2.50 µg/mL
Brominated analog 3j A. flavusIC₅₀: 1.05 µg/mL
ClioquinolCandida spp.0.031–2 µg/mL
ClioquinolDermatophytes0.031–2 µg/mL

Detailed Methodologies

The mechanisms of action described above were elucidated using a variety of standard and advanced experimental protocols.

Cell Viability and Cytotoxicity Assay (MTS/MTT)
  • Principle: These colorimetric assays measure cell metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert tetrazolium salts (MTS or MTT) into a colored formazan (B1609692) product, which can be quantified by measuring its absorbance. A decrease in color formation is proportional to the level of cytotoxicity induced by the compound.

  • Protocol:

    • Cell Seeding: Plate cancer cells (e.g., A549, SKOV3) in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

    • Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions (e.g., CellTiter 96 AQueous One Solution).

    • Incubation: Incubate for 1-4 hours at 37°C. For MTT, an additional step is required to solubilize the formazan crystals with a solubilizing agent.

    • Absorbance Reading: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Detection by DAPI/TUNEL Staining
  • Principle: This double-staining method identifies apoptotic cells. DAPI (4',6-diamidino-2-phenylindole) stains the nuclei of all cells, revealing morphological changes characteristic of apoptosis (e.g., chromatin condensation, nuclear fragmentation). The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.

  • Protocol:

    • Cell Culture: Grow cells on coverslips and treat with the test compound for the desired time.

    • Fixation and Permeabilization: Fix the cells with a solution like 4% paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100).

    • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and labeled nucleotides (e.g., BrdUTP), following the kit manufacturer's protocol.

    • Antibody Staining: Add an anti-BrdU antibody conjugated to a fluorophore (e.g., FITC) to detect the incorporated nucleotides.

    • DAPI Staining: Counterstain the nuclei with DAPI.

    • Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show both DAPI staining (often condensed or fragmented) and positive TUNEL staining (e.g., green fluorescence).

Western Blot Analysis for Protein Expression
  • Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate. It allows for the measurement of changes in the levels of key regulatory proteins involved in apoptosis (Bcl-2, Bax, p53) and the cell cycle (cyclin B1, cdk1).

  • Protocol:

    • Protein Extraction: Lyse the treated and control cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.

    • Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: Add a chemiluminescent substrate that reacts with the HRP enzyme to produce light.

    • Imaging: Capture the light signal on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein.

Minimum Inhibitory Concentration (MIC) Determination
  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.

  • Protocol:

    • Compound Preparation: Prepare a series of two-fold serial dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

    • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL.

    • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Result Interpretation: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations of Pathways and Workflows

dot digraph "Experimental_Workflow_Anticancer_Screening" { graph [rankdir="LR", splines=ortho, size="11,8!", dpi=72]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Workflow for screening the anticancer activity of new derivatives.

Conclusion

This compound and its derivatives represent a highly versatile and pharmacologically significant class of compounds. Their mechanism of action is multifaceted, targeting a range of biological processes critical for the survival and proliferation of cancer cells, pathogenic microbes, and inflammatory pathways. The ability to inhibit key enzymes like topoisomerases and hDHODH, modulate apoptotic and cell cycle pathways, suppress NF-κB signaling, and disrupt microbial cell integrity underscores their vast therapeutic potential. The structure-activity relationship studies, which correlate specific substitutions on the quinoline ring with enhanced potency and selectivity, continue to guide the rational design of new, more effective drug candidates. The data and protocols presented in this guide highlight the robust scientific foundation supporting the ongoing development of this compound derivatives as next-generation therapeutics.

An In-depth Technical Guide to 2,4-Dihydroxyquinoline (CAS 86-95-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dihydroxyquinoline (CAS 86-95-3), a versatile heterocyclic compound with significant potential in pharmaceutical and chemical research. The document details its physicochemical properties, synthesis methodologies, and known biological activities, with a particular focus on its neuroprotective and antioxidant effects. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and insights into its mechanism of action.

Introduction

This compound, also known by synonyms such as 2,4-Quinolinediol and 4-Hydroxy-2(1H)-quinolinone, is a quinoline (B57606) derivative that has garnered interest in various scientific fields.[1][2][3] Its structure is characterized by a quinoline core with hydroxyl groups at positions 2 and 4. The molecule exhibits keto-enol tautomerism, predominantly existing in the 4-hydroxy-2(1H)-quinolinone form.[4] This compound serves as a crucial intermediate in the synthesis of a range of biologically active molecules, including pharmaceuticals and dyes.[5][6] Notably, it is a precursor in the biosynthesis of furoquinoline alkaloids.[1] Its intrinsic properties, such as antioxidant and potential neuroprotective activities, make it a valuable scaffold in medicinal chemistry.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.

PropertyValueReference
CAS Number 86-95-3[1]
Molecular Formula C₉H₇NO₂[1]
Molecular Weight 161.16 g/mol [1]
Appearance White to light yellow to beige powder[1][5]
Melting Point >300 °C[1][7]
pKa (predicted) 4.50 ± 1.00[7]
Solubility Insoluble in water. Soluble in aqueous base and DMSO.[6][7]
InChI Key HDHQZCHIXUUSMK-UHFFFAOYSA-N[8]

Synthesis and Characterization

This compound can be synthesized through several methods. The most common approaches are the Camps cyclization of o-acylaminoacetophenones and a synthetic route starting from isatin (B1672199).

Experimental Protocols

3.1.1. Synthesis via Camps Cyclization

The Camps cyclization involves the intramolecular condensation of an o-acylaminoacetophenone in the presence of a base to yield hydroxyquinolines.[2][9]

  • Materials: o-Aminoacetophenone, Acetic anhydride (B1165640), Sodium hydroxide (B78521), Ethanol (B145695), Hydrochloric acid.

  • Step 1: Acetylation of o-Aminoacetophenone. To a solution of o-aminoacetophenone in a suitable solvent, add acetic anhydride in a dropwise manner while maintaining the temperature at 0-5 °C. Stir the reaction mixture for 2-3 hours.

  • Step 2: Cyclization. The resulting o-acylaminoacetophenone is then treated with an alcoholic solution of sodium hydroxide and refluxed for several hours. The progress of the reaction should be monitored by thin-layer chromatography.

  • Step 3: Purification. Upon completion, the reaction mixture is cooled, and the pH is adjusted with hydrochloric acid to precipitate the product. The crude this compound is then collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol to afford the pure product.

3.1.2. Synthesis from Isatin

An alternative synthesis route utilizes isatin as the starting material.[10][11]

  • Materials: Isatin, Chloroacetyl chloride, Potassium hydroxide, Hydrochloric acid.

  • Step 1: N-Acylation of Isatin. Isatin is reacted with chloroacetyl chloride in an appropriate solvent to yield N-(chloroacetyl)-isatin.

  • Step 2: Ring Expansion and Decarboxylation. The N-(chloroacetyl)-isatin is then refluxed with an aqueous solution of potassium hydroxide. This is followed by acidification with hydrochloric acid, which leads to the precipitation of this compound with the simultaneous evolution of carbon dioxide.

  • Step 3: Purification. The precipitated product is collected by filtration, washed thoroughly with water, and can be further purified by recrystallization.

Spectral Characterization

The identity and purity of synthesized this compound can be confirmed by various spectroscopic techniques.

Technique Observed Data/Peaks
¹H NMR Spectral data available in literature.[12][13]
¹³C NMR Spectral data available in literature.[4][13]
FTIR (cm⁻¹) Characteristic peaks for O-H, N-H, C=O, and aromatic C=C stretching.[14][15]
Mass Spec. Molecular ion peak corresponding to the molecular weight.[16]

Biological Activity and Mechanism of Action

This compound and its derivatives have demonstrated a range of biological activities, with neuroprotective and antioxidant effects being of significant interest.

Neuroprotective Effects

Studies on structurally related dihydroquinoline derivatives suggest a potential neuroprotective mechanism.[6][17] This protection is thought to be mediated through the modulation of cellular stress response pathways, including the inhibition of oxidative stress, inflammation, and apoptosis.[6]

Experimental Protocol: In Vitro Neuroprotection Assay

  • Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y) under standard conditions.

  • Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a known neurotoxin (e.g., 6-hydroxydopamine or hydrogen peroxide).

  • Treatment: Treat the cells with varying concentrations of this compound prior to or concurrently with the neurotoxin.

  • Assessment of Cell Viability: Measure cell viability using assays such as the MTT or LDH assay.

  • Analysis of Apoptosis: Assess apoptotic markers like caspase-3 activity or perform TUNEL staining.

  • Measurement of Oxidative Stress: Quantify reactive oxygen species (ROS) levels using fluorescent probes like DCFDA.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and chelate metal ions.[5]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Principle: The antioxidant activity is measured by the ability of the compound to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[18]

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the stock solution.

    • Add an aliquot of each dilution to a solution of DPPH in ethanol.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity. Ascorbic acid can be used as a positive control.

Signaling Pathways

Based on the observed antioxidant and neuroprotective effects of similar compounds, this compound is hypothesized to modulate key cellular signaling pathways such as the Nrf2 and FoxO1 pathways.

4.3.1. Nrf2 Signaling Pathway

The Nrf2 pathway is a primary regulator of the cellular antioxidant response.[1][2][19] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes.

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 induces conformational change DHQ This compound DHQ->Keap1 may interact with Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 promotes Nrf2->Cul3 ubiquitination Nucleus Nucleus Nrf2->Nucleus translocation Proteasome Proteasomal Degradation Cul3->Proteasome ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection Nrf2_n Nrf2 Nrf2_n->ARE Maf Maf Maf->ARE

Caption: Nrf2-mediated antioxidant response pathway.

4.3.2. FoxO1 Signaling Pathway in Neuroprotection

FoxO1 is a transcription factor involved in stress resistance, metabolism, and cell apoptosis.[20][21][22] Its activity is regulated by the PI3K-Akt signaling pathway. In the context of neuroprotection, FoxO1 can promote the expression of genes involved in cellular defense.

FoxO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt FoxO1_cyto FoxO1 (phosphorylated) Akt->FoxO1_cyto phosphorylates Protein_14_3_3 sequesters in cytoplasm FoxO1_cyto->Protein_14_3_3 binds FoxO1_nuc FoxO1 (dephosphorylated) FoxO1_cyto->FoxO1_nuc dephosphorylation (under stress) Cytoplasm Cytoplasm Nucleus Nucleus FoxO1_nuc->FoxO1_cyto phosphorylation Target_Genes Target Genes (e.g., for stress resistance) FoxO1_nuc->Target_Genes activates transcription Neuroprotection Neuroprotection Target_Genes->Neuroprotection DHQ This compound (potential modulation) DHQ->Akt potential influence

Caption: FoxO1 signaling pathway in neuroprotection.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis and medicinal chemistry.

  • Pharmaceutical Intermediate: It serves as a key precursor for the synthesis of more complex molecules with potential therapeutic applications, including agents targeting neurological disorders.[5]

  • Scaffold for Drug Design: The quinoline nucleus is considered a "privileged scaffold" in drug discovery. The functional groups on this compound allow for diverse chemical modifications to develop new drug candidates.

  • Chemical Probe: Its antioxidant properties make it a useful tool for studying oxidative stress-related biological processes.

  • Synthesis of Dyes and Pigments: It is also utilized in the chemical industry for the production of dyes.[5]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

Hazard Class Statement Reference
Skin Irritation Causes skin irritation[3][16]
Eye Irritation Causes serious eye irritation[3][16]
Respiratory Irritation May cause respiratory irritation[16]
Mutagenicity Suspected of causing genetic defects[16]

Recommended Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound (CAS 86-95-3) is a multifaceted compound with significant potential for researchers and drug development professionals. Its established synthesis routes, coupled with its intriguing biological activities, particularly its antioxidant and potential neuroprotective effects, make it a valuable tool and scaffold for further investigation. This technical guide provides a solid foundation of its properties, synthesis, and biological context, paving the way for future research and development endeavors.

References

Physical and chemical properties of 2,4-Quinolinediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Quinolinediol, a heterocyclic aromatic organic compound, is a significant scaffold in medicinal chemistry and organic synthesis. It exists in tautomeric equilibrium with its more stable keto form, 4-hydroxy-2(1H)-quinolinone. This quinolinedione structure is found in various natural products and serves as a versatile precursor for the synthesis of a wide range of biologically active molecules.[1][2] Its derivatives have garnered substantial interest due to their diverse pharmacological activities, including antimicrobial and anticancer properties. This guide provides a comprehensive overview of the physical and chemical properties of 2,4-Quinolinediol, detailed experimental protocols for its synthesis and purification, and an exploration of its biological significance.

Physicochemical Properties

2,4-Quinolinediol is a white to light yellow or beige powder with a high melting point, reflecting its stable crystalline structure.[3] It is sparingly soluble in water but shows increased solubility in aqueous basic solutions and some organic solvents like dimethyl sulfoxide (B87167) (DMSO).[4]

Table 1: Physical and Chemical Properties of 2,4-Quinolinediol
PropertyValueReference(s)
IUPAC Name quinoline-2,4-diol[5]
Synonyms 2,4-Dihydroxyquinoline, 4-Hydroxy-2(1H)-quinolinone, 4-Hydroxycarbostyril[3]
CAS Number 86-95-3[6]
Molecular Formula C₉H₇NO₂[7]
Molecular Weight 161.16 g/mol [7]
Melting Point >300 °C[6]
Boiling Point 408.70 °C (estimated at 760 mm Hg)[8]
Solubility in Water 26 mg/L at 20 °C[8]
pKa 4.50 ± 1.00 (Predicted)[4]
LogP (o/w) 1.020 (estimated)[4]

Spectral Data

The structural elucidation of 2,4-Quinolinediol is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectral Data of 2,4-Quinolinediol (in DMSO-d₆)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
11.0Singlet1HN-H
7.80Doublet1HAr-H
7.48Doublet1HAr-H
7.29Triplet1HAr-H
7.14Triplet1HAr-H
5.81Singlet1HC₃-H
Table 3: ¹³C NMR Spectral Data of 4-Hydroxy-2(1H)-quinolone (a tautomer of 2,4-Quinolinediol)
Chemical Shift (ppm)Assignment
176.8C-4
164.2C-2
140.7C-9
131.7C-7
123.6C-5
121.7C-6
116.8C-10
115.1C-8
99.2C-3
Table 4: Key IR and Mass Spectral Data of 2,4-Quinolinediol
Spectroscopic MethodKey Peaks/Signals
Infrared (IR) Spectroscopy Strong absorptions corresponding to N-H, C=O, C=C, and C-O stretching vibrations.
Mass Spectrometry (MS) Molecular ion peak (M+) at m/z = 161, consistent with the molecular weight.

Experimental Protocols

The synthesis of 2,4-Quinolinediol can be achieved through several methods, with the Conrad-Limpach reaction being a classical approach. The following protocol is a generalized procedure based on the reaction of an aniline (B41778) with a malonic acid derivative, followed by cyclization.

Synthesis of 2,4-Quinolinediol via Conrad-Limpach Reaction

Materials:

  • Aniline

  • Diethyl malonate

  • Polyphosphoric acid (PPA)

  • Ethanol (B145695)

  • Toluene

  • Sodium bicarbonate solution (aqueous)

  • Distilled water

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1 equivalent) in ethanol. Add diethyl malonate (1.1 equivalents) to the solution. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Cyclization: To the crude intermediate, add polyphosphoric acid (PPA) (a 10-fold excess by weight). Heat the mixture to 130-150°C with stirring for 2-3 hours. The mixture will become viscous.

  • Work-up: Allow the reaction mixture to cool to approximately 80-90°C and then carefully pour it onto crushed ice with vigorous stirring. A precipitate will form.

  • Neutralization and Filtration: Neutralize the acidic slurry with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid cake with copious amounts of cold distilled water to remove any inorganic salts.

Purification by Recrystallization

Materials:

  • Crude 2,4-Quinolinediol

  • Ethanol (or another suitable solvent)

  • Activated charcoal (optional)

Procedure:

  • Solvent Selection: Determine a suitable solvent for recrystallization. Ethanol is often a good choice for quinoline (B57606) derivatives. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

  • Dissolution: Place the crude 2,4-Quinolinediol in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. As the solution cools, the solubility of 2,4-Quinolinediol will decrease, leading to the formation of crystals. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals in a desiccator or a vacuum oven to obtain the pure 2,4-Quinolinediol.

Synthesis and Purification Workflow

The following diagram illustrates the key stages in the synthesis and purification of 2,4-Quinolinediol.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start Aniline + Diethyl Malonate condensation Condensation (Reflux in Ethanol) start->condensation intermediate Crude Intermediate condensation->intermediate cyclization Cyclization (Heat in PPA) intermediate->cyclization crude_product Crude 2,4-Quinolinediol cyclization->crude_product dissolution Dissolution (Hot Ethanol) crude_product->dissolution filtration Hot Filtration dissolution->filtration crystallization Crystallization (Slow Cooling) filtration->crystallization final_filtration Vacuum Filtration & Washing crystallization->final_filtration drying Drying final_filtration->drying pure_product Pure 2,4-Quinolinediol drying->pure_product

Synthesis and Purification Workflow for 2,4-Quinolinediol.

Biological Significance and Applications

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities. While specific signaling pathways for 2,4-Quinolinediol are not extensively elucidated, its derivatives are known to act as:

  • Anticancer Agents: Certain quinoline-based compounds function as topoisomerase inhibitors, disrupting DNA replication in cancer cells. Others have been shown to inhibit tyrosine kinases, which are crucial for cell proliferation and survival signaling pathways.

  • Antibacterial Agents: The fluoroquinolone class of antibiotics, which contains a related quinolone core, inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

2,4-Quinolinediol's versatile chemical nature, with its multiple reaction sites, makes it an invaluable starting material for generating libraries of novel compounds for drug discovery.[9] The hydroxyl and amino groups, along with the aromatic ring system, can be readily functionalized to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Conclusion

2,4-Quinolinediol is a fundamentally important heterocyclic compound with well-characterized physical and chemical properties. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry methodologies. The true value of 2,4-Quinolinediol lies in its role as a versatile building block for the development of novel therapeutic agents. Further research into the specific biological targets and mechanisms of action of its derivatives will undoubtedly continue to fuel innovation in the fields of drug discovery and materials science.

References

The Role of 2,4-Dihydroxyquinoline in the Study of Enzyme Activities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxyquinoline, which exists in tautomeric equilibrium with 4-hydroxyquinolin-2(1H)-one, represents a privileged scaffold in medicinal chemistry. This core structure is the foundation for a diverse range of synthetic and natural products that exhibit significant biological activities. A key area of interest for researchers is the ability of this compound derivatives to act as potent and selective inhibitors of various enzymes, making them invaluable tools for studying enzyme function and for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the role of this compound and its analogs in the study of several key enzyme targets. For each enzyme, we will delve into the mechanism of inhibition, present quantitative data on inhibitory potency, provide detailed experimental protocols for assessing enzyme activity, and visualize the relevant biological pathways.

Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo biosynthesis of pyrimidines.[1][2] This pathway is crucial for the synthesis of DNA and RNA, and its upregulation is a hallmark of rapidly proliferating cells, such as cancer cells. Consequently, DHODH has emerged as a significant target for the development of anticancer and immunosuppressive drugs.

Mechanism of Inhibition

Derivatives of this compound have been identified as potent inhibitors of human DHODH (hDHODH). These compounds typically act as competitive inhibitors, binding to the ubiquinone binding site of the enzyme and thereby blocking the electron transfer step of the catalytic reaction. This inhibition leads to a depletion of the pyrimidine (B1678525) pool, which in turn halts cell proliferation.

Quantitative Data: Inhibition of DHODH
Compound ClassSpecific DerivativeTargetIC50Reference
Quinoline-basedA9hDHODH9.7 nM[3]
Quinoline-4-carboxylic acids41 DHODH9.71 ± 1.4 nM[4]
Quinoline-4-carboxylic acids43 DHODH26.2 ± 1.8 nM[4]
1,7-naphthyridine46 DHODH28.3 ± 3.3 nM[4]

Signaling Pathway: De Novo Pyrimidine Biosynthesis

DHODH_Pathway Carbamoyl_Phosphate Carbamoyl Phosphate (B84403) CAD CAD Carbamoyl_Phosphate->CAD Aspartate Aspartate Aspartate->CAD Dihydroorotate Dihydroorotate CAD->Dihydroorotate DHODH DHODH (Mitochondrial Inner Membrane) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMPS UMPS Orotate->UMPS UMP UMP UMPS->UMP UTP_CTP UTP, CTP (RNA/DNA Synthesis) UMP->UTP_CTP Inhibitor This compound Derivatives Inhibitor->DHODH

Caption: Role of DHODH in the de novo pyrimidine biosynthesis pathway and its inhibition.

Experimental Protocol: DHODH Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibitory activity of this compound derivatives against hDHODH. The assay is based on the reduction of 2,6-dichloroindophenol (B1210591) (DCIP), an artificial electron acceptor.[5]

Materials:

  • Recombinant human DHODH

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100

  • L-dihydroorotate (DHO)

  • Decylubiquinone

  • 2,6-dichloroindophenol (DCIP)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, DHO, and decylubiquinone.

  • In a 96-well plate, add 2 µL of the test compound at various concentrations.

  • Add 188 µL of the reaction mixture to each well.

  • Initiate the reaction by adding 10 µL of recombinant hDHODH enzyme solution.

  • Immediately measure the decrease in absorbance at 600 nm for 10 minutes at 37°C. The rate of DCIP reduction is proportional to DHODH activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Hepatitis C Virus (HCV) NS5B Polymerase

HCV NS5B is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome.[6][7] As a key component of the HCV replication complex, it represents a prime target for the development of direct-acting antiviral agents.

Mechanism of Inhibition

Quinolone derivatives have been identified as non-nucleoside inhibitors (NNIs) of HCV NS5B polymerase. These compounds bind to allosteric sites on the enzyme, inducing a conformational change that ultimately inhibits its polymerase activity.[8] This prevents the synthesis of new viral RNA, thereby halting viral replication.

Quantitative Data: Inhibition of HCV NS5B Polymerase
Compound ClassSpecific DerivativeTargetIC50Reference
Quinolone DerivativesCompound 18 HCV Replicon35 µM[9]
Quinolone DerivativesCompound 20 HCV Replicon70 µM[9]
Various ScaffoldsCompound N4 NS5B Polymerase2.01 µM[10]
Various ScaffoldsCompound N3 NS5B Polymerase23.84 µM[10]

Signaling Pathway: HCV Replication Cycle

HCV_Replication HCV_RNA HCV (+)RNA Genome Translation Translation HCV_RNA->Translation Replication_Complex Replication Complex (Membranous Web) HCV_RNA->Replication_Complex Polyprotein HCV Polyprotein Translation->Polyprotein Proteolytic_Processing Proteolytic Processing Polyprotein->Proteolytic_Processing NS5B NS5B Polymerase Proteolytic_Processing->NS5B NS5B->Replication_Complex Negative_RNA (-)RNA Intermediate Replication_Complex->Negative_RNA Replication Progeny_RNA Progeny (+)RNA Negative_RNA->Progeny_RNA Replication Assembly Virion Assembly Progeny_RNA->Assembly New_Virions New Virions Assembly->New_Virions Inhibitor This compound Derivatives Inhibitor->NS5B

Caption: Role of NS5B polymerase in the HCV replication cycle and its inhibition.

Experimental Protocol: HCV NS5B Polymerase Inhibition Assay

This protocol describes a non-radioactive method for assessing the inhibition of HCV NS5B polymerase activity.[11]

Materials:

  • Purified recombinant HCV NS5B polymerase

  • In vitro transcribed RNA template with a 3' untranslated region (3' UTR) of HCV

  • Covalink modules

  • Carbodiimide (B86325)

  • NTPs (ATP, GTP, CTP, UTP)

  • Biotin-labeled UTP

  • Streptavidin-conjugated alkaline phosphatase

  • Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate)

  • Test compounds (dissolved in DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • Covalently attach the 5' end of the RNA template to the surface of a Covalink module using carbodiimide condensation.

  • Add the test compound at various concentrations to the wells.

  • Add a reaction mixture containing purified NS5B polymerase, NTPs, and biotin-labeled UTP to each well.

  • Incubate the plate to allow for RNA polymerization.

  • Wash the wells to remove unincorporated nucleotides.

  • Add streptavidin-conjugated alkaline phosphatase and incubate to allow binding to the biotin-labeled newly synthesized RNA.

  • Wash the wells to remove unbound conjugate.

  • Add the alkaline phosphatase substrate and measure the colorimetric change using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value as described previously.

Lipoxygenase (LOX)

Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce hydroperoxy fatty acids. These products are precursors to potent inflammatory mediators like leukotrienes and lipoxins.[12][13] Inhibition of LOX is a key strategy for the development of anti-inflammatory drugs.

Mechanism of Inhibition

Derivatives of this compound can inhibit LOX activity through various mechanisms, including chelation of the active site iron, scavenging of radical intermediates, or by acting as competitive or non-competitive inhibitors.[14] The specific mechanism often depends on the substitution pattern of the quinoline (B57606) ring.

Quantitative Data: Inhibition of Lipoxygenase
Compound ClassSpecific DerivativeTargetIC50Reference
Quinolinone-pyrazoline hybrid9b Soybean LOX10 µM[14]
Quinolinone-pyrazoline hybrid9j Soybean LOX15 µM[14]
2-aryl quinoline7b 12R-hLOX12.48 ± 2.06 µM[15]
2-aryl quinoline4a 12R-hLOX28.25 ± 1.63 µM[15]
Quinolone-carboxamide3h LOX10 µM[16]
Quinolone-carboxamide3s LOX10 µM[16]

Signaling Pathway: Arachidonic Acid Cascade

LOX_Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX HPETEs HPETEs LOX->HPETEs Leukotrienes Leukotrienes HPETEs->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Inhibitor This compound Derivatives Inhibitor->LOX

Caption: Role of Lipoxygenase in the arachidonic acid cascade and its inhibition.

Experimental Protocol: Lipoxygenase Inhibition Assay

This protocol outlines a spectrophotometric method for determining the inhibitory activity of this compound derivatives against soybean lipoxygenase.[17][18]

Materials:

  • Soybean lipoxygenase (Type I-B)

  • 0.2 M Borate (B1201080) buffer, pH 9.0

  • Linoleic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Quartz cuvettes or UV-transparent 96-well plate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of soybean lipoxygenase in 0.2 M borate buffer.

  • Prepare a substrate solution of linoleic acid in the same buffer.

  • In a cuvette or well, add the borate buffer and the test compound at various concentrations.

  • Add the lipoxygenase enzyme solution and incubate for 5 minutes at room temperature.

  • Initiate the reaction by adding the linoleic acid substrate solution.

  • Immediately measure the increase in absorbance at 234 nm for 3-5 minutes. The formation of conjugated dienes from linoleic acid results in an increase in absorbance.

  • Calculate the percentage of inhibition and determine the IC50 value as previously described.

DNA Gyrase

DNA gyrase is a bacterial type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription in bacteria.[19][20] Its absence in eukaryotes makes it an excellent target for antibacterial drugs.

Mechanism of Inhibition

Quinolone antibiotics, which share a structural resemblance to the this compound core, are well-known inhibitors of DNA gyrase. They function by stabilizing the transient covalent complex between the gyrase and the cleaved DNA strands. This leads to an accumulation of double-strand breaks in the bacterial chromosome, ultimately causing cell death.

Quantitative Data: Inhibition of DNA Gyrase

Signaling Pathway: Bacterial DNA Replication

DNA_Gyrase_Pathway Relaxed_DNA Relaxed Circular DNA DNA_Gyrase DNA Gyrase (GyrA & GyrB) Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi Replication DNA Replication & Transcription Supercoiled_DNA->Replication Inhibitor This compound Derivatives (Quinolones) Inhibitor->DNA_Gyrase ATP ATP ATP->DNA_Gyrase

Caption: The role of DNA gyrase in bacterial DNA supercoiling and its inhibition.

Experimental Protocol: DNA Gyrase Supercoiling Assay

This protocol describes a gel-based assay to assess the inhibition of DNA gyrase-mediated supercoiling of relaxed plasmid DNA.

Materials:

  • Purified E. coli DNA gyrase (GyrA and GyrB subunits)

  • Relaxed pBR322 DNA

  • 5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 375 mM KCl, 30 mM MgCl2, 10 mM DTT, 9 mM spermidine, 2.5 mg/mL yeast tRNA

  • ATP solution

  • Test compounds (dissolved in DMSO)

  • 2X GSTEB (Glycerol, SDS, Tris-HCl, EDTA, Bromophenol Blue)

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose (B213101)

  • TAE buffer

  • Ethidium (B1194527) bromide

  • Gel electrophoresis system and documentation system

Procedure:

  • In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.

  • Add the DNA gyrase enzyme to the reaction mixture.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding 2X GSTEB and chloroform/isoamyl alcohol.

  • Vortex briefly and centrifuge to separate the aqueous and organic phases.

  • Load the aqueous (upper) phase onto a 1% agarose gel.

  • Perform electrophoresis to separate the relaxed and supercoiled DNA. Supercoiled DNA migrates faster than relaxed DNA.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • The concentration of the inhibitor that prevents the conversion of relaxed to supercoiled DNA is determined.

Kynurenine (B1673888) 3-Monooxygenase (KMO)

KMO is a mitochondrial enzyme that plays a crucial role in the kynurenine pathway, the primary route of tryptophan catabolism.[3][4] It catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine. This pathway is implicated in various neurological disorders, and inhibition of KMO is being explored as a therapeutic strategy.

Mechanism of Inhibition

Derivatives of this compound can act as inhibitors of KMO. The precise mechanism can vary, but they often compete with the substrate, L-kynurenine, for binding to the active site of the enzyme. By blocking KMO, these inhibitors can shift the kynurenine pathway towards the production of kynurenic acid, a neuroprotective agent, and away from the production of neurotoxic metabolites like quinolinic acid.[21]

Quantitative Data: Inhibition of KMO

Specific IC50 values for this compound derivatives were not prominently available in the provided search results, but the quinoline scaffold is a known starting point for KMO inhibitor design.

Signaling Pathway: Kynurenine Pathway

KMO_Pathway Tryptophan Tryptophan IDO_TDO IDO/TDO Tryptophan->IDO_TDO Kynurenine L-Kynurenine IDO_TDO->Kynurenine KMO Kynurenine 3-Monooxygenase (KMO) Kynurenine->KMO KAT Kynurenine Aminotransferase (KAT) Kynurenine->KAT Hydroxykynurenine 3-Hydroxykynurenine KMO->Hydroxykynurenine Kynurenic_Acid Kynurenic Acid (Neuroprotective) KAT->Kynurenic_Acid Quinolinic_Acid Quinolinic Acid (Neurotoxic) Hydroxykynurenine->Quinolinic_Acid Further Metabolism Inhibitor This compound Derivatives Inhibitor->KMO

Caption: The central role of KMO in the kynurenine pathway and its inhibition.

Experimental Protocol: KMO Inhibition Assay

This protocol describes a fluorescence-based assay to screen for inhibitors of KMO.

Materials:

  • Recombinant human KMO

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.5

  • L-kynurenine (substrate)

  • NADPH

  • A fluorescent probe that reacts with the product, 3-hydroxykynurenine

  • Test compounds (dissolved in DMSO)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • In a black 96-well plate, add the assay buffer, NADPH, and the test compound at various concentrations.

  • Add the recombinant KMO enzyme and incubate for a specified time to allow for inhibitor binding.

  • Initiate the reaction by adding L-kynurenine.

  • Incubate the reaction at 37°C.

  • Stop the reaction and add the fluorescent probe according to the manufacturer's instructions.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition and determine the IC50 value.

Aldose Reductase

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, this pathway is overactivated, leading to the accumulation of sorbitol and subsequent oxidative stress, which is implicated in the long-term complications of diabetes, such as neuropathy, retinopathy, and nephropathy.

Mechanism of Inhibition

Derivatives of the quinoline scaffold have been investigated as inhibitors of aldose reductase. They typically act by binding to the active site of the enzyme, preventing the reduction of glucose to sorbitol.

Quantitative Data: Inhibition of Aldose Reductase
Compound ClassSpecific DerivativeTargetKiReference
Quinazolin-4(3H)-oneCompound 9 ALR20.064 µM[22]
Standard InhibitorEpalrestatALR20.967 µM[22]

Signaling Pathway: Polyol Pathway

Aldose_Reductase_Pathway Glucose Glucose (High Levels) Aldose_Reductase Aldose Reductase Glucose->Aldose_Reductase Sorbitol Sorbitol (Accumulation) Aldose_Reductase->Sorbitol NADP NADP+ Aldose_Reductase->NADP Sorbitol_Dehydrogenase Sorbitol Dehydrogenase Sorbitol->Sorbitol_Dehydrogenase Diabetic_Complications Diabetic Complications (Oxidative Stress) Sorbitol->Diabetic_Complications Fructose Fructose Sorbitol_Dehydrogenase->Fructose Inhibitor This compound Derivatives Inhibitor->Aldose_Reductase NADPH NADPH NADPH->Aldose_Reductase

Caption: The role of Aldose Reductase in the polyol pathway and its inhibition.

Experimental Protocol: Aldose Reductase Inhibition Assay

This protocol describes a spectrophotometric assay for measuring the inhibition of aldose reductase.

Materials:

  • Partially purified or recombinant aldose reductase

  • Assay Buffer: e.g., 0.1 M sodium phosphate buffer, pH 6.2

  • DL-glyceraldehyde (substrate)

  • NADPH

  • Test compounds (dissolved in DMSO)

  • 96-well UV-transparent plate

  • Spectrophotometer

Procedure:

  • In a 96-well plate, add the assay buffer, NADPH, and the test compound at various concentrations.

  • Add the aldose reductase enzyme solution.

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

  • Immediately measure the decrease in absorbance at 340 nm for 5-10 minutes. The oxidation of NADPH to NADP+ results in a decrease in absorbance.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition and the IC50 value.

Conclusion

The this compound scaffold is a versatile and potent platform for the design of enzyme inhibitors. Its derivatives have demonstrated significant activity against a range of therapeutically relevant enzymes, including DHODH, HCV NS5B polymerase, lipoxygenases, DNA gyrase, KMO, and aldose reductase. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the study of these important enzymes and the advancement of novel therapeutics based on the this compound core. Further exploration of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of even more potent and selective enzyme inhibitors with improved pharmacological profiles.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4-Dihydroxyquinoline Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2,4-dihydroxyquinoline derivatives, a promising scaffold in medicinal chemistry. The protocols detailed below cover key synthetic methodologies and in vitro assays for evaluating anticancer activity, with a focus on practical implementation in a research and drug development setting.

Introduction

Quinoline (B57606) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] Notably, numerous quinoline-based compounds have demonstrated potent anticancer effects, positioning them as promising scaffolds for the development of novel therapeutic agents. The this compound core, in particular, serves as a versatile template for the synthesis of compounds with diverse biological activities, including anticancer, neuroprotective, and antioxidant properties.[1] The synthetic versatility of this scaffold allows for the introduction of various substituents, enabling the fine-tuning of its pharmacological profile.

Synthesis of this compound Derivatives

Two common and effective methods for the synthesis of the this compound core are the Conrad-Limpach synthesis and a one-step cyclization using polyphosphoric acid.

Protocol 1: Conrad-Limpach Synthesis of 3-Acetyl-4-hydroxy-1-methylquinolin-2(1H)-one

This protocol describes the synthesis of a 3-substituted this compound derivative starting from N-methylaniline and diethyl malonate, followed by acetylation.[1]

Step 1: Synthesis of 4-hydroxy-1-methylquinolin-2(1H)-one

  • In a round-bottom flask equipped with a distillation head, combine N-methylaniline (100 mmol) and diethyl malonate (102 mmol).

  • Heat the mixture in a metal bath to 220-230°C for 1 hour.

  • Increase the temperature to 260-270°C and continue heating until the distillation of ethanol (B145695) ceases (typically 3-6 hours).

  • Carefully pour the hot reaction mixture into 50 mL of stirred toluene (B28343).

  • Allow the mixture to cool to room temperature, which will cause the product to precipitate.

  • Collect the precipitate by filtration.

  • To purify, dissolve the crude product in 250 mL of 0.5M aqueous sodium hydroxide (B78521) solution and wash with toluene (2 x 40 mL).

  • Separate the aqueous layer, treat with decolorizing charcoal, and filter.

  • Acidify the filtrate with 10% HCl until the solution is acidic to Congo red paper.

  • Collect the precipitated 4-hydroxy-1-methylquinolin-2(1H)-one by filtration, wash with water, and dry. Recrystallization from a suitable solvent may be performed if necessary.

Step 2: Acetylation to 3-Acetyl-4-hydroxy-1-methylquinolin-2(1H)-one

  • To a solution of 4-hydroxy-1-methylquinolin-2(1H)-one in a suitable solvent such as acetic acid or pyridine, add acetyl chloride.

  • The reaction can be catalyzed by the addition of polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one.

Experimental Workflows and Signaling Pathways

Synthetic Workflow: Conrad-Limpach Synthesis

Synthetic_Workflow cluster_reactants Starting Materials cluster_synthesis Reaction cluster_intermediate Intermediate cluster_acetylation Acetylation cluster_product Final Product N_methylaniline N-Methylaniline heating Heat (220-270°C) N_methylaniline->heating diethyl_malonate Diethyl Malonate diethyl_malonate->heating hydroxyquinoline 4-Hydroxy-1-methyl- quinolin-2(1H)-one heating->hydroxyquinoline acetylation Acetyl Chloride, PPA/POCl₃ hydroxyquinoline->acetylation final_product 3-Acetyl-4-hydroxy-1-methyl- quinolin-2(1H)-one acetylation->final_product

Caption: Workflow for the Conrad-Limpach synthesis of a 3-acetyl-2,4-dihydroxyquinoline derivative.

Anticancer Activity Evaluation

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, NCI-H460 for lung cancer).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS).

  • 96-well microplates.

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should be less than 0.5%. Replace the existing medium in the wells with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of representative 3-substituted-4-hydroxyquinolin-2(1H)-one derivatives against various human cancer cell lines.[2]

Compound IDSubstituent at C3Cancer Cell LineIC₅₀ (µM)
1 -HMCF-7 (Breast)> 50
2 -COOEtMCF-7 (Breast)4.82
3 -CONH-CH₂-PhMCF-7 (Breast)15.1
4 -HNCI-H460 (Lung)> 50
5 -COOEtNCI-H460 (Lung)1.8
6 -CONH-CH(CH₃)₂NCI-H460 (Lung)2.7

Signaling Pathway Modulation

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. Several quinoline derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway.[3]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Stimulation Quinoline This compound Derivative Quinoline->PI3K Inhibition Quinoline->Akt Inhibition Quinoline->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

References

Application Notes: 2,4-Dihydroxyquinoline as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of 2,4-dihydroxyquinoline and its derivatives as pivotal intermediates in the synthesis of pharmaceutical agents. The following sections detail the synthesis of a potential anti-allergic agent and a neuroprotective compound, highlighting the versatility of the quinoline (B57606) scaffold.

Application Note 1: Synthesis of a Novel Anti-Allergic Agent via a 7,8-Dimethyl-2,4-dihydroxyquinoline Intermediate

This compound derivatives are valuable precursors for the synthesis of various bioactive molecules.[1] Notably, 7,8-dimethyl-2,4-dihydroxyquinoline has been identified as a key intermediate in the development of a potent anti-allergic agent.[2] This application note outlines the synthetic pathway from 2,3-dimethylaniline (B142581) to a potential heterocyclic anti-allergic drug candidate.

The anti-allergic activity of this class of compounds is attributed to their ability to act as antagonists of the histamine (B1213489) H1 receptor. By blocking this receptor, they prevent the downstream signaling cascade initiated by histamine, thereby mitigating the inflammatory and allergic responses.[3]

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-7,8-dimethyl-2-quinolone (Intermediate 1)

This protocol is adapted from a patented method for producing this compound derivatives.[2]

  • Reaction Setup: In a suitable reaction vessel, add 0.1 g of an ethyl ester of (2,3-dimethylphenyl) malonic acid amide.

  • Cyclization: Add 0.5 ml of polyphosphoric acid (with a molar ratio of P₂O₅/H₃PO₄ of 0.48).

  • Heating: Heat the mixture at 130°C for two hours with stirring.

  • Work-up and Isolation: After cooling, the reaction mixture is poured into water. The precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of 3-Acetyl-4-hydroxy-7,8-dimethyl-2-quinolone (Intermediate 2)

This protocol describes the acylation of Intermediate 1, a crucial step towards the final bioactive molecule.[2]

  • Reaction Setup: To a suspension of 10 g of 4-hydroxy-7,8-dimethyl-2-quinolone (Intermediate 1) in 60 cc of ethylene (B1197577) dichloride, add 14 g of aluminum chloride at room temperature with stirring.

  • Complex Formation: The reaction mixture will initially form a slurry as a complex is formed, which then becomes a uniform solution.

  • Acylation: Add 5 cc of propionic acid to the solution.

  • Azeotropic Distillation and Aging: Heat the mixture to distill off ethylene dichloride and water. The mixture is then aged at 100°C for 3 hours with stirring.

  • Isolation and Purification: Cool the slurry to room temperature and filter. The collected crystals are dried to yield the product.

Protocol 3: Proposed Synthesis of a Pyrazolyl-Quinolinone Anti-Allergic Agent (Final Product)

The highly reactive 3-acetyl group of Intermediate 2 allows for the construction of various heterocyclic systems. This proposed protocol is based on established reactions of 3-acetyl-4-hydroxy-2-quinolones to form pyrazole (B372694) derivatives, which are known to possess a wide range of biological activities.[2][4]

  • Reaction Setup: In a round-bottom flask, dissolve Intermediate 2 in a suitable solvent such as ethanol.

  • Condensation: Add an equimolar amount of hydrazine (B178648) hydrate.

  • Cyclization: Reflux the mixture for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography.

  • Isolation and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid is then purified by column chromatography or recrystallization to yield the final pyrazolyl-quinolinone product.

Data Presentation
StepStarting MaterialProductReagentsConditionsYield (%)Purity (%)Reference
1Ethyl ester of (2,3-dimethylphenyl) malonic acid amide4-Hydroxy-7,8-dimethyl-2-quinolonePolyphosphoric acid130°C, 2h79-[2]
24-Hydroxy-7,8-dimethyl-2-quinolone3-Acetyl-4-hydroxy-7,8-dimethyl-2-quinoloneAluminum chloride, Propionic acid100°C, 3h9498[2]
33-Acetyl-4-hydroxy-7,8-dimethyl-2-quinolonePyrazolyl-Quinolinone DerivativeHydrazine hydrateReflux, 4-6h--Proposed

Signaling Pathway

H1_Antagonist_Pathway cluster_cell Mast Cell / Smooth Muscle Cell Histamine Histamine H1R_active H1 Receptor (Active) Histamine->H1R_active Binds H1R H1 Receptor (Inactive) Gq Gq Protein H1R_active->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Allergic_Response Allergic Response (e.g., Inflammation, Contraction) Ca_release->Allergic_Response PKC->Allergic_Response Antagonist Quinolinone Antagonist Antagonist->H1R Binds & Stabilizes

Figure 1: H1 Receptor Antagonist Signaling Pathway

Application Note 2: Synthesis of a Neuroprotective Agent Utilizing a this compound Scaffold

The quinoline core is a privileged structure in medicinal chemistry, with many derivatives exhibiting significant neuroprotective properties.[5][6] These compounds often exert their effects through antioxidant and anti-apoptotic mechanisms. This application note describes a synthetic approach to a potential neuroprotective agent derived from this compound.

The neuroprotective action of these quinoline derivatives is often attributed to their ability to scavenge reactive oxygen species (ROS) and to modulate key signaling pathways involved in cellular defense and apoptosis, such as the Nrf2 and Bax/Bcl-2 pathways.[7][8]

Experimental Protocols

Protocol 4: Synthesis of 3-(Substituted-benzyl)-6-bromo-2,4-dihydroxyquinoline (Intermediate 3)

This protocol outlines the synthesis of a functionalized this compound, a key step in building more complex neuroprotective agents.

  • Starting Material: Begin with 6-bromo-2,4-dihydroxyquinoline.

  • Benzylation: React with a substituted benzyl (B1604629) chloride in the presence of a suitable base (e.g., potassium carbonate) and a solvent like acetone.

  • Reaction Conditions: Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • Work-up and Isolation: After completion, filter the reaction mixture and evaporate the solvent. The residue is then purified, typically by column chromatography.

Protocol 5: Proposed Synthesis of a Final Neuroprotective Agent

Further modification of Intermediate 3 can lead to compounds with enhanced neuroprotective activity. This proposed protocol involves the introduction of an amino group, a common feature in many neuroactive compounds.

  • Reaction Setup: Dissolve Intermediate 3 in a suitable solvent.

  • Amination: React with a desired amine. The reaction conditions will vary depending on the nature of the amine and the substrate.

  • Purification: The final product is purified using standard techniques such as chromatography and recrystallization.

Data Presentation
StepStarting MaterialProductReagentsConditionsReference
46-bromo-2,4-dihydroxyquinoline3-(Substituted-benzyl)-6-bromo-2,4-dihydroxyquinolineSubstituted benzyl chloride, K₂CO₃Reflux, 8-12hGeneral Method
5Intermediate 3Final Neuroprotective AgentAmineVariesProposed

Signaling Pathways

Neuroprotective_Pathway cluster_antioxidant Antioxidant Pathway cluster_apoptotic Anti-Apoptotic Pathway Oxidative_Stress Oxidative Stress (ROS) Nrf2 Nrf2 Oxidative_Stress->Nrf2 Activates Quinoline_Derivative1 Quinoline Derivative Quinoline_Derivative1->Nrf2 Promotes Nuclear Translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Expression Antioxidant_Enzymes->Oxidative_Stress Neutralizes Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection Apoptotic_Stimuli Apoptotic Stimuli Bax Bax (Pro-apoptotic) Apoptotic_Stimuli->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Apoptotic_Stimuli->Bcl2 Inhibits Quinoline_Derivative2 Quinoline Derivative Quinoline_Derivative2->Bax Downregulates Quinoline_Derivative2->Bcl2 Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeability Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Figure 2: Neuroprotective Signaling Pathways

These application notes demonstrate the significant potential of this compound as a versatile intermediate in the synthesis of pharmaceuticals with diverse therapeutic applications. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and development.

References

The Versatility of 2,4-Dihydroxyquinoline in Organic Synthesis: A Hub for Heterocyclic Construction and Bioactive Molecule Development

Author: BenchChem Technical Support Team. Date: December 2025

Jamestown, New York - 2,4-Dihydroxyquinoline, a readily accessible scaffold, has emerged as a cornerstone in synthetic organic chemistry, providing a versatile platform for the construction of a diverse array of heterocyclic compounds, many of which exhibit significant biological and pharmacological properties. Its unique electronic and structural features, existing in tautomeric equilibrium between the dihydroxy form and the more stable 4-hydroxy-2-quinolone form, render it a reactive intermediate for a multitude of chemical transformations. This application note delves into the key synthetic applications of this compound, providing detailed protocols for its use in multicomponent reactions, the synthesis of fused heterocyclic systems, and as a precursor for functionalized quinoline (B57606) derivatives.

Key Applications in Organic Synthesis

This compound serves as a pivotal starting material in various synthetic strategies, including:

  • Precursor for Fused Heterocyclic Systems: It is extensively used in the synthesis of fused ring systems such as pyrano[3,2-c]quinolines and furo[3,2-c]quinolines, which are scaffolds present in numerous bioactive natural products and synthetic pharmaceuticals.

  • Component in Multicomponent Reactions (MCRs): Its reactive C-3 position readily participates in MCRs, allowing for the rapid and efficient generation of complex molecular architectures from simple starting materials.

  • Synthesis of 3-Substituted 4-Hydroxy-2-quinolones: The active methylene (B1212753) group at the C-3 position enables a variety of substitution reactions, leading to a wide range of functionalized quinolones with diverse biological activities.

  • N- and O-Alkylation: The nitrogen and oxygen atoms of the quinolone ring can be selectively alkylated to produce derivatives with modified physicochemical and pharmacological properties.

Experimental Protocols

Herein, we provide detailed experimental protocols for several key transformations utilizing this compound.

Protocol 1: Three-Component Synthesis of Pyrano[3,2-c]quinoline Derivatives

This protocol describes the synthesis of 2-amino-4-phenyl-4,5-dihydro-pyrano[3,2-c]quinoline-3-carbonitrile derivatives via a one-pot, three-component reaction of this compound, an aromatic aldehyde, and malononitrile (B47326). This reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization.

Reaction Scheme:

Experimental Procedure:

  • To a solution of this compound (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol (B145695) (10 mL), add malononitrile (1 mmol) and a catalytic amount of piperidine (B6355638) (0.1 mmol).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure pyrano[3,2-c]quinoline derivative.

EntryAromatic AldehydeCatalystSolventTime (h)Yield (%)
1BenzaldehydePiperidineEthanol292
24-ChlorobenzaldehydePiperidineEthanol395
34-MethoxybenzaldehydePiperidineEthanol2.590
Protocol 2: Synthesis of Furo[3,2-c]quinoline Derivatives

This protocol details the synthesis of furo[3,2-c]quinolones through the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols in the presence of an acid catalyst. The reaction can proceed via two distinct pathways depending on the substitution of the propargylic alcohol, leading to either furo[3,2-c]quinolones or pyrano[3,2-c]quinolones.[1]

Experimental Procedure for Furo[3,2-c]quinolones:

  • To a solution of 4-hydroxy-1-methylquinolin-2(1H)-one (1 mmol) and the secondary propargylic alcohol (1.2 mmol) in anhydrous dichloroethane (10 mL), add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

  • Stir the reaction mixture at 80 °C for 6-12 hours, monitoring the reaction by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (B109758) (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to yield the desired furo[3,2-c]quinolone.

EntryPropargylic AlcoholCatalystSolventTime (h)Yield (%)
11-Phenylprop-2-yn-1-olp-TsOHDCE875
21-(p-Tolyl)prop-2-yn-1-olp-TsOHDCE1072
Protocol 3: N-Alkylation of 4-Hydroxy-2-quinolone

This protocol describes a general procedure for the N-alkylation of 4-hydroxy-2-quinolone using an alkyl halide in the presence of a base.

Experimental Procedure:

  • To a suspension of 4-hydroxy-2-quinolone (1 mmol) and potassium carbonate (2 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL), add the alkyl halide (1.2 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL) and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the N-alkylated product.

EntryAlkyl HalideBaseSolventTime (h)Yield (%)
1Methyl iodideK₂CO₃DMF1285
2Ethyl bromideK₂CO₃DMF1882
3Benzyl chlorideK₂CO₃DMF1688

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving this compound.

Synthetic_Pathways DHQ This compound MCR_Product Pyrano[3,2-c]quinoline Derivatives DHQ->MCR_Product Multicomponent Reaction Fused_Product Furo[3,2-c]quinoline Derivatives DHQ->Fused_Product Cyclization Reactions Substituted_Product 3-Substituted-4-hydroxy- 2-quinolones DHQ->Substituted_Product Substitution at C-3 N_Alkylated N-Alkylated-4-hydroxy- 2-quinolones DHQ->N_Alkylated N-Alkylation O_Alkylated O-Alkylated-2-quinolones DHQ->O_Alkylated O-Alkylation

Caption: Synthetic transformations of this compound.

Biological Relevance and Signaling Pathways

Many of the heterocyclic compounds synthesized from this compound exhibit potent biological activities, particularly as inhibitors of protein kinases involved in cancer cell proliferation. For instance, certain pyrano[3,2-c]quinoline derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.

The diagram below illustrates a simplified representation of the EGFR signaling pathway and the potential point of intervention for inhibitors derived from this compound.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates Inhibitor Pyrano[3,2-c]quinoline Inhibitor Inhibitor->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to participate in a wide range of chemical reactions, particularly in the construction of complex heterocyclic systems, has cemented its importance in the fields of medicinal chemistry and drug discovery. The protocols and data presented here provide a practical guide for researchers and scientists to harness the synthetic potential of this remarkable scaffold in the development of novel bioactive molecules.

References

Application Notes and Protocols for Aminomethylation of 4-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the aminomethylation of 4-hydroxyquinolines, a key reaction in the synthesis of novel compounds with potential therapeutic applications, particularly in oncology. The described methodology is based on the modified Mannich reaction, a reliable and versatile method for C-alkylation of acidic protons.

Introduction

4-Hydroxyquinolines are a class of heterocyclic compounds that exhibit a wide range of pharmacological activities.[1] The introduction of an aminomethyl group at the C-3 position of the 4-hydroxyquinoline (B1666331) scaffold can significantly modulate their biological properties, leading to the development of potent cytotoxic agents against various cancer cell lines.[1][2] The Mannich reaction is a classic three-component condensation involving a compound with an active hydrogen atom (in this case, 4-hydroxyquinoline), an aldehyde (typically formaldehyde (B43269) or its polymer paraformaldehyde), and a primary or secondary amine.[3] This reaction provides a straightforward and efficient route to a diverse library of aminomethylated 4-hydroxyquinolines for structure-activity relationship (SAR) studies and drug discovery.

Experimental Protocols

General Protocol for Aminomethylation of 4-Hydroxyquinoline Derivatives

This protocol describes a general procedure for the aminomethylation of a substituted 4-hydroxyquinoline using paraformaldehyde and a secondary amine, such as piperidine, in a suitable organic solvent.

Materials:

  • Substituted 4-hydroxyquinoline

  • Paraformaldehyde

  • Secondary amine (e.g., piperidine, dimethylamine, morpholine)

  • Dichloromethane (DCM), N,N-dimethylformamide (DMF), or Ethanol (EtOH)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., DCM/Methanol (B129727) mixture)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the starting 4-hydroxyquinoline derivative (1.0 eq.) in the chosen solvent (e.g., DCM).

  • Addition of Reagents: To the stirred solution, add the secondary amine (1.0-2.0 eq.) followed by paraformaldehyde (1.0-2.0 eq.).

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress should be monitored by TLC. Reaction times can vary from 1 to 24 hours depending on the specific substrates and solvent used.

  • Work-up: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is then purified by silica gel column chromatography. The appropriate eluent system (e.g., a gradient of methanol in dichloromethane) should be determined by TLC analysis.

  • Characterization: The fractions containing the pure product are combined and the solvent is evaporated. The structure and purity of the final aminomethylated 4-hydroxyquinoline can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes various reaction conditions and reported yields for the aminomethylation of different 4-hydroxyquinoline derivatives.

4-Hydroxyquinoline DerivativeAmineAldehydeSolventTemperature (°C)Time (h)Yield (%)Reference
2-Aminoquinolin-4(1H)-oneDimethylamineParaformaldehydeDMFReflux-25[4]
2-Aminoquinolin-4(1H)-onePiperidineParaformaldehydeDMFReflux--[4]
2-Aminoquinolin-4(1H)-oneMorpholineParaformaldehydeDMFReflux--[4]
2-Aminoquinolin-4(1H)-oneDimethylamineParaformaldehydeEtOHReflux--[4]
2-Aminoquinolin-4(1H)-onePiperidineParaformaldehydeEtOHReflux--[4]
2-Aminoquinolin-4(1H)-oneMorpholineParaformaldehydeEtOHReflux--[4]

Note: Specific yields for some reactions were not provided in the source material.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of aminomethylated 4-hydroxyquinolines.

G cluster_0 Synthesis cluster_1 Work-up & Purification cluster_2 Analysis A Dissolve 4-Hydroxyquinoline in Solvent B Add Amine and Paraformaldehyde A->B C Reflux Reaction Mixture B->C D Cool and Evaporate Solvent C->D E Column Chromatography D->E F Collect and Evaporate Pure Fractions E->F G Spectroscopic Characterization (NMR, MS) F->G End Final Product G->End Start Start Start->A

Caption: General workflow for the aminomethylation of 4-hydroxyquinolines.

Proposed Signaling Pathway for Cytotoxic Action

While the precise signaling pathways for all aminomethylated 4-hydroxyquinolines are not fully elucidated, evidence from related quinoline (B57606) derivatives suggests a potential mechanism involving the induction of apoptosis. The following diagram illustrates a proposed pathway based on the observed effects of similar compounds on cancer cells.

G cluster_0 Cellular Effects cluster_1 Apoptosis Induction A Aminomethylated 4-Hydroxyquinoline B Increased p53 Level A->B C Decreased Bcl-2 Level A->C D Increased Bax Level A->D E G2/M Phase Cell Cycle Arrest A->E B->D activates F Apoptosis C->F inhibits apoptosis D->F promotes E->F leads to

Caption: Proposed apoptotic pathway induced by quinoline derivatives.

Discussion

The aminomethylation of 4-hydroxyquinolines is a robust reaction for generating a diverse range of derivatives. The choice of solvent can be critical, with some solvents potentially favoring the formation of side products such as 3,3'-methylenebis(2-aminoquinolin-4(1H)-one).[4] The reaction of 2-aminoquinolin-4(1H)-one with primary amines can lead to the formation of pyrimido[4,5-b]quinolin-5-ones.[4]

The resulting aminomethylated 4-hydroxyquinolines have shown significant cytotoxic activity against various cancer cell lines.[1][2] The proposed mechanism of action for some quinoline derivatives involves the induction of apoptosis through the modulation of key regulatory proteins. For instance, an increase in the tumor suppressor protein p53 and the pro-apoptotic protein Bax, coupled with a decrease in the anti-apoptotic protein Bcl-2, has been observed.[5] Furthermore, some derivatives have been shown to cause cell cycle arrest at the G2/M phase.[5]

Conclusion

The aminomethylation of 4-hydroxyquinolines via the Mannich reaction is a valuable synthetic tool in medicinal chemistry. The detailed protocol and understanding of the potential reaction outcomes provided in these notes will aid researchers in the synthesis and exploration of novel 4-hydroxyquinoline derivatives as potential anticancer agents. Further investigation into the specific molecular targets and signaling pathways of these compounds will be crucial for their future development as therapeutic agents.

References

Analytical Methods for the Detection of 2,4-Dihydroxyquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxyquinoline, also known as 2,4-quinolinediol, is a heterocyclic compound of interest in pharmaceutical and chemical research. It serves as a versatile intermediate in the synthesis of various bioactive molecules and is structurally related to quinolone alkaloids. Accurate and reliable analytical methods for the detection and quantification of this compound are crucial for process monitoring, quality control, and various research applications. This document provides an overview of potential analytical methods, including High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), along with generalized experimental protocols.

Analytical Techniques

A variety of analytical techniques can be employed for the detection and quantification of this compound. The choice of method will depend on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of this compound. A reversed-phase HPLC method using a C18 column with UV detection is a common approach for the analysis of quinoline (B57606) derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be a simple and rapid method for the determination of this compound, particularly in samples with a relatively simple matrix. The compound exhibits characteristic absorbance maxima in the UV region.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique suitable for the identification and quantification of volatile and semi-volatile compounds like this compound. Derivatization may be necessary to improve its volatility and chromatographic performance.

Quantitative Data Summary

Analytical MethodAnalyteLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
HPLC-UV Diiodohydroxyquinoline0.2 - 1.8 µ g/band 0.05 µ g/band 0.15 µ g/band 98.5 - 101.2
UV-Vis Spectroscopy Diiodohydroxyquinoline2.0 - 20.0 µg/mL0.2 µg/mL0.6 µg/mL94.0 - 102.5
GC-MS 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline*Not SpecifiedNot Specified~10 ng/g of tissueNot Specified

*Data for analogous compounds are provided as an estimation of expected performance.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is adapted from a method for the analysis of diiodohydroxyquinoline and can be used as a starting point for the analysis of this compound.[1]

a. Instrumentation and Materials

  • High-Performance Liquid Chromatograph with UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid

  • This compound standard

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

b. Preparation of Mobile Phase

  • Prepare a mobile phase of Methanol:Water (60:40, v/v).

  • Adjust the pH of the mobile phase to 3.6 using orthophosphoric acid.

  • Degas the mobile phase before use.

c. Preparation of Standard Solutions

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

d. Chromatographic Conditions

  • Mobile Phase: Methanol:Water (60:40, v/v), pH 3.6

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Injection Volume: 20 µL

  • Detection Wavelength: Based on the UV spectrum of this compound (a starting point could be 225 nm, a common wavelength for quinoline derivatives).[2]

e. Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Identify and quantify the this compound peak based on the retention time and the calibration curve.

UV-Visible Spectrophotometry

This protocol is a general guideline for the spectrophotometric analysis of this compound.

a. Instrumentation and Materials

  • UV-Visible Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Methanol or other suitable solvent

  • This compound standard

  • Volumetric flasks and pipettes

b. Preparation of Standard Solutions

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in the chosen solvent.

  • Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range.

c. Procedure

  • Record the UV spectrum of a this compound standard solution (e.g., 10 µg/mL) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Set the spectrophotometer to the determined λmax.

  • Measure the absorbance of the blank (solvent).

  • Measure the absorbance of the standard solutions and the sample solutions.

  • Construct a calibration curve by plotting absorbance versus concentration of the standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This is a general protocol for the GC-MS analysis of this compound. Derivatization may be required.

a. Instrumentation and Materials

  • Gas Chromatograph coupled to a Mass Spectrometer

  • Capillary column suitable for polar compounds (e.g., DB-5ms or equivalent)

  • Helium (carrier gas)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS, if necessary)

  • Solvent (e.g., Acetonitrile, Dichloromethane)

  • This compound standard

  • Volumetric flasks, pipettes, and vials

b. Sample Preparation (with optional derivatization)

  • Dissolve a known amount of the sample in a suitable solvent.

  • (Optional) To a known volume of the sample or standard solution, add the derivatizing agent. Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.

  • Dilute the solution to the desired concentration for GC-MS analysis.

c. GC-MS Conditions

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-500

d. Procedure

  • Inject the prepared sample or standard into the GC-MS system.

  • Acquire the data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

  • Identify this compound based on its retention time and mass spectrum.

  • Quantify using a calibration curve generated from the standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Dilution Dilution Extraction->Dilution Derivatization (GC-MS) Derivatization (GC-MS) Dilution->Derivatization (GC-MS) HPLC_UV HPLC-UV Analysis Dilution->HPLC_UV UV_Vis UV-Vis Spectroscopy Dilution->UV_Vis GC_MS GC-MS Analysis Derivatization (GC-MS)->GC_MS Identification Identification HPLC_UV->Identification UV_Vis->Identification GC_MS->Identification Quantification Quantification Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of this compound.

hplc_protocol Start Start Prepare_Mobile_Phase Prepare Mobile Phase (Methanol:Water, pH 3.6) Start->Prepare_Mobile_Phase Prepare_Standards Prepare Standard Solutions Start->Prepare_Standards Prepare_Sample Prepare Sample Solution Start->Prepare_Sample Equilibrate_System Equilibrate HPLC System Prepare_Mobile_Phase->Equilibrate_System Inject_Standards Inject Standards & Build Calibration Curve Prepare_Standards->Inject_Standards Inject_Sample Inject Sample Prepare_Sample->Inject_Sample Equilibrate_System->Inject_Standards Inject_Standards->Inject_Sample Data_Analysis Identify and Quantify Peak Inject_Sample->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step protocol for HPLC-UV analysis.

References

Green Chemistry Approaches to 2,4-Quinolinediol Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,4-quinolinediol, a valuable scaffold in medicinal chemistry, utilizing various green chemistry approaches. These methods offer significant advantages over traditional synthetic routes by minimizing hazardous waste, reducing energy consumption, and employing more environmentally benign reagents and solvents. The protocols outlined below cover visible light-induced synthesis, microwave-assisted synthesis, and solvent-free synthesis, providing researchers with practical and sustainable alternatives for obtaining this important heterocyclic compound.

Introduction to 2,4-Quinolinediol and Green Synthesis

2,4-Quinolinediol, which exists in tautomeric equilibrium with 4-hydroxyquinolin-2(1H)-one, is a key structural motif found in numerous biologically active compounds. Its derivatives have demonstrated a wide range of pharmacological activities, making the development of efficient and sustainable synthetic methods a significant area of interest. Green chemistry principles encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of 2,4-quinolinediol not only contributes to environmental protection but also often leads to improved reaction efficiency, higher yields, and simplified purification procedures.

Comparative Summary of Green Synthesis Methods

The following table summarizes the key quantitative data from the detailed protocols, allowing for a direct comparison of the different green chemistry approaches for the synthesis of quinoline (B57606) derivatives, including those structurally related to 2,4-quinolinediol.

MethodStarting MaterialsCatalyst/ConditionsSolventReaction TimeYield (%)Reference
Visible Light-Induced Synthesis 2-Aminobenzamides, Benzyl (B1604629) Bromides18 W Blue LED, Room Temp.Methanol28 hUp to 93%[1]
Microwave-Assisted Synthesis (Conrad-Limpach) Anilines, β-KetoestersAcid or Base catalyst, ~250 °CSolvent-free or Mineral OilHigh[2]
Solvent-Free Synthesis (Friedländer) 2-Amino-5-chlorobenzophenone, DimedoneP₂O₅/SiO₂NoneNot Specified[3]
Ultrasound-Assisted Synthesis Aniline (B41778), Aldehydes, Ethyl 3,3-diethoxypropionateSnCl₂·2H₂OWaterNot SpecifiedGood[4]

Protocol 1: Visible Light-Induced Synthesis of Quinazolinones from 2-Aminobenzamides

This protocol describes a photocatalyst-free method for the synthesis of quinazolinones, which are structurally related to the quinolinediol core, using visible light. The reaction proceeds at room temperature in the presence of air.[1]

Experimental Protocol
  • Reaction Setup: In a reaction vessel, combine the substituted 2-aminobenzamide (B116534) (1.0 eq) and benzyl bromide (1.2 eq) in methanol.

  • Irradiation: Place the reaction vessel approximately 2 cm from an 18 W blue light-emitting diode (LED).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 28 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired quinazolinone.

visible_light_synthesis start Start reactants 2-Aminobenzamide + Benzyl Bromide in Methanol start->reactants irradiation Irradiate with 18W Blue LED (28 hours, RT) reactants->irradiation monitoring Monitor by TLC irradiation->monitoring workup Concentrate and Purify by Column Chromatography monitoring->workup Reaction Complete product Quinazolinone Product workup->product

Visible Light-Induced Synthesis Workflow

Protocol 2: Microwave-Assisted Conrad-Limpach Synthesis of 4-Hydroxyquinolines

This protocol outlines a microwave-assisted approach to the Conrad-Limpach synthesis, which is a classic method for preparing 4-hydroxyquinolines from anilines and β-ketoesters.[2] Microwave irradiation can significantly reduce the high temperatures and long reaction times typically required for the thermal cyclization step.[2]

Experimental Protocol
  • Reaction Mixture: In a microwave-safe reaction vessel, combine the aniline (1.0 eq) and a β-ketoester (e.g., diethyl malonate for the synthesis of a 2,4-dihydroxyquinoline precursor) (1.0 eq).

  • Catalyst Addition (if necessary): Add a catalytic amount of a Brønsted or Lewis acid if required by the specific substrates. For a solvent-free approach, the reactants can be heated directly. Alternatively, a high-boiling inert solvent like mineral oil can be used.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to the optimized temperature (e.g., up to 250 °C) for a short duration (typically in the range of minutes). The optimal time and temperature will need to be determined empirically for specific substrates.

  • Work-up and Purification: After cooling, the product often precipitates. The solid can be collected by filtration and washed with a suitable solvent. Further purification can be achieved by recrystallization.

microwave_synthesis start Start reactants Aniline + β-Ketoester (Solvent-free or in Mineral Oil) start->reactants microwave Microwave Irradiation (~250 °C, minutes) reactants->microwave workup Cool, Filter, and Recrystallize microwave->workup product 4-Hydroxyquinoline Product workup->product

Microwave-Assisted Synthesis Workflow

Protocol 3: Solvent-Free Friedländer Synthesis of Quinolines

This protocol describes a solvent-free approach to the Friedländer annulation for the synthesis of substituted quinolines using a solid acid catalyst.[3] This method avoids the use of volatile organic solvents, making it an environmentally friendly alternative.

Experimental Protocol
  • Reactant and Catalyst Preparation: Thoroughly mix the 2-aminoaryl aldehyde or ketone (e.g., 2-amino-5-chlorobenzophenone, 2 mmol), the compound containing an α-methylene group (e.g., dimedone, 3 mmol), and the solid catalyst (e.g., P₂O₅/SiO₂, 0.4 g) in a reaction vessel.

  • Heating: Heat the mixture under solvent-free conditions at an optimized temperature. The progress of the reaction should be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and filter to remove the solid catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure quinoline derivative.

solvent_free_synthesis start Start reactants 2-Aminoaryl Ketone + α-Methylene Compound + Solid Catalyst start->reactants heating Heat (Solvent-Free) reactants->heating workup Cool, Dissolve, and Filter heating->workup purification Evaporate Solvent and Recrystallize workup->purification product Quinoline Product purification->product ultrasound_synthesis start Start reactants Aniline + Aldehyde + Ethyl 3,3-diethoxypropionate + SnCl₂·2H₂O in Water start->reactants ultrasound Ultrasound Irradiation reactants->ultrasound workup Extract with Organic Solvent and Purify ultrasound->workup product 2-Substituted Quinoline Product workup->product

References

Greener Approaches to a Privileged Scaffold: Application Notes on the Solvent-Free Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for sustainable and efficient chemical syntheses is paramount. Quinoline (B57606) and its derivatives represent a critical class of heterocyclic compounds, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Traditional synthetic routes to quinolines often rely on harsh reaction conditions and volatile organic solvents, posing environmental and safety concerns. This has catalyzed a shift towards green chemistry, with solvent-free synthesis emerging as a powerful and eco-friendly alternative.

Solvent-free reactions, often facilitated by microwave irradiation or mechanochemical energy, offer numerous advantages, including reduced waste, lower energy consumption, faster reaction times, and often improved yields and selectivity. These methods align with the principles of green chemistry by minimizing the environmental footprint of chemical processes. This document provides detailed application notes and experimental protocols for several solvent-free methods for synthesizing quinoline derivatives, offering a practical guide for researchers seeking to adopt more sustainable practices.

Core Advantages of Solvent-Free Quinoline Synthesis:

  • Environmental Friendliness: Eliminates the use of hazardous and volatile organic solvents, reducing pollution and waste.

  • Economic Viability: Reduces costs associated with solvent purchase, purification, and disposal.

  • Enhanced Efficiency: Often leads to shorter reaction times and increased product yields due to higher reactant concentrations.[1][2]

  • Improved Safety: Minimizes the risk of fire and explosion associated with flammable solvents.

Comparative Data of Solvent-Free Synthesis Methods

The following table summarizes quantitative data from various solvent-free methods for the synthesis of quinoline derivatives, allowing for easy comparison of their efficiency.

MethodCatalystStarting MaterialsReaction TimeYield (%)Reference
Microwave-assistedSnCl₂·2H₂Oo-nitrobenzaldehyde, enolizable ketones2-5 min80-92Chaudhuri, M. K., & Hussain, S. (2006). Indian Academy of Sciences.[1]
Microwave-assistedp-sulfonic acid calix[3]areneanilines, benzaldehyde (B42025) derivatives, styrene20 min38-78Liberto, et al. (as cited in Taylor & Francis Online).[4]
Mechanochemical (Ball Mill)FeCl₃aniline (B41778) derivatives, benzaldehydes, phenylacetylenes1-2 h75-95Tan, et al. (2017) as cited in MDPI.[5]
Mechanochemical (Mortar/Pestle)IodineAnilines10-30 min70-92Sarkar and co-workers (as cited in ResearchGate).[6]
Thermal (Solvent-Free)Silica-supported P₂O₅ (P₂O₅/SiO₂)2-aminoaryl ketone, carbonyl compound15 min93Hasaninejad et al. (as cited in ResearchGate).[7]
Thermal (Solvent-Free)Eaton's Reagento-aminoarylketones, 1,2-diketone30-60 min85-96As cited in ResearchGate.[8]

Experimental Workflows and Signaling Pathways

A generalized workflow for the solvent-free synthesis of quinoline derivatives typically involves the direct reaction of starting materials in the presence of a catalyst, activated by an external energy source like microwaves or mechanical grinding.

G cluster_reactants Starting Materials cluster_process Work-up ReactantA Aniline / o-aminoarylketone / o-nitrobenzaldehyde Reaction Solvent-Free Reaction ReactantA->Reaction ReactantB Carbonyl Compound / Alkyne / Diketone ReactantB->Reaction Catalyst Catalyst (e.g., Lewis Acid, Solid Support) Catalyst->Reaction Energy Energy Source (Microwave / Mechanical Grinding) Energy->Reaction Workup Purification (e.g., Recrystallization, Column Chromatography) Reaction->Workup Product Quinoline Derivative Workup->Product

Caption: General workflow for the solvent-free synthesis of quinoline derivatives.

Key Experimental Protocols

Herein, we provide detailed protocols for three prominent solvent-free methods for synthesizing quinoline derivatives.

Protocol 1: Microwave-Assisted Synthesis using SnCl₂·2H₂O

This protocol is adapted from the work of Chaudhuri and Hussain for the one-pot synthesis of quinolines from o-nitrobenzaldehyde and enolizable ketones.[1]

Materials:

  • o-nitrobenzaldehyde

  • Enolizable ketone (e.g., acetone, cyclohexanone)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Microwave synthesizer

  • Round-bottom flask or microwave-safe vessel

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a microwave-safe vessel, thoroughly mix o-nitrobenzaldehyde (1 mmol), the enolizable ketone (1.2 mmol), and SnCl₂·2H₂O (2.5 mmol).

  • Place the vessel in the microwave synthesizer and irradiate at a suitable power level (e.g., 300 W) for 2-5 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Mechanochemical Synthesis via Ball Milling

This protocol describes a general procedure for the iron(III) chloride-catalyzed mechanochemical synthesis of 2,4-diphenylquinolines.[5]

Materials:

  • Aniline derivative (1 mmol)

  • Benzaldehyde derivative (1 mmol)

  • Phenylacetylene (B144264) (1.2 mmol)

  • Anhydrous iron(III) chloride (FeCl₃) (10 mol%)

  • Ball mill with stainless steel grinding jars and balls

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stainless steel grinding jar, add the aniline derivative (1 mmol), benzaldehyde derivative (1 mmol), phenylacetylene (1.2 mmol), and anhydrous FeCl₃ (0.1 mmol).

  • Add the stainless steel balls to the jar.

  • Seal the jar and place it in the ball mill.

  • Mill the mixture at a specified frequency (e.g., 25 Hz) for 1-2 hours. Monitor the reaction by TLC.

  • After the reaction is complete, dissolve the mixture in ethyl acetate (30 mL).

  • Wash the organic solution with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under vacuum.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: Solid-State Synthesis using a Heterogeneous Catalyst

This protocol is based on the use of a silica-supported P₂O₅ catalyst for the Friedländer annulation under solvent-free conditions.[7]

Materials:

  • 2-aminoaryl ketone (2 mmol)

  • Carbonyl compound with an α-methylene group (3 mmol)

  • Silica-supported P₂O₅ (P₂O₅/SiO₂) (0.4 g)

  • Round-bottom flask

  • Oil bath

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, combine the 2-aminoaryl ketone (2 mmol), the carbonyl compound (3 mmol), and P₂O₅/SiO₂ (0.4 g).

  • Heat the reaction mixture in a preheated oil bath at 80 °C with stirring for 15 minutes. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate (40 mL) to the flask and stir for 3 minutes.

  • Filter the mixture to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography if necessary.

Concluding Remarks for Drug Development Professionals

The adoption of solvent-free synthesis methodologies for quinoline derivatives offers a tangible pathway to greener and more sustainable pharmaceutical manufacturing. These protocols demonstrate that high efficiency and product purity can be achieved without the environmental and economic burdens of traditional solvent-based processes. For drug development professionals, integrating these techniques can lead to streamlined, cost-effective, and environmentally responsible production of vital quinoline-based therapeutic agents. The versatility of these methods allows for the synthesis of a diverse library of quinoline derivatives, facilitating lead optimization and the discovery of new drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Quinolinone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of quinolinone derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during common quinolinone synthesis reactions, presented in a question-and-answer format.

General Troubleshooting

Q1: My quinolinone synthesis is resulting in a low yield and a complex mixture of products. What are the general parameters I should investigate?

A1: Low yields and the formation of multiple products are common issues that can often be traced back to several key factors. A systematic approach to optimizing the following parameters is recommended:

  • Reaction Temperature: Quinolinone syntheses are often highly sensitive to temperature. Small deviations can lead to the formation of side products or decomposition.[1] For instance, the Conrad-Limpach-Knorr synthesis requires high temperatures (around 250°C) for the thermal cyclization step.[2]

  • Reaction Time: Prolonged reaction times, particularly at elevated temperatures, can cause degradation of the desired product.[1] It is crucial to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3][4]

  • Purity of Starting Materials: Impurities in the starting materials (e.g., anilines, β-ketoesters) can lead to side reactions.[1][3] Ensure all reagents are pure and dry, as water can interfere with some reactions.[3]

  • Solvent Choice: The solvent's polarity and boiling point can significantly impact the reaction pathway.[1] In the Conrad-Limpach synthesis, using a high-boiling, inert solvent like diphenyl ether or mineral oil can increase yields from below 30% to as high as 95%.[2][5]

  • Catalyst Activity: If a catalyst is used, ensure it is fresh and active. Deactivated catalysts can result in incomplete reactions or promote alternative reaction pathways.[1]

Method-Specific Troubleshooting

Friedländer Synthesis

Q2: I am struggling with regioselectivity in my Friedländer synthesis when using an unsymmetrical ketone. How can I control the product isomers?

A2: Regioselectivity is a well-known challenge when using unsymmetrical ketones in the Friedländer synthesis.[4][6] The reaction can occur on either side of the carbonyl group, leading to a mixture of isomers.[6] Strategies to improve regioselectivity include using specific catalysts, such as certain amine catalysts or ionic liquids, which can direct the reaction toward a single regioisomer.[4][7]

Q3: My Friedländer synthesis is giving a low yield. What are the likely causes?

A3: Low yields can be attributed to several factors:

  • Inappropriate Catalyst: The choice of an acid or base catalyst is crucial and depends on the specific substrates.[6]

  • Suboptimal Temperature: The reaction often requires heating, but excessive temperatures can cause decomposition.[6]

  • Water Removal: The reaction produces water, which can inhibit the reaction equilibrium. Using a dehydrating agent or a setup that removes water (like a Dean-Stark apparatus) can improve yields.[8]

  • Side Reactions: Aldol condensation of the ketone starting material is a common side reaction that consumes reactants and complicates purification.[6][8]

Conrad-Limpach-Knorr Synthesis

Q4: I am having trouble controlling the regioselectivity of my Conrad-Limpach synthesis. How do I favor the 4-quinolinone versus the 2-quinolinone?

A4: The regioselectivity is primarily controlled by the reaction temperature.[9]

  • For 4-Hydroxyquinolines (Conrad-Limpach): This is the kinetically controlled product. The initial condensation of the aniline (B41778) with the β-ketoester should be performed at a moderate temperature (e.g., below 100°C) to favor the formation of the β-arylaminoacrylate intermediate, which then cyclizes to the 4-hydroxyquinoline (B1666331) at high temperatures (approx. 250°C).[2][10]

  • For 2-Hydroxyquinolines (Knorr): This is the thermodynamically preferred product. Running the reaction at higher initial temperatures (around 140°C) favors the formation of a β-ketoanilide intermediate, which then cyclizes to the 2-hydroxyquinoline.[5][9]

Gould-Jacobs Reaction

Q5: I am observing a significant amount of dark, tarry substance in my Gould-Jacobs reaction. What is causing this and how can I minimize it?

A5: The formation of dark, insoluble materials is often due to polymerization or degradation, particularly at the high temperatures required for the cyclization step.[1] To mitigate this, carefully control the cyclization temperature and monitor the reaction by TLC to avoid prolonged heating after the intermediate is consumed.[1]

Doebner-von Miller Reaction

Q6: My Doebner-von Miller reaction is resulting in a low yield. What is the primary cause?

A6: Low yields in this reaction are frequently caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[4][7][8] To reduce this side reaction, a biphasic reaction medium can be used to sequester the carbonyl compound in the organic phase.[7][8]

Skraup Synthesis

Q7: My Skraup reaction is extremely exothermic and difficult to control. How can I moderate it?

A7: The highly exothermic nature of the Skraup synthesis is a primary safety concern.[8] To control the reaction's vigor, the use of a moderating agent like ferrous sulfate (B86663) (FeSO₄) is crucial.[7][8] Boric acid can also be employed for this purpose.[7][8] Additionally, the slow and careful addition of sulfuric acid with efficient stirring and external cooling is essential.[8]

Data Presentation: Optimization of Reaction Parameters

The following tables summarize quantitative data for various quinolinone synthesis methods to aid in reaction optimization.

Table 1: Friedländer Annulation Conditions

Method Catalyst Solvent Temperature (°C) Time Yield Reference(s)
Microwave-Assisted Glacial Acetic Acid - 160 5-15 min High [11]
Acid-Catalyzed p-Toluenesulfonic Acid (0.1 eq) Toluene Reflux Varies High [12]

| Catalyst-Free | None | Water | 70 | 3 hours | Good |[4][12] |

Table 2: Conrad-Limpach Synthesis Conditions

Step Solvent Temperature (°C) Time Yield Notes Reference(s)
Condensation (4-Quinolone) - < 100 1-2 hours - Forms β-arylaminoacrylate intermediate [2]
Cyclization (4-Quinolone) Diphenyl Ether / Mineral Oil ~250 30-60 min Up to 95% High-boiling inert solvent is crucial [2][5]

| Knorr Variation (2-Quinolone) | - | ~140 | Varies | Moderate | Forms β-ketoanilide intermediate |[5] |

Experimental Protocols

Below are detailed methodologies for key quinolinone synthesis reactions.

Protocol 1: Microwave-Assisted Friedländer Annulation

This protocol is adapted from an efficient method for the synthesis of quinolines from 2-aminophenyl ketones.[11]

Materials:

  • 1-(5-Amino-2-methylphenyl)ethanone (1.0 mmol)

  • Active methylene (B1212753) compound (e.g., ethyl acetoacetate) (1.2 mmol)

  • Glacial Acetic Acid (3 mL)

  • 10 mL microwave synthesis vial with a magnetic stirrer bar

Procedure:

  • To the microwave synthesis vial, add 1-(5-Amino-2-methylphenyl)ethanone.

  • Add the active methylene compound followed by glacial acetic acid.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 160°C for 5-15 minutes.

  • After completion, allow the vial to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL) and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography.[11]

Protocol 2: Catalyst-Free Friedländer Synthesis in Water

This protocol provides an environmentally benign approach to quinoline (B57606) synthesis.[4][12]

Materials:

  • 2-Aminobenzaldehyde or 2-aminoaryl ketone (1.0 mmol)

  • Ketone with an α-methylene group (e.g., cyclohexanone) (1.2 mmol)

  • Deionized water (5-10 mL)

Procedure:

  • In a round-bottom flask, dissolve the 2-aminoaryl aldehyde/ketone in deionized water.

  • Add the ketone with the α-methylene group.

  • Heat the mixture to 70°C with vigorous stirring for 3 hours.[4][12]

  • Monitor the reaction progress by TLC.[12]

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 10 mL).[12]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purify the crude product by column chromatography or recrystallization.[4]

Protocol 3: Conrad-Limpach Synthesis of a 4-Quinolone

This protocol outlines the general procedure for synthesizing 4-quinolones.[2]

Materials:

  • Aniline (1 equivalent)

  • β-ketoester (1 equivalent)

  • Acid catalyst (e.g., trace of HCl or H₂SO₄)

  • High-boiling inert solvent (e.g., mineral oil or diphenyl ether)

Procedure:

  • Condensation: React the aniline with the β-ketoester, typically in the presence of an acid catalyst, at a temperature below 100°C to form the β-arylaminoacrylate intermediate.

  • Cyclization: Add the crude intermediate to the high-boiling inert solvent.

  • Heat the mixture to approximately 250°C to induce thermal cyclization. Monitor the reaction by TLC.[2]

  • Once the reaction is complete, cool the mixture and purify the product, often by recrystallization.

Visualizations: Workflows and Signaling Pathways

General Experimental Workflow

The following diagram illustrates a logical workflow for optimizing a quinolinone synthesis reaction.

G cluster_start Phase 1: Initial Reaction Setup cluster_analysis Phase 2: Analysis & Troubleshooting cluster_optimization Phase 3: Optimization cluster_end Phase 4: Finalization start Define Target Quinolinone select_method Select Synthesis Method (e.g., Friedländer, Conrad-Limpach) start->select_method lit_search Literature Search for Initial Conditions select_method->lit_search initial_rxn Run Initial Experiment lit_search->initial_rxn analyze Analyze Results (TLC, NMR, MS) initial_rxn->analyze troubleshoot Troubleshoot Issues analyze->troubleshoot low_yield Low Yield troubleshoot->low_yield Yield Issue side_products Side Products troubleshoot->side_products Purity Issue no_product No Reaction troubleshoot->no_product Conversion Issue optimized_protocol Optimized Protocol troubleshoot->optimized_protocol Successful optimize_temp Vary Temperature low_yield->optimize_temp optimize_solvent Change Solvent low_yield->optimize_solvent optimize_catalyst Screen Catalysts low_yield->optimize_catalyst optimize_time Adjust Reaction Time low_yield->optimize_time side_products->optimize_temp side_products->optimize_solvent side_products->optimize_catalyst side_products->optimize_time no_product->optimize_temp no_product->optimize_solvent no_product->optimize_catalyst no_product->optimize_time optimize_temp->initial_rxn Re-run Experiment optimize_solvent->initial_rxn Re-run Experiment optimize_catalyst->initial_rxn Re-run Experiment optimize_time->initial_rxn Re-run Experiment scale_up Scale-Up Synthesis optimized_protocol->scale_up

Caption: A general workflow for the optimization of quinolinone synthesis.

Logical Relationship: Catalyst Choice in Friedländer Synthesis

This decision tree aids in selecting an appropriate catalyst for the Friedländer synthesis.

G start Starting Friedländer Synthesis condition Are Green Conditions a Priority? start->condition substrates Are Substrates Highly Reactive? condition->substrates No catalyst_free Use Catalyst-Free Conditions in Water condition->catalyst_free Yes speed Is Rapid Synthesis Required? substrates->speed No acid_base Use Standard Acid/Base Catalyst (e.g., PTSA, NaOH) substrates->acid_base Yes lewis_acid Consider Lewis Acid Catalyst (e.g., In(OTf)₃) speed->lewis_acid No microwave Use Microwave-Assisted Synthesis with Acid speed->microwave Yes

Caption: Decision tree for catalyst selection in Friedländer synthesis.

Signaling Pathways Targeted by Quinolinone Derivatives

Quinolinone derivatives are significant in drug development as inhibitors of key signaling pathways implicated in cancer.[4]

G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_vegfr VEGFR Pathway RTK1 Receptor Tyrosine Kinase PI3K PI3K RTK1->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Quinolinone1 Quinolinone Inhibitor Quinolinone1->PI3K inhibits VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds to PLC PLCγ VEGFR->PLC activates Angiogenesis Angiogenesis PLC->Angiogenesis Quinolinone2 Quinolinone Inhibitor Quinolinone2->VEGFR inhibits

Caption: PI3K/Akt/mTOR and VEGFR pathways targeted by quinolinone inhibitors.

References

Technical Support Center: Conrad-Limpach Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for minimizing by-product formation in the Conrad-Limpach synthesis of 4-hydroxyquinolines (also known as 4-quinolones).

Frequently Asked Questions (FAQs)

Q1: What is the primary by-product of concern in the Conrad-Limpach reaction?

A1: The most common and significant by-product is the isomeric 2-hydroxyquinoline (B72897) (2-quinolone). This arises from the competing Knorr quinoline (B57606) synthesis pathway. The formation of the desired 4-hydroxyquinoline (B1666331) versus the 2-hydroxyquinoline by-product is highly dependent on the reaction temperature.[1][2]

Q2: How does temperature control the outcome of the reaction?

A2: The reaction's regioselectivity is dictated by temperature.

  • Low Temperatures (e.g., Room Temperature): Favor the kinetic product. The aniline's nitrogen atom attacks the more reactive keto group of the β-ketoester, leading to a β-aminoacrylate intermediate. This intermediate cyclizes upon heating to form the desired 4-hydroxyquinoline.[2][3][4]

  • High Temperatures (e.g., ~140-160°C): Favor the thermodynamic product. At higher temperatures, the aniline (B41778) attacks the less reactive ester group, forming a β-keto acid anilide. This intermediate cyclizes to produce the unwanted 2-hydroxyquinoline by-product, following the Knorr synthesis pathway.[2][3]

Q3: Besides the 2-quinolone isomer, what other by-products can form?

A3: Other potential by-products can include:

  • Pfitzinger-type by-products: If the reaction conditions are harsh or involve strong bases, side reactions resembling the Pfitzinger synthesis can occur, leading to quinoline-4-carboxylic acids which may subsequently decarboxylate.[5][6]

  • Polymeric materials: Tar-like substances can form from the self-condensation or degradation of starting materials, especially at excessively high cyclization temperatures.

  • Incompletely cyclized intermediates: If the high-temperature cyclization step is not maintained for a sufficient duration or at an adequate temperature, the stable β-aminoacrylate intermediate may remain in the final product mixture.

Q4: Can the choice of solvent impact by-product formation?

A4: Yes, the solvent plays a critical role, particularly in the high-temperature cyclization step. Performing the cyclization without a solvent often results in very moderate yields (<30%) and increased by-products. Using a high-boiling, inert solvent such as mineral oil, Dowtherm A, or diphenyl ether can dramatically increase the yield of the desired 4-hydroxyquinoline (often to >90%) by ensuring uniform heat transfer and minimizing decomposition.[2][7]

Troubleshooting Guide

This section addresses specific issues encountered during the Conrad-Limpach synthesis.

Problem Potential Cause Recommended Solution
High yield of 2-hydroxyquinoline by-product. The initial condensation temperature was too high, favoring the formation of the Knorr anilide intermediate.Ensure the initial condensation of the aniline and β-ketoester is performed at a low to moderate temperature (e.g., room temperature) to form the kinetic β-aminoacrylate intermediate before proceeding to the high-temperature cyclization.[2][3]
Low yield and presence of tar-like impurities. The cyclization temperature was excessively high (>250°C) or heating was uneven, causing decomposition.Use a high-boiling inert solvent like mineral oil or diphenyl ether for the cyclization step to ensure even heating. Maintain the temperature strictly around 250°C.[2][7][8]
Significant amount of unreacted β-aminoacrylate intermediate. The cyclization temperature was too low or the reaction time was insufficient.Confirm that the reaction temperature reaches ~250°C for the electrocyclic ring closure.[2][8] Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC).
Reaction mixture is viscous and difficult to stir. This is common for the intermediate, especially if the reaction is run neat.The use of an inert, high-boiling solvent during the cyclization step will alleviate this issue and improve heat transfer.[2]
Formation of acidic by-products (e.g., Pfitzinger-type). Presence of strong base and water, which can hydrolyze the ester and promote alternative reaction pathways.The Conrad-Limpach reaction is typically acid-catalyzed or thermal.[2][9] Ensure the reaction is not unintentionally basic. If purification is difficult, consider an acidic or basic wash during workup to remove these impurities.

Visualizing Reaction Pathways and Troubleshooting

To better understand the process, the following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting.

Conrad_Limpach_vs_Knorr Conrad-Limpach vs. Knorr Pathway Start Aniline + β-Ketoester Intermediate_CL β-Aminoacrylate (Kinetic Intermediate) Start->Intermediate_CL Low Temp (e.g., RT) Intermediate_Knorr β-Keto Anilide (Thermodynamic Intermediate) Start->Intermediate_Knorr High Temp (~140 °C) Product_4Q 4-Hydroxyquinoline (Desired Product) Intermediate_CL->Product_4Q High Temp Cyclization (~250 °C) Product_2Q 2-Hydroxyquinoline (By-product) Intermediate_Knorr->Product_2Q Cyclization

Caption: Competing pathways in the reaction of anilines and β-ketoesters.

Troubleshooting_Workflow Troubleshooting Workflow for By-product Formation Start High By-product Formation Observed CheckIsomer Is the main by-product the 2-quinolone isomer? Start->CheckIsomer CheckTar Are tar-like polymers a major issue? CheckIsomer->CheckTar No Sol_Temp ACTION: Lower initial condensation temperature to RT. CheckIsomer->Sol_Temp Yes CheckIncomplete Is starting intermediate present in product? CheckTar->CheckIncomplete No Sol_Solvent ACTION: 1. Use high-boiling inert solvent. 2. Ensure cyclization temp is ~250°C, not higher. CheckTar->Sol_Solvent Yes Sol_TimeTemp ACTION: 1. Confirm cyclization temp is ~250°C. 2. Increase reaction time. CheckIncomplete->Sol_TimeTemp Yes End Re-run Optimized Reaction Sol_Temp->End Sol_Solvent->End Sol_TimeTemp->End

Caption: A step-by-step workflow for diagnosing and solving by-product issues.

Experimental Protocol: Minimizing By-product Formation

This protocol outlines the key steps for the Conrad-Limpach synthesis of 4-hydroxyquinolines with an emphasis on procedural details that minimize the formation of the Knorr by-product and other impurities.

Materials:

  • Substituted Aniline (1.0 eq)

  • β-Ketoester (e.g., Ethyl acetoacetate) (1.05 eq)

  • Acid catalyst (e.g., a drop of conc. H₂SO₄ or HCl) (Optional, but can be beneficial)[2]

  • High-boiling inert solvent (e.g., Mineral Oil or Dowtherm A)

Procedure:

Step 1: Formation of the β-Aminoacrylate Intermediate (Kinetic Control)

  • In a round-bottom flask, combine the substituted aniline (1.0 eq) and the β-ketoester (1.05 eq).

  • Stir the mixture at room temperature . A mild exothermic reaction may be observed. If the reactants are solids, a minimal amount of a solvent like ethanol (B145695) can be used, which should be removed under vacuum before the next step.

  • Optional: Add a single drop of a strong acid catalyst (e.g., H₂SO₄) to facilitate the condensation.[2]

  • Continue stirring at room temperature for 1-2 hours to ensure complete formation of the β-aminoacrylate intermediate. The progress can be monitored by TLC. Water is eliminated during this step. It is often beneficial to remove it, for example, by using a Dean-Stark trap if the reaction is conducted in a suitable solvent like toluene (B28343) at a slightly elevated temperature (though room temperature is often sufficient).

Step 2: Cyclization to 4-Hydroxyquinoline (Thermal Reaction)

  • To the flask containing the crude β-aminoacrylate intermediate, add a high-boiling inert solvent (e.g., mineral oil) in a volume sufficient to ensure good heat transfer and stirring (approx. 2-3 mL per gram of intermediate).

  • Equip the flask with a condenser and a thermometer capable of measuring high temperatures.

  • Heat the mixture with vigorous stirring in a heating mantle or a suitable high-temperature bath to approximately 250°C .[2][8]

  • Maintain this temperature for 30-60 minutes. The reaction progress should be monitored by TLC to determine the point of completion. Ethanol (or the corresponding alcohol from the ester) will be evolved during the cyclization.

  • Once the reaction is complete (disappearance of the intermediate spot on TLC), turn off the heat and allow the mixture to cool to below 100°C.

Step 3: Work-up and Purification

  • While still warm, pour the reaction mixture into a larger beaker containing a hydrocarbon solvent like hexanes or petroleum ether. This will precipitate the crude product while the high-boiling solvent remains in solution.

  • Stir the suspension vigorously and then collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with additional portions of the hydrocarbon solvent to remove any residual high-boiling solvent.

  • The crude 4-hydroxyquinoline can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).

By carefully controlling the temperature of the initial condensation and using an appropriate high-boiling solvent for the cyclization, the formation of the undesired 2-hydroxyquinoline and other by-products can be significantly suppressed.

References

Troubleshooting guide for the Pfitzinger and Doebner reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Pfitzinger and Doebner reactions, two key methods for the synthesis of quinoline-4-carboxylic acids. The information is tailored for researchers, scientists, and drug development professionals to navigate common experimental challenges and optimize reaction outcomes.

Pfitzinger Reaction: Troubleshooting Guide and FAQs

The Pfitzinger reaction is a versatile method for synthesizing substituted quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound in the presence of a base.[1] However, various factors can influence the success of this reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no yield in a Pfitzinger reaction?

A1: Low yields in the Pfitzinger reaction can often be attributed to several factors:

  • Incomplete Hydrolysis of Isatin: The initial ring-opening of isatin to form the isatinate intermediate is a critical step. If this hydrolysis is incomplete, the subsequent condensation with the carbonyl compound will be inefficient.[2]

  • Low Reactivity of the Carbonyl Compound: Sterically hindered ketones or aldehydes, or those with electron-withdrawing groups, may exhibit reduced reactivity, leading to poor conversion.[2]

  • Insufficient Base: An adequate amount of a strong base, such as potassium hydroxide (B78521) (KOH), is crucial for both the initial hydrolysis of isatin and to catalyze the condensation step.[2]

  • Suboptimal Reaction Temperature: The reaction may require a specific temperature to proceed efficiently. Excessively high temperatures can lead to decomposition and the formation of tarry byproducts.[2]

Q2: I am observing a lot of tar formation in my reaction. What causes this and how can I minimize it?

A2: Tar formation is a common issue in the Pfitzinger synthesis, often resulting from side reactions such as the self-condensation of the carbonyl compound (aldol condensation) under strongly basic conditions.[2] To minimize tarring:

  • Control Reaction Temperature: Avoid excessively high temperatures which can accelerate side reactions and decomposition.[2]

  • Sequential Addition of Reactants: Adding the carbonyl compound slowly to the pre-formed isatinate solution can help control the reaction rate and reduce the likelihood of self-condensation.[2]

  • Optimize Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to prevent unnecessarily long reaction times that can lead to the formation of byproducts.[2]

Q3: What are the typical byproducts in a Pfitzinger synthesis?

A3: Besides tarry substances, other potential byproducts include:

  • Aldol condensation products: From the self-reaction of the carbonyl compound if it possesses α-hydrogens.[2]

  • Cannizzaro reaction products: If an aldehyde without α-hydrogens is used, it can disproportionate in the presence of a strong base to yield a carboxylate and an alcohol.[2]

  • Decarboxylated quinoline: The desired quinoline-4-carboxylic acid product may decarboxylate under harsh reaction conditions.[2]

Q4: Can I use milder conditions to reduce byproduct formation?

A4: Yes, modifications to the classical Pfitzinger reaction have been explored to improve yields and minimize byproducts. The use of microwave irradiation has been shown to sometimes lead to shorter reaction times and cleaner reactions.[2]

Data Presentation: Optimizing Pfitzinger Reaction Conditions

The following table provides illustrative data on how varying reaction conditions can impact the yield of 2-methylquinoline-4-carboxylic acid. Actual results will vary depending on the specific substrates and experimental setup.[2]

EntryBase (equivalents)SolventTemperature (°C)Reaction Time (h)Yield (%)Byproduct Formation
13 eq. KOHEthanol (B145695)/Water100 (Reflux)12~75Moderate tarring
23 eq. KOHEthanol/Water8024~65Less tarring, some unreacted starting material
35 eq. KOHEthanol/Water100 (Reflux)12>80Significant tarring
Experimental Protocol: Optimized Synthesis of 2-methylquinoline-4-carboxylic acid

This protocol is designed to minimize byproduct formation by ensuring complete initial hydrolysis and optimizing reaction time.[2]

Materials:

  • Isatin

  • Acetone (B3395972)

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

Procedure:

  • Preparation of the Isatinate Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3 equivalents of KOH in a 1:1 mixture of 95% ethanol and deionized water. Add 1 equivalent of isatin to the basic solution. Stir the mixture at room temperature for 1-2 hours. The color of the solution should change, indicating the formation of the potassium salt of isatinic acid.

  • Reaction with Acetone: Slowly add 1.5 equivalents of acetone to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 8-10 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with cold water.

  • Precipitation: Slowly add concentrated HCl dropwise to the aqueous solution with stirring until the pH is acidic (pH ~4-5). A precipitate of 2-methylquinoline-4-carboxylic acid should form.

  • Isolation: Cool the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

Visualizations

Pfitzinger_Mechanism Isatin Isatin Isatinate Isatinate Intermediate Isatin->Isatinate Hydrolysis Base Base (e.g., KOH) Iminium Iminium Intermediate Isatinate->Iminium Condensation Carbonyl Carbonyl Compound (Ketone/Aldehyde) Enamine Enamine Intermediate Iminium->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product Quinoline-4-carboxylic acid Cyclized->Product Dehydration

Caption: Mechanism of the Pfitzinger reaction.

Pfitzinger_Troubleshooting Start Low or No Yield in Pfitzinger Reaction CheckHydrolysis Is Isatin Hydrolysis Complete? Start->CheckHydrolysis CheckReactivity Is the Carbonyl Compound Reactive? CheckHydrolysis->CheckReactivity Yes SolutionHydrolysis Ensure complete hydrolysis before adding carbonyl compound. CheckHydrolysis->SolutionHydrolysis No CheckBase Is Base Concentration Adequate? CheckReactivity->CheckBase Yes SolutionReactivity Increase temperature or use an excess of the carbonyl. CheckReactivity->SolutionReactivity No CheckTemp Is Reaction Temperature Optimal? CheckBase->CheckTemp Yes SolutionBase Use sufficient equivalents of a strong base (e.g., 3 eq. KOH). CheckBase->SolutionBase No SolutionTemp Optimize temperature; avoid excessive heat to prevent tarring. CheckTemp->SolutionTemp No

Caption: Troubleshooting workflow for the Pfitzinger reaction.

Doebner Reaction: Troubleshooting Guide and FAQs

The Doebner reaction is a three-component reaction between an aniline (B41778), an aldehyde, and pyruvic acid to synthesize quinoline-4-carboxylic acids.[3] It serves as a valuable alternative to the Pfitzinger reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my Doebner reaction yield consistently low?

A1: Low yields in the Doebner reaction can arise from several factors:

  • Substrate Reactivity: Anilines with electron-withdrawing groups are known to be less reactive, often resulting in poor yields in the conventional Doebner reaction.[3]

  • Reaction Conditions: Suboptimal temperature, reaction time, or choice of catalyst can significantly impact the yield. Some reactions require heating to proceed efficiently.[3]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Workup and Purification: Product loss during extraction and purification steps can also contribute to a lower overall yield.

Q2: I am observing unexpected byproducts. What could they be?

A2: A known side reaction, particularly with substrates like 2-chloro-5-aminopyridine, is the formation of a pyrrolidine (B122466) derivative instead of the expected quinoline.[4] This occurs when cyclization happens at the amino group rather than the benzene (B151609) ring. Additionally, acid-catalyzed polymerization of the aldehyde can be a significant side reaction.[3]

Q3: What are the typical catalysts and solvents used in the Doebner reaction?

A3: The reaction is often catalyzed by Brønsted or Lewis acids. Common catalysts include hydrochloric acid, sulfuric acid, p-toluenesulfonic acid, and Lewis acids like tin tetrachloride and scandium(III) triflate. Solvents can vary, with ethanol being a common choice. However, studies have shown that acetonitrile (B52724) (MeCN) can be effective in certain cases.[3]

Data Presentation: Optimizing Doebner Reaction Conditions

The following table summarizes the optimization of reaction conditions for the synthesis of a quinoline-4-carboxylic acid from an electron-deficient aniline, highlighting the impact of catalyst and solvent choice on the reaction yield.[3]

EntryCatalystSolventTemperature (°C)Yield (%)
1Sc(OTf)₃MeCN65Moderate
2BF₃·THFMeCN65High
3BF₃·THFToluene65Low
4BF₃·THFDCE65Low
5BF₃·THFDMF65Low
6BF₃·THFDMSO65Low
7BF₃·Et₂OMeCN65Comparable to BF₃·THF
Experimental Protocol: Modified Doebner Reaction (Hydrogen-Transfer Modification)

This protocol is adapted for the synthesis of quinoline-4-carboxylic acids from challenging electron-deficient anilines.[3]

Materials:

  • Aniline derivative

  • Aldehyde derivative

  • Pyruvic acid

  • Boron trifluoride etherate (BF₃·THF) or Boron trifluoride diethyl etherate (BF₃·Et₂O)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of the aniline (1.0 equiv) and the aldehyde (1.1 equiv) in acetonitrile (MeCN), add BF₃·THF (0.28 equiv).

  • Stir the reaction mixture at 65 °C for 10 minutes.

  • Prepare a solution of pyruvic acid (0.56 equiv) in MeCN.

  • Add the pyruvic acid solution dropwise to the reaction mixture over a period of 3 hours at 65 °C.

  • Continue to heat the reaction mixture at 65 °C for an additional 21 hours.

  • After cooling to room temperature, perform a standard aqueous workup. This typically involves extraction with an organic solvent, followed by washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentration under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Doebner_Mechanism cluster_1 Reactants Aniline Aniline SchiffBase Schiff Base (Iminium ion) Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization Adduct Michael-type Adduct SchiffBase->Adduct Enol->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product Quinoline-4-carboxylic acid Cyclized->Product Dehydration & Oxidation

Caption: Proposed mechanism of the Doebner reaction.

Doebner_Workflow Start Start Doebner Reaction Mix Mix Aniline, Aldehyde, and Catalyst in Solvent Start->Mix Heat Heat to Reaction Temperature (e.g., 65 °C) Mix->Heat AddPyruvic Dropwise Addition of Pyruvic Acid Solution Heat->AddPyruvic ContinueHeating Continue Heating for Extended Period (e.g., 21h) AddPyruvic->ContinueHeating Workup Aqueous Workup: Extraction, Washing, Drying ContinueHeating->Workup Purify Purification: Recrystallization or Column Chromatography Workup->Purify End Obtain Pure Product Purify->End

Caption: General experimental workflow for the Doebner reaction.

References

Technical Support Center: Regioselective Quinoline Ring Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the regioselectivity of quinoline (B57606) ring substitution. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide robust experimental protocols for achieving desired regioselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during the functionalization of the quinoline ring.

Q1: What are the fundamental principles governing regioselectivity in quinoline substitutions?

A1: The regioselectivity of quinoline substitution is dictated by the electronic properties of its fused ring system. The quinoline scaffold consists of an electron-rich benzene (B151609) ring and an electron-deficient pyridine (B92270) ring.[1]

  • Electrophilic Aromatic Substitution (SEAr): The pyridine ring is deactivated by the electronegative nitrogen atom. Consequently, electrophilic substitutions, such as nitration and sulfonation, preferentially occur on the more electron-rich carbocyclic (benzene) ring, typically at the C5 and C8 positions.[1][2] These reactions often require vigorous conditions.[2]

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient and therefore susceptible to nucleophilic attack.[1] Nucleophilic substitutions occur most readily at the C2 and C4 positions.[2][3][4] This is because the negative charge in the reaction intermediate can be effectively stabilized by the adjacent nitrogen atom.[1][4]

  • Transition-Metal Catalyzed C-H Functionalization: This modern approach offers the ability to functionalize positions that are difficult to access through classical methods.[1][5] Regioselectivity is often controlled by a directing group (DG), which coordinates to the metal catalyst and delivers it to a specific C-H bond.[1][5] The nitrogen atom of the quinoline ring or the oxygen of a quinoline N-oxide can act as an intrinsic directing group, often favoring functionalization at the C2 and C8 positions.[5][6]

Q2: My electrophilic nitration reaction is yielding a mixture of C5 and C8 isomers with poor selectivity. How can I improve this?

A2: Achieving high regioselectivity between the C5 and C8 positions during nitration is a common challenge. The ratio of these products is highly sensitive to reaction conditions.

Troubleshooting Steps:

  • Temperature Control: The nitration of quinoline is exothermic.[2] Maintaining a low and consistent temperature is critical. For a standard nitration using fuming nitric acid in concentrated sulfuric acid, a temperature of 0°C typically favors the formation of the 5-nitroquinoline (B147367) isomer over the 8-nitroquinoline.[1][2]

  • Acid Catalyst: The choice and concentration of the acid can influence the isomer ratio. Fuming sulfuric acid is often used to promote the reaction.[2]

  • Nitrating Agent: While a mixture of nitric and sulfuric acids is standard, alternative nitrating agents could be explored under carefully controlled conditions.

Data on Isomer Ratios in Electrophilic Substitution:

ReactionConditionsMajor Product(s)Minor Product(s)
Nitration HNO₃ / H₂SO₄5-Nitroquinoline8-Nitroquinoline
Sulfonation Fuming H₂SO₄, 220°CQuinoline-8-sulfonic acidQuinoline-5-sulfonic acid
Halogenation Br₂ / H₂SO₄5-Bromoquinoline & 8-Bromoquinoline-

Q3: I am trying to introduce a nucleophile at the C4 position, but I am primarily getting the C2-substituted product. Why is this happening and how can I favor C4 substitution?

A3: Nucleophilic attack on the unsubstituted quinoline ring preferentially occurs at the C2 position.[2][7] This is often attributed to the stability of the intermediate and, in the case of organolithium reagents, potential coordination with the nitrogen atom.[7]

Strategies to Favor C4-Substitution:

  • Blocking the C2 Position: If the C2 position is already substituted, nucleophilic attack is directed to the C4 position.[2]

  • Use of a Leaving Group at C4: A pre-installed good leaving group (e.g., a halogen) at the C4 position will facilitate nucleophilic substitution at that site.[7]

  • Directed Metalation Strategies: Advanced methods involving directed metalation can provide access to C4 functionalization. For instance, a combination of Br/Mg exchange and direct magnesiation has been used for regioselective functionalization.[8]

Q4: My transition-metal-catalyzed C-H functionalization is not selective. What are the key parameters to control regioselectivity?

A4: Regioselectivity in C-H functionalization is a significant challenge but can be controlled through several strategic approaches.[5]

Troubleshooting and Optimization:

  • Directing Group (DG) Strategy: The choice of DG is paramount.

    • Inherent Directing Group: The quinoline nitrogen atom often directs functionalization to the C2 and C8 positions.[5][9]

    • N-Oxide as a Directing Group: Converting the quinoline to a quinoline N-oxide is a powerful strategy. The N-oxide moiety can direct various transition metals (e.g., Pd, Rh, Ru) to the C8 position to form a stable five-membered metallacyclic intermediate.[6][10][11] It can also direct functionalization to the C2 position.[5][11]

    • External Directing Groups: Installing a temporary or removable directing group at a specific position can steer the catalyst to a desired C-H bond, enabling functionalization at positions like C3, C4, or C5.[5]

  • Catalyst and Ligand Choice: The metal center (e.g., Pd, Rh, Ir, Cu) and the ligands play a crucial role in determining the reaction's outcome and selectivity.[5] For example, bulky ligands can sterically hinder reaction at one position, thereby favoring another.[5]

  • Reaction Conditions: Solvent, temperature, and additives must be carefully optimized. For instance, the choice of oxidant in palladium-catalyzed reactions can be critical.[5]

Logical Flowchart for C-H Functionalization Strategy

Caption: Decision tree for selecting a C-H functionalization strategy.

Q5: I am attempting a Directed ortho-Metalation (DoM) on a quinoline derivative, but the reaction is failing. What are some common pitfalls?

A5: Directed ortho-metalation is a powerful tool for regioselective functionalization, but it is sensitive to several factors.[12][13]

Common Issues and Solutions:

  • Choice of Base: Strong, non-nucleophilic bases are required. Alkyllithiums (like n-BuLi or s-BuLi) are common, often in the presence of an additive like TMEDA (tetramethylethylenediamine) to break up aggregates and increase basicity.[13] If standard bases fail, stronger Schlosser bases (e.g., n-BuLi/ t-BuOK) or TMP (2,2,6,6-tetramethylpiperidyl) metal bases might be necessary.[14][15]

  • Directing Group (DMG) Incompatibility: The DMG must be a good Lewis base to coordinate the lithium but should not be electrophilic enough to react with the organolithium base.[13] Strong directing groups include amides, carbamates, and sulfoxides.[12]

  • Low Temperature: These reactions must be performed at low temperatures (typically -78 °C) to prevent side reactions, such as addition of the organolithium to the quinoline ring or decomposition of the aryllithium intermediate.[15]

  • Moisture and Air: Organolithium reagents are extremely sensitive to moisture and air. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen).

Mechanism of Directed ortho-Metalation

DoM_Mechanism sub Arene with DMG complex Coordination Complex sub->complex Coordination rli (R-Li)n rli->complex deprotonation ortho-Deprotonation complex->deprotonation Proximity Effect aryllithium Aryllithium Intermediate deprotonation->aryllithium product ortho-Substituted Product aryllithium->product Reaction with E+ electrophile Electrophile (E+) electrophile->product

Caption: General mechanism for Directed ortho-Metalation (DoM).

Experimental Protocols

Protocol 1: Regioselective Nitration of Quinoline (Favored 5-Nitroquinoline)

Objective: To synthesize 5-nitroquinoline as the major product.[1][2]

Materials:

  • Quinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Dichloromethane (B109758) (CH₂Cl₂)

Procedure:

  • In a flask equipped with a magnetic stirrer, cool concentrated sulfuric acid in an ice-water bath to 0 °C.

  • Slowly and carefully add quinoline dropwise to the cold sulfuric acid while stirring. Ensure the temperature does not rise above 10 °C.

  • Once the addition is complete, continue stirring at 0 °C and slowly add fuming nitric acid dropwise over 30 minutes. The reaction is exothermic; maintain strict temperature control.

  • After the addition of nitric acid, allow the mixture to stir at 0 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto a generous amount of crushed ice.

  • Neutralize the resulting acidic solution by slowly adding saturated sodium carbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to isolate the major 5-nitroquinoline isomer.

Protocol 2: Palladium-Catalyzed C2 Arylation of Quinoline N-Oxide

Objective: To achieve C2-selective arylation using a palladium catalyst and an N-oxide directing group.[5]

Materials:

  • Quinoline N-oxide

  • Aryl bromide

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Cesium Fluoride (CsF)

  • X-Phos (ligand)

  • t-Butanol / Toluene (2:1 solvent mixture)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon), add quinoline N-oxide, the aryl bromide (1.2 equivalents), Pd(OAc)₂ (5 mol%), X-Phos (10 mol%), and CsF (2 equivalents).

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed t-butanol/toluene solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture at 110-130 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once complete, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by silica (B1680970) gel column chromatography.

Experimental Workflow

C2_Arylation_Workflow A 1. Add Reagents to Schlenk Tube (Quinoline N-oxide, Ar-Br, Pd(OAc)₂, Ligand, Base) B 2. Evacuate & Backfill with Argon (3x) A->B C 3. Add Degassed Solvent B->C D 4. Heat Reaction (110-130°C, 12-24h) C->D E 5. Reaction Cooldown & Dilution D->E F 6. Filtration through Celite E->F G 7. Aqueous Work-up (Wash & Dry) F->G H 8. Purification (Column Chromatography) G->H I Final Product H->I

Caption: Workflow for Pd-catalyzed C2 arylation of quinoline N-oxide.

References

Technical Support Center: Stabilizing 2,4-Dihydroxyquinoline Stock Solutions for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation, storage, and troubleshooting of 2,4-dihydroxyquinoline stock solutions for use in various assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For long-term storage, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1] this compound is soluble in DMSO at a concentration of 8 mg/mL (49.64 mM), though ultrasonic treatment may be necessary to fully dissolve the compound. For aqueous buffers, it is advisable to first prepare a high-concentration stock in DMSO and then dilute it into the aqueous buffer for the final assay concentration.

Q2: What are the recommended storage conditions and stability of this compound stock solutions?

A2: The stability of your this compound stock solution is highly dependent on the solvent and storage temperature. For optimal stability, stock solutions prepared in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q3: Can I prepare stock solutions in other solvents like ethanol (B145695) or PBS?

A3: While this compound may be soluble in other organic solvents like ethanol, there is limited publicly available data on its long-term stability in these solvents. For aqueous buffers like Phosphate-Buffered Saline (PBS), direct dissolution is generally poor. It is best to prepare a concentrated stock in DMSO and then dilute it into the aqueous buffer immediately before use. If you need to use a solvent other than DMSO for an extended period, it is highly recommended to perform an internal stability study.

Q4: My this compound solution has changed color. Is it still usable?

A4: A color change in your this compound solution, particularly a yellowing or browning, can be an indication of degradation, especially if the solution has been exposed to light.[2] Quinoline compounds can be susceptible to oxidation and photodegradation. If you observe a color change, it is recommended to prepare a fresh stock solution to ensure the integrity of your experimental results.

Q5: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A5: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for compounds with low aqueous solubility. Here are a few troubleshooting steps:

  • Lower the final concentration: The final concentration of this compound in your assay may be exceeding its solubility limit in the aqueous buffer. Try using a lower final concentration.

  • Increase the percentage of DMSO: A small increase in the final percentage of DMSO in your assay (e.g., from 0.1% to 0.5%) may help to keep the compound in solution. However, be mindful of the tolerance of your cell line or assay system to DMSO.

  • Use a surfactant: In some cases, the addition of a small amount of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, to the aqueous buffer can help to improve the solubility of the compound.

  • Vortex during dilution: Ensure that you are vortexing or mixing the aqueous buffer while adding the DMSO stock solution to promote rapid and uniform dispersion.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent Assay Results Degradation of this compound stock solution.Prepare a fresh stock solution from solid material. Ensure proper storage conditions (-20°C or -80°C in DMSO, protected from light). Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Inaccurate pipetting of viscous DMSO stock.Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO solutions.
Precipitation in Wells Low aqueous solubility of this compound.See FAQ Q5 for detailed troubleshooting steps.
Interaction with components of the assay medium.Test the solubility of this compound in the base medium without cells or other reagents to identify potential interactions.
Color Change in Solution Oxidation or photodegradation.Store stock solutions and experimental plates protected from light. Prepare fresh solutions if a color change is observed.
pH instability.Ensure the pH of your final assay buffer is within a stable range for this compound.

Data Presentation

Table 1: Solubility and Recommended Storage of this compound Stock Solutions

Solvent Solubility Storage Temperature Storage Duration Reference
DMSO8 mg/mL (49.64 mM)-20°C1 month[1]
-80°C6 months[1]

Note: Ultrasonic treatment may be required for complete dissolution in DMSO.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh the desired amount of solid this compound into the tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously until the solid is completely dissolved. If necessary, use an ultrasonic bath for short intervals to aid dissolution.

  • Aliquot the stock solution into single-use, light-protecting (amber) tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Forced Degradation Study for this compound Stability Assessment

This protocol is adapted from a general procedure for stability testing of similar compounds and should be optimized for your specific analytical capabilities.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (B52724) (ACN)

  • Phosphate buffer (pH 7.4)

  • HPLC or UPLC-MS system with a suitable column (e.g., C18)

  • Photostability chamber

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 60°C for 7 days.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acid and base hydrolysis samples if necessary.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC or UPLC-MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Mandatory Visualization

PqsR_Signaling_Pathway cluster_bynthesis PQS Biosynthesis cluster_regulation Gene Regulation PqsA PqsA PqsD PqsD PqsA->PqsD PqsBC PqsBC PqsD->PqsBC HHQ HHQ PqsBC->HHQ PqsH PqsH PQS PQS PqsH->PQS Anthranilate Anthranilate Anthranilate->PqsA HHQ->PqsH PqsR PqsR (Transcriptional Regulator) PQS->PqsR Binds and Activates pqsA_promoter pqsA Promoter PqsR->pqsA_promoter Induces Expression Virulence_Genes Virulence Genes PqsR->Virulence_Genes Induces Expression DHQ This compound (DHQ) DHQ->PqsR Binds

Caption: PqsR signaling pathway in Pseudomonas aeruginosa.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare 2,4-DHQ Stock Solution (in DMSO) D Prepare Serial Dilutions of 2,4-DHQ A->D B Culture Cells to Desired Confluency C Seed Cells in 96-well Plate B->C E Treat Cells with 2,4-DHQ and Controls C->E D->E F Incubate for Specified Time E->F G Perform Cell Viability (e.g., MTT) or Reporter Gene Assay F->G H Measure Signal (Absorbance/Luminescence) G->H I Data Analysis (e.g., IC50 Calculation) H->I

References

Technical Support Center: Purification of Crude 2,4-Dihydroxyquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 2,4-Dihydroxyquinoline via recrystallization. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during this experimental process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My crude this compound won't fully dissolve in the hot solvent. What should I do?

A1: This issue can arise from a few factors:

  • Insufficient Solvent: You may not have added enough solvent to reach the saturation point at the solvent's boiling temperature. Add small, incremental portions of the hot solvent until the solid dissolves.

  • Insoluble Impurities: The crude product may contain impurities that are insoluble in the chosen solvent. If you have added a significant amount of solvent and a solid still remains, it is likely an insoluble impurity. In this case, you should perform a hot filtration to remove the solid particles before allowing the solution to cool.

  • Inappropriate Solvent Choice: The selected solvent may simply not be a good choice for dissolving this compound, even when hot. Refer to the solvent selection table below to consider alternatives.

Q2: No crystals are forming after I've cooled the solution. What is the problem?

A2: The absence of crystal formation is a common issue and can stem from several factors:

  • Supersaturation Not Reached: The solution may not be sufficiently concentrated for nucleation to occur. This can happen if too much solvent was added initially. To address this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Inappropriate Solvent: The compound may be too soluble in the chosen solvent, even at cold temperatures, preventing it from precipitating.

  • Presence of Impurities: Certain impurities can inhibit nucleation and crystal growth.

  • Lack of Nucleation Sites: A very clean and smooth crystallization vessel may not provide enough imperfections for the initial crystals to form.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic scratches that can serve as nucleation sites.

    • Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a seed for crystal growth.

  • Increase Supersaturation:

    • Evaporation: Gently heat the solution to reduce the solvent volume, then allow it to cool slowly.

    • Cold Shock (use with caution): Place the flask in an ice bath for a short period. However, be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

Q3: The recrystallized product appears oily or forms a thick precipitate instead of crystals. How can I fix this?

A3: This phenomenon, known as "oiling out," occurs when the solute is a liquid at the temperature of crystallization. This can be due to:

  • High Solute Concentration: The concentration of the solute is too high.

  • Rapid Cooling: The solution was cooled too quickly.

  • Inappropriate Solvent: The boiling point of the solvent is too high.

Troubleshooting Steps:

  • Adjust the Temperature: Re-dissolve the oil by gently heating the solution.

  • Modify the Solvent System: Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling. This can sometimes prevent the compound from precipitating out at a high temperature. Alternatively, consider a different solvent or a solvent mixture with a lower boiling point.

  • Reduce the Concentration: Add more solvent to the solution to decrease the concentration before attempting to recrystallize again.

Q4: The yield of my recrystallized this compound is very low. How can I improve it?

A4: A low yield can be disappointing but is often rectifiable. Common causes include:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper.

  • Incomplete crystallization: The solution may not have been cooled for a long enough period or to a low enough temperature.

Troubleshooting Steps:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Efficient Hot Filtration: If a hot filtration is necessary, work quickly and pre-heat your funnel and receiving flask to prevent premature crystallization.

  • Maximize Crystallization Time and Temperature: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize the precipitation of the product.

  • Recover from Mother Liquor: If you suspect a significant amount of product remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and attempting a second crystallization.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents
SolventSolubility at Room TemperatureSolubility in Hot SolventSuitability for Recrystallization
WaterInsoluble[1]InsolublePoor
Ethanol (B145695)Sparingly SolubleSolubleGood Potential Candidate
MethanolSparingly SolubleSolubleGood Potential Candidate
AcetoneSparingly SolubleSolublePotential Candidate
Ethyl AcetateSparingly SolubleSolublePotential Candidate
TolueneInsolubleSparingly SolublePoor
N,N-Dimethylformamide (DMF)SolubleVery SolublePotentially suitable, but high boiling point may pose challenges
Dimethyl Sulfoxide (DMSO)Soluble (8 mg/mL)[2]Very SolubleGood dissolving solvent, but high boiling point makes it difficult for recrystallization
Table 2: Potential Impurities in Crude this compound
Impurity TypePotential SourceRemoval Strategy
Unreacted Starting MaterialsIncomplete reaction during synthesis (e.g., Conrad-Limpach synthesis from an aniline (B41778) and a β-ketoester)[3]Recrystallization, as impurities will likely have different solubility profiles.
Side-Reaction ByproductsFormation of isomers or other unintended products during synthesis.Recrystallization.
Colored ImpuritiesDegradation of starting materials or product, or presence of colored byproducts.Treatment with activated charcoal during recrystallization.
Insoluble ParticulatesDust, fibers, or insoluble byproducts.Hot filtration of the recrystallization solution.

Experimental Protocols

Detailed Methodology for the Recrystallization of Crude this compound

This protocol is a general guideline. The optimal solvent and volumes should be determined empirically for your specific crude sample. Based on qualitative data, ethanol is a promising solvent.

Materials:

  • Crude this compound

  • Ethanol (or other selected solvent)

  • Erlenmeyer flasks (2)

  • Hot plate with magnetic stirring

  • Stir bar

  • Watch glass

  • Short-stemmed funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a few drops of the chosen solvent (e.g., ethanol) at room temperature and observe the solubility. Heat the test tube gently. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and, while stirring, heat the mixture to a gentle boil on a hot plate. Continue to add small portions of the hot solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then bring it back to a boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration. Place a piece of fluted filter paper in a short-stemmed funnel and place the funnel into the neck of a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper. Work quickly to avoid premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature without disturbance. Once the flask has reached room temperature, place it in an ice bath to maximize the formation of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through the funnel for a period of time. For complete drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.

Mandatory Visualization

Recrystallization_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation cluster_troubleshooting Troubleshooting A Crude this compound B Select Solvent A->B Test Solubility C Dissolve in Minimum Hot Solvent B->C D Hot Solution C->D E Insoluble Impurities? D->E F Hot Filtration E->F Yes G Clear Hot Solution E->G No F->G H Cool Slowly G->H I Crystals Form H->I T1 No Crystals? Induce Nucleation H->T1 T2 Oiling Out? Reheat & Add Solvent H->T2 J Vacuum Filtration I->J K Wash with Cold Solvent J->K L Dry Crystals K->L M Pure this compound L->M

Caption: Workflow for the recrystallization of crude this compound.

References

Technical Support Center: Optimal Catalyst Selection for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of quinolines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quinoline (B57606) synthesis and what types of catalysts are typically used?

A1: Several named reactions are traditionally used for quinoline synthesis, each favoring different catalytic conditions.

  • Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. It can be catalyzed by both acids (like p-toluenesulfonic acid, H₂SO₄, and Lewis acids such as ZnCl₂) and bases (like KOH and NaOH).[1]

  • Skraup Synthesis: This reaction synthesizes quinolines from the reaction of an aromatic amine with glycerol, an acid catalyst (typically sulfuric acid), and an oxidizing agent.[2] Ferrous sulfate (B86663) is often used as a moderator to control the highly exothermic reaction.[2][3]

  • Combes Synthesis: This acid-catalyzed reaction condenses an aromatic amine with a β-diketone to form 2,4-disubstituted quinolines.[4][5]

  • Doebner-von Miller Reaction: This reaction uses an α,β-unsaturated carbonyl compound which reacts with an aniline (B41778) in the presence of an acid catalyst.[6]

Modern approaches also utilize transition-metal catalysts (e.g., based on palladium, copper, cobalt) and nanocatalysts to improve yields and reaction conditions.[7][8]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my quinoline synthesis?

A2: The choice depends on your specific experimental needs.

  • Homogeneous catalysts are in the same phase as the reactants, often leading to higher selectivity and milder reaction conditions. However, they can be difficult to separate from the final product.[9]

  • Heterogeneous catalysts are in a different phase (typically a solid catalyst in a liquid or gas phase), which allows for easy separation and recycling.[9] This makes them ideal for larger-scale and more environmentally friendly processes. Nanocatalysts are a developing area, offering high surface area and reactivity.[7]

Q3: Are there "green" or more environmentally friendly catalytic options for quinoline synthesis?

A3: Yes, significant research has focused on developing greener synthetic routes. Some options include:

  • Performing the Friedländer synthesis under catalyst-free conditions using water as the solvent.[10]

  • Utilizing microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption.[8]

  • Employing reusable heterogeneous or nanocatalysts to minimize catalyst waste.[7]

Troubleshooting Guide

This section addresses common issues encountered during quinoline synthesis.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Solution
Inappropriate Catalyst The choice of catalyst is highly substrate-dependent. If an acid or base catalyst is not working, consider switching to a different type (e.g., a Lewis acid like In(OTf)₃ for the Friedländer synthesis).[3] For the Skraup synthesis, ensure an effective moderator like ferrous sulfate is used.[3]
Suboptimal Reaction Temperature Many quinoline syntheses require heating.[1] However, excessive temperatures can cause decomposition and tar formation, a common issue in the Skraup synthesis.[2][3] Optimize the temperature by monitoring the reaction with Thin Layer Chromatography (TLC).
Poor Substrate Reactivity Steric hindrance or deactivating electronic groups on your starting materials can slow down or prevent the reaction.[1] Stronger catalysts or harsher reaction conditions may be necessary.
Incomplete Reaction Use TLC to monitor the reaction's progress. If it stalls, you may need to increase the temperature, extend the reaction time, or add more catalyst.[11]

Issue 2: Formation of Tarry Byproducts

Potential Cause Troubleshooting Solution
Uncontrolled Exothermic Reaction (especially in Skraup Synthesis) This is a major cause of tar formation.[2] Use a moderating agent like ferrous sulfate (FeSO₄) or boric acid.[3] Also, ensure efficient stirring and consider slow, portion-wise addition of reagents to control the temperature.[2]
Polymerization of Intermediates Overheating can lead to the polymerization of reactive intermediates like acrolein in the Skraup synthesis. Strict temperature control is crucial.
Difficult Work-up The viscous, tarry nature of some reaction mixtures makes product extraction difficult.[2] Diluting the cooled reaction mixture with water can help reduce viscosity. For volatile quinolines, steam distillation is an effective purification method.[2]

Issue 3: Catalyst Deactivation

Potential Cause Troubleshooting Solution
Leaching of Active Metal (for heterogeneous catalysts) The active metal can leach into the reaction medium, causing a loss of activity.[12] Consider using a more robust support material for your catalyst.
Coking (Formation of Carbonaceous Deposits) Carbon deposits can block the active sites of the catalyst. Regeneration is often possible through calcination (heating at high temperatures in the presence of air or an inert gas).[13]

Catalyst Performance Data

The following table summarizes the performance of various catalytic systems in different quinoline synthesis reactions.

Synthesis MethodCatalystKey ReactantsTemperature (°C)Reaction Time (h)Yield (%)
Skraup Synthesis H₂SO₄, Oxidizing agentAniline, Glycerol145 - 1706~14-47
Doebner-von Miller Acid (e.g., HCl, H₂SO₄)Aniline, α,β-Unsaturated carbonyl100 - 1403 - 1242 - 89
Friedländer Synthesis Acid or Baseo-Aminobenzaldehyde/ketone, Carbonyl compound150 - 2203 - 677 - 95
Combes Synthesis Acid (e.g., H₂SO₄, PPA)Aniline, β-Diketone100 - 1501 - 4Varies
ZnCl₂/Ni-USY Zeolite ZnCl₂/Ni-USYAniline, Propanol (B110389)410N/A78.3

Data compiled from multiple sources.[14] Yields are highly dependent on specific substrates and reaction conditions.

Detailed Experimental Protocols

Protocol 1: Friedländer Synthesis using p-Toluenesulfonic Acid (p-TsOH)

This protocol describes a general procedure for the acid-catalyzed Friedländer synthesis.

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • α-methylene carbonyl compound (1.2 mmol)

  • p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%)

  • Reaction vessel (e.g., round-bottom flask)

Procedure:

  • Combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and p-toluenesulfonic acid in the reaction vessel.[15]

  • Heat the mixture with stirring. The optimal temperature may vary, but typically ranges from 80-120°C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Catalyst Regeneration via Calcination (for Heterogeneous Catalysts)

This procedure is used to remove carbonaceous deposits ("coke") from a spent catalyst.[13]

Materials:

  • Spent, dried catalyst

  • Tube furnace

  • Inert gas (e.g., Nitrogen or Argon)

  • Air or a mixture of O₂/N₂

Procedure:

  • Recover the spent catalyst by filtration or centrifugation, wash with a suitable solvent, and dry thoroughly.[13]

  • Place the dried catalyst in a tube furnace.

  • Purge the furnace with an inert gas while slowly increasing the temperature (e.g., 5 °C/min) to the target calcination temperature (typically 400-500 °C).

  • Once at the target temperature, switch the gas flow to air or an O₂/N₂ mixture and hold for several hours to burn off the carbon deposits.

  • Switch the gas flow back to the inert gas and cool the furnace to room temperature.[13]

Visualizations

G General Workflow for Catalyst Selection in Quinoline Synthesis cluster_start Define Synthesis Strategy cluster_catalyst Catalyst Selection cluster_exp Experimentation & Optimization cluster_end Final Protocol Start Identify Target Quinoline Structure ReactionType Select Synthesis Method (e.g., Friedländer, Skraup) Start->ReactionType CatalystChoice Choose Catalyst Type (Homogeneous vs. Heterogeneous) ReactionType->CatalystChoice SpecificCatalyst Select Specific Catalyst (e.g., p-TsOH, ZnCl2, Pd/C) CatalystChoice->SpecificCatalyst Experiment Perform Initial Experiment SpecificCatalyst->Experiment Analysis Analyze Yield & Purity (TLC, GC, NMR) Experiment->Analysis Troubleshoot Troubleshoot Issues (Low Yield, Side Reactions) Analysis->Troubleshoot If issues arise Optimized Optimized Reaction Conditions Analysis->Optimized Successful Troubleshoot->Experiment Re-optimize ScaleUp Scale-Up Synthesis Optimized->ScaleUp

Caption: A logical workflow for selecting and optimizing a catalyst for quinoline synthesis.

G Simplified Mechanism of Acid-Catalyzed Friedländer Synthesis cluster_steps Reaction Steps Reactants 2-Aminoaryl Ketone + Carbonyl Compound Aldol Aldol Condensation Reactants->Aldol Catalyst Acid Catalyst (H+) Catalyst->Aldol Catalyzes Dehydration1 Dehydration (forms α,β-unsaturated ketone) Aldol->Dehydration1 Addition Intramolecular Michael Addition Dehydration1->Addition Dehydration2 Dehydration & Aromatization Addition->Dehydration2 Product Substituted Quinoline Dehydration2->Product

Caption: Key steps in the acid-catalyzed Friedländer synthesis of quinolines.

References

Technical Support Center: Managing Neurotoxicity of Halogenated 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with halogenated 8-hydroxyquinoline (B1678124) derivatives. The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of neurotoxicity associated with halogenated 8-hydroxyquinoline derivatives like clioquinol (B1669181)?

A1: The neurotoxicity of halogenated 8-hydroxyquinoline derivatives, most notably clioquinol, is multifactorial. The primary proposed mechanisms include:

  • Disruption of Metal Homeostasis: These compounds are potent metal chelators, particularly for copper and zinc. While this property is explored for therapeutic benefit in neurodegenerative diseases, it can also disrupt the function of essential metalloenzymes and lead to cellular dysfunction.

  • Induction of Oxidative Stress: Clioquinol has been observed to have a pro-oxidant effect at certain concentrations, leading to an increase in reactive oxygen species (ROS) and subsequent damage to lipids, proteins, and DNA.[1]

  • Mitochondrial Dysfunction: Studies have shown that clioquinol can impair mitochondrial function, affecting the respiratory chain and leading to decreased ATP production.

  • Inhibition of NQO1: The antioxidant protein NQO1 has been shown to protect against clioquinol toxicity. Inhibition of this protein can lead to increased oxidative stress and cell death.

Q2: Are all halogenated 8-hydroxyquinoline derivatives equally neurotoxic?

A2: No, the neurotoxicity can vary significantly depending on the specific substitutions on the 8-hydroxyquinoline core. For instance, PBT2, a second-generation derivative, was designed to be safer and has shown neuroprotective properties in some contexts by restoring metal homeostasis. In a phase II clinical trial, PBT2 was well-tolerated and did not cause the visual disturbances associated with its predecessor, clioquinol.

Q3: What are the typical signs of clioquinol-induced neurotoxicity in animal models?

A3: In animal models, high doses of clioquinol can induce neurological symptoms and spinal cord abnormalities.[2] A key pathological finding is myelinopathy, the damage to the myelin sheath that insulates nerve fibers. This can be observed in the central nervous system.[2]

Troubleshooting Guides

In Vitro Neurotoxicity Assays

Problem Possible Cause(s) Recommended Solution(s)
High variability in cell viability assays (e.g., MTT, XTT). 1. Uneven cell seeding. 2. Compound precipitation due to low solubility. 3. Interference of the compound with the assay reagents (e.g., reduction of MTT by the compound).1. Ensure a single-cell suspension and proper mixing before and during seeding. 2. Prepare stock solutions in an appropriate solvent like DMSO and ensure the final solvent concentration is low and consistent across all wells. Visually inspect for precipitates. 3. Run a control plate without cells to check for direct reduction of the assay reagent by the compound. Consider using an alternative viability assay based on a different principle (e.g., LDH release for cytotoxicity).
Unexpected or non-dose-responsive results in fluorescence-based assays (e.g., ROS probes, mitochondrial membrane potential dyes). 1. Autofluorescence of the 8-hydroxyquinoline derivative. 2. Quenching of the fluorescent signal by the compound. 3. Phototoxicity induced by the fluorescent dye and light exposure.1. Measure the fluorescence of the compound alone at the excitation/emission wavelengths of the dye. If significant, subtract this background fluorescence or choose a dye with a different spectral profile. 2. Perform a control experiment with the fluorescent dye and varying concentrations of the compound in a cell-free system to assess quenching effects. 3. Minimize light exposure to the cells after adding the fluorescent dye. Use the lowest possible dye concentration and shortest incubation time that provides a good signal-to-noise ratio.
Difficulty in interpreting mitochondrial respiration data (e.g., from Seahorse XF Analyzer). 1. Sub-optimal cell density. 2. Mitochondrial toxicity is not the primary mechanism at the tested concentrations. 3. Incorrect timing of compound addition.1. Optimize cell seeding density to ensure a robust oxygen consumption rate (OCR) at baseline. 2. Correlate mitochondrial respiration data with other toxicity endpoints like ROS production or apoptosis to build a more complete picture. 3. Consider different pre-incubation times with the compound before starting the assay to capture both acute and chronic effects.

In Vivo Neurotoxicity Studies

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent induction of myelinopathy. 1. Variability in drug absorption and metabolism between animals. 2. Inappropriate dose or duration of treatment. 3. Subtle myelin changes are being missed during histological analysis.1. Ensure consistent administration of the compound (e.g., gavage technique). Consider monitoring plasma levels of the compound if possible. 2. Conduct a dose-response study to determine the optimal dose and treatment duration for inducing myelinopathy in the specific animal model. 3. Use sensitive staining methods like Luxol Fast Blue and consider electron microscopy for ultrastructural analysis of myelin sheaths.
High mortality rate in the treatment group. 1. The administered dose is too high, leading to systemic toxicity. 2. Stress from the administration procedure.1. Perform a maximum tolerated dose (MTD) study to determine a sublethal dose that still induces neurotoxicity. 2. Acclimatize animals to the handling and administration procedures before starting the experiment.

Quantitative Data Summary

In Vitro Neurotoxicity of 8-Hydroxyquinoline Derivatives

CompoundCell LineAssayConcentrationEffect
ClioquinolMurine Cortical NeuronsCell Viability1-3 µM~40% cell death after 24 hours.[1]
ClioquinolMurine Cortical NeuronsOxidative Stress1-3 µMIncreased malondialdehyde production.[1]
8-HydroxyquinolineSH-SY5YCell Viability (MTT)10 µM68.67 ± 6.37% viability after 24 hours.[3][4]
ClioquinolSH-SY5YCell Viability (MTT)1 µM100.8 ± 4.73% viability after 24 hours.[3][4]
NitroxolineSH-SY5YCell Viability (MTT)10 µM39.17 ± 2.18% viability after 24 hours.[3][4]

In Vivo Neurotoxicity of Clioquinol

Animal ModelDoseRoute of AdministrationObserved Neurotoxic Effects
Mongrel Dogs60–150 mg/kg/dayOralNeurological symptoms and spinal cord abnormalities.[2]
Beagle Dogs350–450 mg/kg/dayOralNeurological symptoms and spinal cord abnormalities.[2]
Monkeys200–700 mg/kg/dayOralNeurological symptoms and spinal cord abnormalities.[2]

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol is adapted for assessing the effect of halogenated 8-hydroxyquinoline derivatives on mitochondrial function in cultured neuronal cells.

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere and grow overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of the 8-hydroxyquinoline derivative or vehicle control. Incubate for the desired duration (e.g., 24 hours).

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate at 37°C in a non-CO2 incubator.

  • Seahorse XF Assay: Load the sensor cartridge with modulators of mitochondrial respiration (e.g., oligomycin, FCCP, and rotenone/antimycin A). Calibrate the instrument and then start the assay.

  • Data Analysis: After the run, normalize the oxygen consumption rate (OCR) data to cell number (e.g., using a CyQUANT cell proliferation assay). Calculate key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe CM-H2DCFDA to measure intracellular ROS levels.

  • Cell Culture and Treatment: Plate neuronal cells in a 96-well black, clear-bottom plate. After adherence, treat the cells with the 8-hydroxyquinoline derivative or vehicle control for the desired time. Include a positive control (e.g., H2O2) and a negative control.

  • Probe Loading: Remove the treatment medium and wash the cells with warm Hank's Balanced Salt Solution (HBSS). Load the cells with 5 µM CM-H2DCFDA in HBSS and incubate for 30 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Wash the cells twice with warm HBSS to remove excess probe. Add warm HBSS to each well and immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~495 nm and emission at ~525 nm.

  • Data Analysis: Subtract the background fluorescence from blank wells. Express the ROS levels as a percentage of the vehicle control.

Protocol 3: In Vivo Assessment of Myelinopathy using Luxol Fast Blue Staining

This protocol is for the histological assessment of myelin in the spinal cord of mice treated with a halogenated 8-hydroxyquinoline derivative.

  • Tissue Preparation: Following the treatment period, perfuse the mice with 4% paraformaldehyde. Dissect the spinal cord and post-fix the tissue in 4% paraformaldehyde overnight. Process the tissue for paraffin (B1166041) embedding.

  • Sectioning: Cut 10 µm thick transverse sections of the spinal cord using a microtome.

  • Staining Procedure:

    • Deparaffinize and rehydrate the sections to 95% alcohol.

    • Stain in Luxol Fast Blue solution overnight at 60°C.

    • Rinse in 95% alcohol and then in distilled water.

    • Differentiate in 0.05% lithium carbonate solution for a few seconds, followed by 70% alcohol.

    • Repeat the differentiation step until the gray matter is colorless and the white matter is clearly stained blue.

    • Counterstain with Cresyl Violet solution.

    • Dehydrate through graded alcohols, clear in xylene, and coverslip.

  • Microscopic Analysis: Examine the sections under a light microscope. Assess for myelin loss, disorganization, or vacuolation in the white matter tracts.

Visualizations

Signaling_Pathways Compound Clioquinol Metal Metal Ion Dyshomeostasis (Cu, Zn) Compound->Metal Chelation Mito Mitochondrial Dysfunction Compound->Mito NQO1 NQO1 Inhibition Compound->NQO1 ROS Increased ROS Metal->ROS Mito->ROS ATP Decreased ATP Mito->ATP NQO1->ROS Reduced detoxification Apoptosis Apoptosis ROS->Apoptosis ATP->Apoptosis

Caption: Signaling pathways implicated in the neurotoxicity of halogenated 8-hydroxyquinoline derivatives.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment start_vitro Neuronal Cell Culture treat_vitro Treat with 8-HQ Derivative start_vitro->treat_vitro viability Cell Viability Assay (MTT, LDH) treat_vitro->viability ros ROS Assay (CM-H2DCFDA) treat_vitro->ros mito Mitochondrial Function (Seahorse) treat_vitro->mito end_vitro Data Analysis viability->end_vitro ros->end_vitro mito->end_vitro start_vivo Animal Model (Mouse) treat_vivo Administer 8-HQ Derivative start_vivo->treat_vivo behavior Neurological Examination treat_vivo->behavior histology Histopathology (Luxol Fast Blue) behavior->histology em Electron Microscopy histology->em end_vivo Data Analysis em->end_vivo

Caption: General experimental workflow for assessing the neurotoxicity of 8-hydroxyquinoline derivatives.

References

Technical Support Center: pH-Dependent Solubility of Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the pH-dependent solubility of quinoline-4-carboxylic acid derivatives during their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in overcoming common hurdles.

Frequently Asked Questions (FAQs)

Q1: My quinoline-4-carboxylic acid derivative is insoluble in aqueous buffer. What should I do first?

A1: The solubility of quinoline-4-carboxylic acid derivatives is highly dependent on pH due to the ionizable carboxylic acid group.[1] In acidic conditions, the carboxylic acid group is protonated (-COOH), rendering the molecule less soluble in aqueous media.[2] Conversely, in neutral to basic conditions, the carboxylic acid group deprotonates to form a carboxylate salt (-COO-), which is significantly more soluble. Therefore, the first step is to attempt to dissolve the compound in a buffer with a pH above the pKa of the carboxylic acid group (typically in the range of 4-5).

Q2: I'm using an organic co-solvent like DMSO to dissolve my compound, but it precipitates when diluted into my aqueous assay buffer. How can I prevent this?

A2: This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous medium where its solubility is much lower.[3] To prevent this, consider the following strategies:

  • Minimize the final concentration of the organic solvent: Keep the final concentration of DMSO or other organic solvents in your assay as low as possible, ideally below 1%, to avoid both solubility issues and potential cellular toxicity.[4]

  • Use a stepwise dilution: Instead of a single large dilution, perform a serial dilution of your stock solution into the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.

  • Employ solubilizing agents: If precipitation persists, consider using excipients such as cyclodextrins or non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low concentrations to improve solubility.[5]

Q3: I am observing inconsistent results in my biological assays. Could this be related to the solubility of my quinoline-4-carboxylic acid derivative?

A3: Yes, poor or variable solubility is a common cause of inconsistent assay results.[5] If the compound is not fully dissolved or precipitates during the experiment, the actual concentration in solution will be lower and more variable than intended. To address this, it is crucial to visually inspect your solutions for any signs of precipitation or cloudiness before and during the assay.[5] Performing a preliminary solubility assessment in your final assay buffer can help determine the solubility limit of your compound under the specific experimental conditions.

Q4: How does temperature affect the solubility of quinoline-4-carboxylic acid derivatives?

A4: For most solid organic compounds, solubility in aqueous solutions increases with temperature.[2] If you are struggling with solubility at room temperature, gentle warming of the solution may help. However, it is critical to ensure the thermal stability of your specific derivative at elevated temperatures to avoid degradation.[5] Always verify that the temperature used for dissolution is compatible with the stability of your compound and the requirements of your downstream assay.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound will not dissolve in neutral aqueous buffer. The compound is a carboxylic acid and is protonated and less soluble at neutral pH.Increase the pH of the buffer to a value above the compound's pKa to deprotonate the carboxylic acid and form a more soluble salt.[1]
Compound precipitates from DMSO stock upon dilution in aqueous buffer. The compound has low aqueous solubility and is "crashing out" of solution.Decrease the final DMSO concentration, use a stepwise dilution, or employ solubilizing agents like cyclodextrins or surfactants.[3]
High variability in assay results. Inconsistent compound concentration due to poor solubility or precipitation.Visually inspect for precipitation. Perform a preliminary solubility test in the final assay buffer to determine the solubility limit.[5]
Low or no apparent biological activity. The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility.Confirm the solubility of the compound under the assay conditions. Consider reformulating with solubilizing agents if necessary.
Compound appears to have lower solubility than expected based on its structure. The compound may exist as a highly stable crystalline form (polymorph) with low solubility.Sonication or gentle heating can sometimes help overcome the energy barrier for dissolution of stable crystal lattices.[4]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination (Shake-Flask Method)

This protocol outlines the widely used shake-flask method to determine the thermodynamic solubility of a quinoline-4-carboxylic acid derivative at different pH values.[6]

Materials:

  • Quinoline-4-carboxylic acid derivative (solid powder)

  • A series of buffers with different pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to each vial containing a known volume of a specific pH buffer. Ensure there is undissolved solid material at the bottom of each vial.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).

  • After equilibration, allow the vials to stand undisturbed for a short period to allow for sedimentation of the excess solid.

  • Carefully collect a sample from the supernatant of each vial.

  • Centrifuge the collected samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any remaining undissolved solid.[5]

  • Carefully collect the clear supernatant for analysis.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method.

Data Presentation

The following tables provide representative quantitative data on the pH-dependent solubility of two hypothetical quinoline-4-carboxylic acid derivatives.

Table 1: Solubility of Derivative A (pKa ≈ 4.5) at 25 °C

pHSolubility (µg/mL)
2.05
4.025
6.0550
7.4>1000
9.0>2000

Table 2: Solubility of Derivative B (pKa ≈ 5.0) at 25 °C

pHSolubility (µg/mL)
2.02
4.010
6.0300
7.4850
9.0>1500

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results start Start: Add excess compound to buffers of varying pH agitate Agitate at constant temperature (24-48h) to reach equilibrium start->agitate sediment Allow sedimentation of undissolved solid agitate->sediment collect Collect supernatant sediment->collect Transfer for analysis centrifuge Centrifuge to pellet remaining solid collect->centrifuge quantify Quantify dissolved compound in supernatant (e.g., HPLC) centrifuge->quantify end End: Determine solubility at each pH quantify->end

Caption: Workflow for pH-dependent solubility determination.

ph_solubility_relationship cluster_acidic Acidic pH (pH < pKa) cluster_basic Basic pH (pH > pKa) protonated Quinoline-COOH (Protonated Form) low_sol Low Aqueous Solubility protonated->low_sol equilibrium pH = pKa protonated->equilibrium deprotonated Quinoline-COO- (Deprotonated Form) high_sol High Aqueous Solubility deprotonated->high_sol equilibrium->deprotonated

Caption: pH effect on quinoline-4-carboxylic acid ionization and solubility.

References

Validation & Comparative

Efficacy of 2,4-Dihydroxyquinoline Derivatives Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2][3] Among these, 2,4-dihydroxyquinoline derivatives have garnered attention for their cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the efficacy of these compounds, supported by experimental data and detailed protocols to aid in research and development efforts.

Data Presentation: Comparative Cytotoxicity

The in vitro anticancer activity of this compound and related derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. Lower IC50 values indicate greater potency. The following table summarizes the IC50 values for representative quinoline derivatives, offering a snapshot of their efficacy.

Derivative/CompoundCancer Cell LineIC50 (µM)Reference
6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one Ovarian Cancer (2774)Not specified, but induced apoptosis[4]
Ovarian Cancer (SKOV3)Not specified, but induced apoptosis[4]
(2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole derivative (8g) Breast Cancer (MCF-7)1.2 ± 0.2[5]
Pancreatic Cancer (Panc-1)1.4 ± 0.2[5]
Quinoline-based dihydrazone derivative (3b) Breast Cancer (MCF-7)7.016[6]
Quinoline-based dihydrazone derivative (3c) Breast Cancer (MCF-7)7.05[6]
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) Colon Cancer (HCT-116)Potent cytotoxicity observed[7]
Lung Cancer (A549)Potent cytotoxicity observed[7]

Note: This table presents a selection of data from the available literature. The specific substitutions on the this compound core structure significantly influence the cytotoxic activity.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anticancer efficacy of this compound derivatives.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with the test compound for a specified time, then harvested by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: The cells are washed with cold phosphate-buffered saline (PBS).

  • Resuspension: The cell pellet is resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[5]

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family proteins.

  • Protein Extraction: Following treatment with the this compound derivatives, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified to determine changes in protein expression.[4]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a key signaling pathway often targeted by anticancer compounds and a general workflow for evaluating the in vitro efficacy of this compound derivatives.

G cluster_0 In Vitro Anticancer Drug Screening Workflow A Cell Line Seeding (e.g., MCF-7, HeLa, HCT-116) B Treatment with this compound Derivatives (Varying Concentrations) A->B C Incubation (24, 48, 72 hours) B->C D Cell Viability Assay (MTT Assay) C->D E Apoptosis Assay (Flow Cytometry) C->E F Mechanism of Action Studies (Western Blot, etc.) C->F G Data Analysis (IC50 Calculation, Statistical Analysis) D->G E->G F->G

Caption: A generalized workflow for the in vitro evaluation of anticancer compounds.

G cluster_1 PI3K/Akt/mTOR Signaling Pathway in Cancer RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Quinoline This compound Derivative Quinoline->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a common target for anticancer therapies.

Concluding Remarks

This compound derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their efficacy is demonstrated through the inhibition of cancer cell proliferation and the induction of apoptosis. The presented data and protocols offer a foundational guide for researchers in this field. Further investigations into the structure-activity relationships and specific molecular targets of these derivatives will be crucial for optimizing their therapeutic potential and advancing them toward clinical applications.

References

A Comparative Guide to the In Vitro Antioxidant Activity of Novel Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antioxidant performance of novel hydroxyquinoline derivatives, supported by experimental data from recent studies. It is designed to assist researchers and professionals in drug discovery and development in evaluating the potential of these compounds as antioxidant agents. The guide includes detailed methodologies for key antioxidant assays, a comparative analysis of antioxidant activity, and a discussion of structure-activity relationships.

Introduction: The Significance of Hydroxyquinolines as Antioxidants

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] Antioxidants can mitigate oxidative damage by neutralizing free radicals. The 8-hydroxyquinoline (B1678124) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its diverse biological activities, including its potential as an antioxidant.[3][4] The metal-chelating and radical-scavenging properties of hydroxyquinoline derivatives make them promising candidates for the development of new therapeutic agents to combat oxidative stress-related conditions.[3] This guide focuses on the comparative in vitro antioxidant activity of newly synthesized hydroxyquinoline derivatives.

Experimental Protocols for Antioxidant Activity Assays

The antioxidant capacity of novel hydroxyquinoline derivatives is commonly evaluated using a variety of in vitro assays. The following are detailed protocols for three widely used methods: DPPH radical scavenging, ABTS radical cation decolorization, and Ferric Reducing Antioxidant Power (FRAP).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to its neutralization. The reduction of DPPH is visually apparent as a color change from violet to yellow, which is quantified spectrophotometrically.[5]

Protocol:

  • Preparation of DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695).

  • Preparation of Test Samples: Dissolve the novel hydroxyquinoline derivatives and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent to prepare stock solutions. From these, create a series of dilutions to determine the IC50 value.

  • Reaction Mixture: In a 96-well plate or individual cuvettes, add a specific volume of each concentration of the test compound. To this, add an equal volume of the DPPH solution and mix thoroughly.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A control containing the solvent and the DPPH solution is also measured.[5]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

    Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in the decolorization of the solution, which is measured spectrophotometrically.[5]

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): To produce the ABTS•+ solution, a 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate and the mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent, such as ethanol or phosphate-buffered saline (PBS), to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a series of concentrations of the novel hydroxyquinoline derivatives and a standard antioxidant (e.g., Trolox).

  • Reaction Mixture: Add a small volume of the test sample to a larger volume of the diluted ABTS•+ solution.

  • Incubation: After a specific incubation time (e.g., 6 minutes), the absorbance is measured.

  • Absorbance Measurement: The absorbance is read at 734 nm. A control containing the solvent and the diluted ABTS•+ solution is also measured.[5]

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the concentration-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. This reduction results in the formation of an intense blue-colored complex that can be monitored spectrophotometrically at 593 nm.[5]

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent should be prepared fresh.

  • Preparation of Test Samples: Prepare solutions of the novel hydroxyquinoline derivatives and a standard (e.g., Trolox) at various concentrations.

  • Reaction Mixture: Add a small volume of the test sample to a larger volume of the pre-warmed (37 °C) FRAP reagent.

  • Incubation: The reaction mixture is incubated at 37 °C for a specified time (e.g., 4 minutes).

  • Absorbance Measurement: The absorbance of the reaction mixture is measured at 593 nm.

  • Calculation of Antioxidant Power: The antioxidant capacity of the sample is determined by comparing the change in absorbance in the sample's reaction mixture with a standard curve prepared using a known concentration of Fe²⁺. The results are typically expressed as Fe²⁺ equivalents or in relation to a standard antioxidant like Trolox.

Comparative Analysis of Antioxidant Activity

The antioxidant potential of novel hydroxyquinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following tables summarize the reported in vitro antioxidant activities of selected novel hydroxyquinoline derivatives from various studies, compared with standard antioxidants.

Table 1: DPPH Radical Scavenging Activity of Novel Hydroxyquinoline Derivatives

Compound/DerivativeIC50 (µM)Standard AntioxidantIC50 (µM)Reference
2-vinyl-8-hydroxyquinoline derivative 4Not specified in µMAscorbic Acid0.1 mg/mL[6]
5-substituted 8-hydroxyquinoline derivatives0.8–2.49 mg/mLAscorbic Acid0.1 mg/mL[7]
Indole-based caffeic acid amides (3j)50.98 ± 1.05TroloxNot specified[8]
Xylo-pyranoside 8a500TroloxNot specified[9]

Table 2: ABTS Radical Scavenging Activity of Novel Hydroxyquinoline Derivatives

Compound/DerivativeIC50 (µM)Standard AntioxidantIC50 (µM)Reference
Indole-based caffeic acid amides (3f)14.48 ± 0.68TroloxNot specified[8]
Indole-based caffeic acid amides (3m)14.92 ± 0.30TroloxNot specified[8]
Xylo-pyranoside 8a210TroloxNot specified[9]
Ethyl acetate fraction of M. hypoleuca2.10 µg/mLTrolox2.34 µg/mL[10]

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Novel Hydroxyquinoline Derivatives

Compound/DerivativeFRAP Value (µM Trolox eq/mM sample)Standard AntioxidantReference
Indole-based caffeic acid amides (3j)4774.37 ± 137.20Trolox[8]
Butanol fraction of M. hypoleucaIC50 = 0.48 µg/mLTrolox (IC50 = 0.24 µg/mL)[10]

Structure-Activity Relationship (SAR) Insights

The antioxidant activity of hydroxyquinoline derivatives is significantly influenced by their chemical structure. Key SAR findings from the literature include:

  • Hydroxyl Group Position: The position of the hydroxyl group on the quinoline (B57606) ring is critical for antioxidant activity.[7]

  • Substituents on the Ring: The presence and nature of substituents on the hydroxyquinoline ring can modulate antioxidant potency. For instance, the introduction of electron-donating groups at the 2nd position of 8-hydroxyquinoline derivatives has been shown to decrease antioxidant activities.[6] In contrast, for some flavonoids, the presence of hydroxyl substituents enhances activity, while methoxy (B1213986) groups diminish it.[4]

  • Catechol Moiety: The presence of an ortho-dihydroxy phenyl group (a catechol moiety) is often associated with significant antioxidant activity.[11]

Visualizing the Cellular Antioxidant Response and Experimental Workflow

To provide a broader context for the evaluation of antioxidant compounds, the following diagrams illustrate a key signaling pathway involved in the cellular response to oxidative stress and a general workflow for in vitro antioxidant activity assessment.

G Keap1-Nrf2 Signaling Pathway in Oxidative Stress Response ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 modifies cysteine residues Nrf2 Nrf2 Keap1->Nrf2 binds and sequesters Keap1->Nrf2 dissociation Cul3 Cul3-Rbx1 E3 Ligase Proteasome Proteasomal Degradation Nrf2->Proteasome ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE sMaf sMaf sMaf->ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: Keap1-Nrf2 pathway in cellular antioxidant defense.

G General Workflow for In Vitro Antioxidant Activity Assay start Start: Novel Hydroxyquinoline Derivatives & Standards prep_samples Prepare Stock Solutions and Serial Dilutions start->prep_samples assay_setup Set up Antioxidant Assays (DPPH, ABTS, FRAP) prep_samples->assay_setup incubation Incubation (Time and Temperature as per protocol) assay_setup->incubation measurement Spectrophotometric Measurement of Absorbance incubation->measurement calculation Calculate Percentage Inhibition or Reducing Power measurement->calculation ic50 Determine IC50 Values calculation->ic50 comparison Compare Activity of Derivatives and Standards ic50->comparison end End: Structure-Activity Relationship Analysis comparison->end

Caption: Experimental workflow for antioxidant activity assessment.

References

A Comparative Guide to the Synthesis of 2,4-Disubstituted Quinolines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities. Among these, 2,4-disubstituted quinolines are of particular interest due to their prevalence in numerous pharmaceuticals. The strategic synthesis of these compounds is therefore a critical aspect of drug discovery and development. This guide provides a comparative overview of classical and modern synthetic routes to 2,4-disubstituted quinolines, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.

Classical Synthetic Routes: The Foundation of Quinoline Chemistry

For over a century, several named reactions have been the bedrock of quinoline synthesis. These methods, while sometimes requiring harsh conditions, are well-established and versatile.

The Combes Synthesis: This acid-catalyzed condensation of anilines with β-diketones is a direct and effective method for producing 2,4-disubstituted quinolines. The reaction proceeds through an enamine intermediate, which then undergoes cyclization and dehydration.[1][2]

The Doebner-von Miller Reaction: A robust method that involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound.[3][4] This reaction is often catalyzed by strong acids and can tolerate a variety of substituents on both the aniline and the carbonyl compound.[5]

The Friedländer Annulation: This versatile synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6] The reaction can be catalyzed by acids or bases and is known for its high efficiency and atom economy.[7][8]

Modern Synthetic Strategies: Catalysis and Innovation

Contemporary approaches to the synthesis of 2,4-disubstituted quinolines focus on improving efficiency, sustainability, and substrate scope through the use of catalysts and innovative energy sources.

Transition Metal Catalysis: Palladium, copper, and iron catalysts have emerged as powerful tools for the synthesis of quinolines.[9][10] These methods often proceed under milder conditions than their classical counterparts and can offer unique regioselectivity. For instance, palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines provides a direct route to quinolines without the need for acids or bases.[7]

Microwave-Assisted Synthesis: The use of microwave irradiation has significantly accelerated many organic reactions, including the synthesis of quinolines.[8] Microwave-assisted methods often lead to dramatically reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating.[11][12]

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired reaction conditions. The following table summarizes quantitative data for selected examples of each synthetic method to facilitate comparison.

Synthetic RouteReactantsCatalyst/ConditionsTimeTemp. (°C)Yield (%)Reference
Combes Aniline, Acetylacetone (B45752)H₂SO₄---[2]
4-Methylaniline, AcetylacetoneNKC-9 resin, Microwave1.5 min-92[11][13]
Doebner-von Miller Aniline, CrotonaldehydeHCl---[14]
Aniline, Methyl vinyl ketonePhosphotungstic acid, Microwave--High[15]
Friedländer 2-Aminobenzophenone, AcetoneKOH-Reflux-[6]
2-Aminobenzaldehyde (B1207257), CyclohexanoneWater, Catalyst-free3 h7097[7]
2-Aminobenzophenone, Ethyl acetoacetateIn(OTf)₃, Solvent-free--75-92[16]
Pd-Catalyzed Cinnamyl alcohol, AnilinePd(OAc)₂12 h13091[7]
o-Vinylaniline, PhenylacetylenePdCl₂, PPh₃, Cu(TFA)₂, PivOH, O₂-80up to 86[17]
Cu-Catalyzed 2-Aminobenzaldehyde, (E)-1-(2-iodovinyl)benzeneCuI, Glycine10 h13095[6]
Fe-Catalyzed Aniline, StyreneFe(acac)₃, O₂--92-95 (combined)[10]
Microwave-Assisted 2-Aminobenzophenone, CyclohexanoneAcetic acid, Microwave5 min160Excellent[1][12]
Aniline, Benzaldehyde, Styrenep-Sulfonic acid calix[7]arene, Microwave20 min20038-78[18]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any synthetic route. Below are representative experimental protocols for key methods.

Protocol 1: Microwave-Assisted Combes Synthesis of 2,4-Dimethyl-6-methylquinoline
  • Materials: 4-Methylaniline (2.0 mmol), acetylacetone (2.4 mmol), NKC-9 acidic resin.

  • Procedure: A mixture of 4-methylaniline and acetylacetone is adsorbed onto the NKC-9 resin. The mixture is then subjected to microwave irradiation (400 W) for 1.5 minutes under solvent-free conditions. After completion of the reaction, the product is extracted with an appropriate solvent and purified by column chromatography.[11][13]

Protocol 2: Friedländer Annulation for the Synthesis of 2-Phenylquinoline
  • Materials: 2-Aminobenzaldehyde (1.0 eq), acetophenone (B1666503) (1.1 eq), p-toluenesulfonic acid (0.1 eq), toluene.

  • Procedure: To a solution of 2-aminobenzaldehyde in toluene, add acetophenone and a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.[7]

Protocol 3: Palladium-Catalyzed Synthesis of 2-Phenylquinoline
  • Materials: Cinnamyl alcohol (0.5 mmol), aniline (0.5 mmol), Pd(OAc)₂ (10 mol%), DMSO (2 mL).

  • Procedure: Cinnamyl alcohol, aniline, and Pd(OAc)₂ are added to a test tube containing DMSO. The test tube is attached to an oxygen balloon (1 atm). The system is stirred magnetically and heated at 130 °C in an oil bath for 12 hours. After the reaction is complete, it is quenched by the addition of 10 mL of water. The aqueous solution is extracted with ethyl acetate (B1210297) (3 x 10 mL), and the combined organic extracts are dried with anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The product is purified by column chromatography.[7]

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the key synthetic strategies for 2,4-disubstituted quinolines.

Combes_Synthesis Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine + H⁺ BetaDiketone β-Diketone BetaDiketone->Enamine Cyclization Acid-Catalyzed Cyclization Enamine->Cyclization Dehydration Dehydration Cyclization->Dehydration Quinoline 2,4-Disubstituted Quinoline Dehydration->Quinoline

Caption: Workflow of the Combes Synthesis.

Doebner_von_Miller_Reaction Aniline Aniline MichaelAdduct Michael Adduct Aniline->MichaelAdduct + H⁺ UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->MichaelAdduct Cyclization Intramolecular Cyclization MichaelAdduct->Cyclization Dehydration Dehydration Cyclization->Dehydration Oxidation Oxidation Dehydration->Oxidation Quinoline 2,4-Disubstituted Quinoline Oxidation->Quinoline

Caption: Workflow of the Doebner-von Miller Reaction.

Friedlander_Annulation AminoarylKetone 2-Aminoaryl Aldehyde/Ketone Condensation Aldol or Schiff Base Formation AminoarylKetone->Condensation MethyleneCompound Active Methylene Compound MethyleneCompound->Condensation Cyclodehydration Cyclodehydration Condensation->Cyclodehydration Quinoline 2,4-Disubstituted Quinoline Cyclodehydration->Quinoline

Caption: Workflow of the Friedländer Annulation.

Catalytic_Synthesis cluster_pd Palladium-Catalyzed cluster_cu Copper-Catalyzed cluster_mw Microwave-Assisted Pd_Reactants o-Iodoaniline + Terminal Alkyne Pd_Cycle Pd(0)/Pd(II) Catalytic Cycle Pd_Reactants->Pd_Cycle Pd_Product 2,4-Disubstituted Quinoline Pd_Cycle->Pd_Product Cu_Reactants o-Acylaniline + Alkenyl Iodide Cu_Cycle Cu(I)/Cu(III) Catalytic Cycle Cu_Reactants->Cu_Cycle Cu_Product 2,4-Disubstituted Quinoline Cu_Cycle->Cu_Product MW_Reactants Aniline + Carbonyl Compound MW_Irradiation Microwave Irradiation MW_Reactants->MW_Irradiation MW_Product 2,4-Disubstituted Quinoline MW_Irradiation->MW_Product

Caption: Modern Catalytic and Microwave-Assisted Routes.

References

Validating the Mechanism of Action of 2,4-Dihydroxyquinoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2,4-dihydroxyquinoline analogs with established kinase inhibitors, supported by experimental data. It details the methodologies for key experiments and visualizes relevant signaling pathways to offer a comprehensive resource for validating the mechanism of action of this promising class of compounds.

Executive Summary

This compound and its analogs have emerged as a versatile scaffold in drug discovery, exhibiting a wide range of biological activities. These compounds have demonstrated potential as inhibitors of key signaling pathways implicated in cancer and other diseases, including the MAPK/ERK and PI3K/Akt/mTOR pathways. This guide presents a comparative analysis of their performance against well-established kinase inhibitors such as Gefitinib, Erlotinib, and Sorafenib (B1663141), providing available quantitative data, detailed experimental protocols, and visual representations of their mechanistic action.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various quinoline (B57606) derivatives against different cancer cell lines and kinases. It is important to note that a direct comparison can be challenging when data is sourced from different studies due to variations in experimental conditions.

Table 1: Cytotoxicity of Quinoline Analogs vs. Established Kinase Inhibitors

Compound ClassRepresentative CompoundTarget Cell LineIC50 (µM)Reference
Quinazoline Derivative Compound with piperazine (B1678402) moietyA549 (Lung Cancer)< 10[1]
HepG2 (Liver Cancer)< 10[1]
K562 (Leukemia)< 10[1]
PC-3 (Prostate Cancer)< 10[1]
Erlotinib Derivative Compound 3dKYSE70TR (Esophageal Cancer, Resistant)7.17 ± 0.73[2]
H1650TR (Lung Cancer, Resistant)5.76 ± 0.33[2]
HCC827GR (Lung Cancer, Resistant)2.38 ± 0.17[2]
Sorafenib Analog Compound 3dHela (Cervical Cancer)1.56 ± 0.04[3]
Compound 3vA549 (Lung Cancer)1.35 ± 0.03[3]
Gefitinib GefitinibA549 (Lung Cancer)19.91[4]
A549 TXR (Taxane-Resistant)43.17[4]
Erlotinib ErlotinibKYSE410 (Esophageal Cancer)5.00 ± 0.46[2]
H1650 (Lung Cancer)14.00 ± 1.19[2]
Sorafenib SorafenibHCT 116 (Colon Cancer)18.6[5]
MCF7 (Breast Cancer)16.0[5]
H460 (Lung Cancer)18.0[5]

Note: The IC50 values presented are from multiple sources and should be interpreted with caution due to potential variations in experimental protocols.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of a this compound analog required to inhibit 50% of the activity of a specific kinase (IC50).

Materials:

  • Recombinant active kinase (e.g., EGFR, MEK, PI3K)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MgCl₂, 1 mM DTT)

  • This compound analog stock solution (in DMSO)

  • Positive control inhibitor (e.g., Gefitinib)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well or 384-well white opaque plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Dilution: Prepare a serial dilution of the this compound analog in kinase reaction buffer. The final DMSO concentration should be kept below 1%.

  • Assay Plate Setup: Add the diluted compound or controls (vehicle or positive control) to the wells of the assay plate.

  • Kinase Addition: Add the recombinant kinase enzyme solution to all wells. Incubate for 10-30 minutes at room temperature to allow for compound-kinase binding.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of this compound analogs on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT 116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound analog stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the this compound analog in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.[6]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound analogs and a typical experimental workflow.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K PI3K/Akt Pathway Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MAPK Pathway MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinoline This compound Analog Quinoline->Raf Quinoline->PI3K

Caption: Inhibition of MAPK and PI3K/Akt signaling pathways.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PTEN PTEN PTEN->PIP3 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 p70S6K mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Translation Protein Synthesis & Cell Growth S6K1->Translation _4EBP1->Translation Quinoline This compound Analog Quinoline->PI3K Quinoline->Akt Quinoline->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

Experimental_Workflow Start Start: Synthesize/Obtain Quinoline Analog Cell_Culture Cell Culture: Select & grow cancer cell lines Start->Cell_Culture Kinase_Assay In Vitro Kinase Assay Start->Kinase_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity Western_Blot Western Blot Analysis Cell_Culture->Western_Blot IC50_Calc Calculate IC50 (Cytotoxicity) Cytotoxicity->IC50_Calc IC50_Calc->Western_Blot IC50_Kinase Calculate IC50 (Kinase Inhibition) Kinase_Assay->IC50_Kinase Pathway_Validation Validate Pathway Inhibition IC50_Kinase->Pathway_Validation Western_Blot->Pathway_Validation End End: Mechanism of Action Validated Pathway_Validation->End

Caption: Workflow for validating mechanism of action.

References

Navigating the Maze of Specificity: A Comparative Guide to 2,4-Dihydroxyquinoline-Based Fluorescent Probes and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly selective fluorescent probes is paramount. While the 2,4-dihydroxyquinoline scaffold holds promise in the design of novel sensors, a comprehensive analysis of its cross-reactivity is crucial for accurate and reliable experimental outcomes. This guide provides a comparative analysis of the selectivity of quinoline-based fluorescent probes, using well-characterized examples as benchmarks, and contrasts their performance with common alternative fluorophores. Experimental data is presented to illuminate the principles of selectivity and guide researchers in choosing the optimal probe for their specific applications.

The inherent fluorescence of the quinoline (B57606) core and its capacity for metal chelation have made it a popular framework in the development of chemosensors.[1][2] These sensors are designed to exhibit a change in their photophysical properties, such as fluorescence enhancement or quenching, upon binding to a specific analyte.[2] However, the utility of a fluorescent probe is critically dependent on its ability to selectively bind to its target analyte in the presence of other potentially interfering species.[1] This guide delves into the cross-reactivity of quinoline-based probes, with a focus on metal ion detection, and provides a framework for evaluating their performance against other classes of fluorescent sensors.

Comparison of Metal Ion Selectivity: Quinoline Derivatives vs. Alternatives

While specific quantitative cross-reactivity data for probes derived directly from the this compound scaffold is not extensively available in the public domain, the closely related and well-studied 8-hydroxyquinoline (B1678124) (8-HQ) and other quinoline derivatives serve as excellent models for understanding the selectivity of this class of compounds.[1][2] The following table summarizes the fluorescence response of a representative quinoline-based probe in the presence of various metal ions, compared to a rhodamine-based sensor, a common alternative.

Probe ScaffoldTarget AnalyteInterfering IonsObserved Fluorescence Change with InterferentReference
Quinoline Derivative (e.g., 8-Hydroxyquinoline based) Al³⁺Fe³⁺, Cu²⁺, Zn²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺Minimal to no change[3]
Zn²⁺Fe³⁺, Cu²⁺, Al³⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺Minimal to no change[4][5]
Fe³⁺Al³⁺, Cu²⁺, Zn²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺Fluorescence quenching by other ions can occur[6][7]
Rhodamine B Derivative Fe³⁺Al³⁺, Cu²⁺, Zn²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺High selectivity, minimal interference[1]
Coumarin Derivative Cu²⁺Al³⁺, Fe³⁺, Zn²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺Selective fluorescence quenching[5]
Pyrazoline Derivative Fe³⁺Other CationsHigh selectivity with fluorescence quenching[8][9]

Key Observations:

  • Quinoline-based probes can be designed to be highly selective for specific metal ions like Al³⁺ and Zn²⁺.[3][4][5]

  • Interference, particularly from other transition metal ions like Cu²⁺ and Fe³⁺, can be a challenge for some quinoline-based sensors, often leading to fluorescence quenching.[6][7]

  • Alternative scaffolds, such as rhodamine, can offer superior selectivity for certain analytes like Fe³⁺, highlighting the importance of considering different probe backbones for specific applications.[1]

Experimental Protocols for Assessing Cross-Reactivity

To ensure the reliability of experimental data, rigorous testing of a probe's selectivity is essential. The following is a generalized protocol for evaluating the cross-reactivity of a fluorescent probe for a target metal ion.

Protocol: Evaluation of Fluorescent Probe Selectivity

1. Materials and Reagents:

  • Stock solution of the fluorescent probe (e.g., 1 mM in a suitable solvent like DMSO or ethanol).

  • Stock solutions of the target analyte and a panel of potential interfering ions (e.g., 10 mM in deionized water or an appropriate buffer).

  • Buffer solution (e.g., HEPES, pH 7.4).

  • Fluorometer and quartz cuvettes.

2. Procedure:

  • Baseline Measurement: Prepare a solution of the fluorescent probe at its working concentration (e.g., 10 µM) in the buffer. Record the fluorescence emission spectrum.

  • Response to Target Analyte: To the probe solution, add a specific concentration of the target analyte (e.g., 2 equivalents). Record the fluorescence emission spectrum after incubation.

  • Interference Studies: To separate solutions of the fluorescent probe, add the same concentration of each potential interfering ion. Record the fluorescence emission spectra.

  • Competitive Binding Assay: To a solution of the probe that already contains the target analyte, add the same concentration of each potential interfering ion. Record the fluorescence emission spectrum to observe any displacement or quenching effects.

3. Data Analysis:

  • Compare the fluorescence intensity of the probe in the presence of the target analyte to its intensity in the presence of interfering ions. A highly selective probe will show a significant change in fluorescence only with the target analyte.

  • Calculate the fluorescence enhancement or quenching factor for each condition.

Signaling and Detection Mechanisms

The change in fluorescence upon analyte binding in quinoline-based probes is often governed by mechanisms such as Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF).[10] Understanding these mechanisms can aid in the rational design of more selective probes.

G General 'Turn-On' Fluorescent Probe Mechanism cluster_0 Probe in 'Off' State (No Analyte) cluster_1 Probe in 'On' State (Analyte Bound) Probe_Off Fluorophore-Receptor (Weakly Fluorescent) PET Photoinduced Electron Transfer (PET) Quenches Fluorescence Probe_Off->PET Energy Transfer Analyte Target Analyte Probe_Off->Analyte Binding Probe_On Fluorophore-Receptor-Analyte Complex (Highly Fluorescent) CHEF Chelation-Enhanced Fluorescence (CHEF) Inhibits PET Probe_On->CHEF Fluorescence Emission Analyte->Probe_On

Caption: Simplified signaling pathway for a 'turn-on' fluorescent probe.

Experimental Workflow for Cross-Reactivity Screening

A systematic workflow is crucial for the efficient and accurate assessment of probe cross-reactivity.

G Workflow for Fluorescent Probe Cross-Reactivity Screening Start Start: Synthesized Probe Prep Prepare Probe and Analyte Stock Solutions Start->Prep Baseline Measure Baseline Fluorescence of Probe Prep->Baseline Interferents Prepare Panel of Potential Interfering Analytes Prep->Interferents Target Add Target Analyte Measure Fluorescence Baseline->Target Competitive Add Interferents to Probe + Target Analyte Complex Measure Fluorescence Target->Competitive Screen Individually Add Interferents to Probe Measure Fluorescence Interferents->Screen Screen->Competitive Analysis Analyze and Compare Fluorescence Changes Competitive->Analysis Conclusion Determine Selectivity and Cross-Reactivity Profile Analysis->Conclusion

Caption: A typical experimental workflow for assessing the cross-reactivity of a new fluorescent probe.

Conclusion

While the this compound scaffold remains an intriguing platform for the development of novel fluorescent probes, a thorough evaluation of their cross-reactivity is a non-negotiable step in their validation. By employing rigorous experimental protocols and comparing their performance against established alternative scaffolds, researchers can confidently select or design probes with the high degree of specificity required for advancing our understanding of complex biological systems and for the development of new diagnostic and therapeutic tools. The principles and data presented in this guide offer a foundational framework for navigating the critical aspect of fluorescent probe selectivity.

References

Quantitative determination of diiodohydroxyquinoline using UV-Visible spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of diiodohydroxyquinoline (also known as iodoquinol), a key therapeutic agent. The primary focus is on the widely accessible UV-Visible spectrometric method, which is critically evaluated against alternative techniques such as atomic absorption spectrometry (AAS), high-performance liquid chromatography (HPLC), and spectrofluorimetry. The information presented herein, including detailed experimental protocols and performance data, is intended to assist researchers in selecting the most appropriate analytical strategy for their specific needs, whether for routine quality control or advanced research applications.

Experimental Protocols

This section details the methodologies for the quantitative analysis of diiodohydroxyquinoline using various instrumental techniques.

1. UV-Visible Spectrometry

Two sensitive indirect UV-Visible spectrometric methods have been developed based on the oxidation of diiodohydroxyquinoline by iron(III). The resulting iron(II) is then reacted with a chromogenic agent to produce a colored complex that can be quantified.

  • Method I: Prussian Blue Formation [1]

    • Sample Preparation: A standard solution of diiodohydroxyquinoline (10 µg/mL) is prepared in 0.1 M HCl.

    • Reaction: Aliquots of the standard solution are transferred to 10 mL calibrated flasks. To this, 1.0 mL of ferric sulfate (B86663) solution is added.

    • Heating: The mixture is heated in a boiling water bath at 100°C for 10 minutes.

    • Color Development: After cooling, 1.0 mL of potassium ferricyanide (B76249) solution is added.

    • Measurement: The absorbance of the resulting Prussian blue color is measured at 700 nm after 24 minutes.

  • Method II: 1,10-Phenanthroline (B135089) Complex [1]

    • Sample Preparation: A standard solution of diiodohydroxyquinoline (10 µg/mL) is prepared in 0.1 M HCl.

    • Reaction: Aliquots of the standard solution are transferred to 10 mL volumetric flasks. To this, 1.0 mL of ferric sulfate solution is added.

    • Heating: The mixture is heated in a boiling water bath at 100°C for 10 minutes.

    • Color Development: After cooling, 1.0 mL of 1,10-phenanthroline solution is added.

    • Measurement: The absorbance of the red-colored complex is measured at 515 nm after 3 minutes.

2. Atomic Absorption Spectrometry (AAS) [1]

This method is also based on the oxidation of diiodohydroxyquinoline by a known excess of iron(III). The unreacted iron(III) is extracted, and the remaining iron(II) in the aqueous layer is quantified.

  • Reaction: An aliquot of the diiodohydroxyquinoline sample is reacted with a standard solution of iron(III).

  • Extraction: The excess iron(III) is extracted into diethyl ether from a 6 M HCl medium.

  • Measurement: The concentration of iron(II) in the aqueous layer is determined by aspirating the solution into an air-acetylene flame of an atomic absorption spectrometer.

3. High-Performance Liquid Chromatography (HPLC) [2]

A reversed-phase HPLC method allows for the separation and quantification of diiodohydroxyquinoline.

  • Mobile Phase: A mixture of water and methanol (B129727) (60:40, v/v) with the pH adjusted to 3.6 using orthophosphoric acid.

  • Column: A reversed-phase C18 column.

  • Flow Rate: 0.7 mL/min.

  • Detection: UV detection at 220 nm.

  • Sample Preparation: Standard and sample solutions are prepared in methanol.

4. Spectrofluorimetry [3][4]

This highly sensitive method utilizes the native fluorescence of diiodohydroxyquinoline.

  • Solvent: Water.

  • Excitation Wavelength: 250 nm.

  • Emission Wavelength: 495 nm.

  • Sample Preparation: Standard and sample solutions are prepared to fall within the linear concentration range of 400 to 900 ng/mL.

Quantitative Data Comparison

The performance of each analytical method is summarized in the table below, allowing for a direct comparison of their key quantitative parameters.

ParameterUV-Visible (Method I)UV-Visible (Method II)AASHPLCSpectrofluorimetry
Linearity Range 2.0 - 20.0 µg/mL[1]1.0 - 10.0 µg/mL[1]0.2 - 2.0 µg/mL[1]5 - 150 µg/mL[2]400 - 900 ng/mL[3][4]
Limit of Detection (LOD) 0.2 µg/mL[1]0.17 µg/mL[1]0.07 µg/mL[1]Not ReportedNot Reported
Molar Absorptivity 2.005 x 10 L mol⁻¹cm⁻¹[1]1.667 x 10 L mol⁻¹cm⁻¹[1]---
Correlation Coefficient (R) 0.9998[1]0.9965[1]0.9985[1]Not ReportedNot Reported
Recovery 94.0 - 102.5 %[1]94.0 - 102.5 %[1]94.0 - 102.5 %[1]Good recoveries reported100.21 ± 1.13 % (bulk)[3]
Intra and Inter-assay CV < 6 %[1]< 6 %[1]< 6 %[1]Not ReportedNot Reported

Methodology Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the UV-Visible spectrometric determination of diiodohydroxyquinoline and the logical relationship between the different analytical methods discussed.

UV_Visible_Workflow cluster_prep Sample Preparation cluster_reaction Reaction and Color Development cluster_measurement Measurement A Prepare Diiodohydroxyquinoline Standard Solution (0.1 M HCl) B Add Ferric Sulfate A->B C Heat at 100°C for 10 min B->C D Cool to Room Temperature C->D E1 Method I: Add Potassium Ferricyanide D->E1 E2 Method II: Add 1,10-Phenanthroline D->E2 F1 Measure Absorbance at 700 nm (Prussian Blue) E1->F1 F2 Measure Absorbance at 515 nm (Red Complex) E2->F2

Caption: Workflow for UV-Visible Spectrometric Analysis.

Analytical_Methods_Comparison cluster_spectrometry Spectrometric Methods cluster_chromatography Chromatographic Methods UV_Vis UV-Visible Spectrometry (Indirect) AAS Atomic Absorption Spectrometry (Indirect) Spectrofluorimetry Spectrofluorimetry (Direct) HPLC High-Performance Liquid Chromatography Diiodo Quantitative Determination of Diiodohydroxyquinoline Diiodo->UV_Vis Oxidation-based Diiodo->AAS Oxidation-based Diiodo->Spectrofluorimetry Native Fluorescence Diiodo->HPLC Separation-based

Caption: Comparison of Analytical Methodologies.

References

A Comparative Guide to Chromatographic Methods for the Simultaneous Analysis of Diiodohydroxyquinoline and Metronidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The simultaneous quantification of diiodohydroxyquinoline (DIHQ) and metronidazole (B1676534) (MTN) in pharmaceutical formulations is crucial for ensuring their therapeutic efficacy and safety. This guide provides a comparative overview of various chromatographic methods developed for this purpose, offering detailed experimental protocols and performance data to aid in method selection and implementation.

At a Glance: Method Comparison

A summary of the key performance characteristics of different chromatographic and spectrophotometric methods is presented below. This allows for a quick assessment of each technique's suitability for specific analytical needs.

MethodStationary PhaseMobile PhaseDetection WavelengthLinearity Range (DIHQ)Linearity Range (MTN)Mean Recovery (DIHQ)Mean Recovery (MTN)
RP-HPLC [1][2][3]C18 ColumnWater:Methanol (B129727) (60:40, v/v), pH 3.6220 nm5 - 150 µg/mL5 - 100 µg/mL99.94% ± 0.77399.89% ± 0.909
RP-HPLC [4][5]C18 Lichrosorb™Methanol:Acetonitrile (B52724) (96:4, v/v)254 nm0.005 - 0.5 mg/mL0.01 - 1 mg/mL100.15% ± 0.48399.92% ± 0.433
TLC-Densitometry [1][2][3]TLC silica (B1680970) gel 60F254Chloroform:Acetone:Glacial Acetic Acid (7.5:2.5:0.1, by volume)254 nm0.2 - 1.8 µ g/band 0.4 - 1.8 µ g/band 100.21% ± 1.537100.14% ± 1.807
TLC-Densitometry [4][5]Silica gel F254Chloroform:Toluene:Ethanol:Acetic Acid (9:9:1:1, v/v/v/v)-0.5 - 10 µ g/spot 1 - 20 µ g/spot 100.15% ± 0.53999.87% ± 0.365
Spectrofluorimetry [6]-WaterExcitation: 250 nm, Emission: 495 nm400 - 900 ng/mL-100.21% ± 1.13-
Bivariate Spectrophotometry [7]-------
Derivative Spectrophotometry [8]-------

Experimental Workflows

A generalized workflow for chromatographic analysis is depicted below. This process is fundamental to all the discussed methods, with specific parameters varying between techniques.

Chromatographic Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Separation & Detection cluster_data Data Acquisition & Processing S0 Weighing of Analytes S1 Dissolution in Appropriate Solvent S0->S1 S2 Serial Dilutions to Working Concentrations S1->S2 A0 Injection of Sample/ Standard into System S2->A0 A1 Separation on Chromatographic Column/ Plate A0->A1 A2 Detection of Analytes (UV, Fluorescence, etc.) A1->A2 D0 Generation of Chromatogram/ Spectrum A2->D0 D1 Peak Integration/ Measurement of Response D0->D1 D2 Quantification using Calibration Curve D1->D2 R R D2->R Final Concentration Report

Caption: A generalized workflow for chromatographic analysis.

Detailed Experimental Protocols

This section provides a detailed breakdown of the methodologies for the key chromatographic techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) - Method A[1][2][3][4]
  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Stationary Phase: A C18 reversed-phase column.

  • Mobile Phase: A mixture of water and methanol in a 60:40 (v/v) ratio. The pH of the mobile phase is adjusted to 3.6 using orthophosphoric acid.

  • Flow Rate: 0.7 mL/min.

  • Detection: UV detection at a wavelength of 220 nm.

  • Procedure:

    • Prepare stock solutions of diiodohydroxyquinoline and metronidazole in methanol.

    • Prepare working standard solutions by diluting the stock solutions with methanol to fall within the linearity range.

    • Inject a fixed volume (e.g., 20 µL) of the standard and sample solutions into the chromatograph.

    • Record the chromatograms and calculate the peak areas.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analytes in the sample solutions from the calibration curve.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) - Method B[5][6]
  • Instrumentation: A high-performance liquid chromatograph with a UV detector.

  • Stationary Phase: C18 Lichrosorb™ analytical column (250 mm × 4.6 mm, 10 µm).

  • Mobile Phase: A mixture of methanol and acetonitrile in a 96:4 (v/v) ratio.

  • Flow Rate: 0.6 mL/min.

  • Detection: UV detection at 254 nm.

  • Procedure:

    • Prepare standard solutions of metronidazole and diiodohydroxyquinoline in the mobile phase.

    • For tablet dosage forms, weigh and grind twenty tablets. An amount of powder equivalent to 250 mg of each drug is extracted with methanol.

    • Inject the prepared sample and standard solutions into the HPLC system.

    • The retention times are approximately 2.344 min for metronidazole and 3.548 min for diiodohydroxyquinoline.[5]

    • Quantification is achieved by comparing the peak areas of the samples to those of the standards.

Thin-Layer Chromatography (TLC) - Densitometry - Method A[1][2][3]
  • Stationary Phase: TLC silica gel 60F254 plates.

  • Mobile Phase: A mixture of chloroform, acetone, and glacial acetic acid in a ratio of 7.5:2.5:0.1 (by volume).

  • Procedure:

    • Apply the standard and sample solutions as bands onto the TLC plate.

    • Develop the plate in a chromatographic tank saturated with the mobile phase.

    • After development, the plate is dried, and the bands are visualized under a UV lamp.

    • Scan the separated bands at 254 nm using a TLC scanner densitometer.

    • The Rf values for diiodohydroxyquinoline and metronidazole are approximately 0.67 and 0.26, respectively.[1]

    • Quantify the analytes by relating the peak areas to the concentration using a calibration curve.

Thin-Layer Chromatography (TLC) - Densitometry - Method B[5][6]
  • Stationary Phase: Silica gel F254 plates.

  • Mobile Phase: A mixture of chloroform, toluene, ethanol, and acetic acid in a 9:9:1:1 (v/v/v/v) ratio.

  • Procedure:

    • Apply aliquots of the standard and sample solutions as bands on the TLC plate.

    • Develop the plate in a chromatographic chamber with the specified mobile phase.

    • Visualize the developed plates under a short-wave UV lamp.

    • Perform densitometric scanning to quantify the separated spots.

Conclusion

Both RP-HPLC and TLC-Densitometry have been demonstrated to be effective for the simultaneous determination of diiodohydroxyquinoline and metronidazole. RP-HPLC methods generally offer higher resolution and sensitivity, making them suitable for complex matrices and lower concentration levels. TLC-Densitometry provides a simpler and more cost-effective alternative, suitable for routine quality control analysis where high throughput is advantageous. The choice of method will ultimately depend on the specific requirements of the analysis, including sensitivity, sample throughput, and available instrumentation. Spectrophotometric methods, while simpler, may be less selective in the presence of interfering substances.

References

A Comparative Guide to Assessing the Purity of Synthesized 2,4-Dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data, as well as the safety and efficacy of potential therapeutic agents. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 2,4-Dihydroxyquinoline, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail experimental protocols and present comparative data for High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the quantitative analysis of this compound, offering high resolution and sensitivity for the detection of impurities. A reversed-phase HPLC method is typically employed for this purpose.

Data Presentation: HPLC Analysis

ParameterMethod A: Acetonitrile (B52724)/Water with Formic AcidMethod B: Acetonitrile/Phosphate Buffer
Column C18 (250 mm x 4.6 mm, 5 µm)C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 20 mM Potassium Dihydrogen Phosphate (pH 3.3)B: Acetonitrile
Gradient 30% B to 80% B over 20 min75% B (Isocratic)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 270 nm
Expected Retention Time ~10-15 min~3-5 min
Typical Purity (%) >98%>98%
Limit of Detection (LOD) 5 - 20 ng/mL[1]Not specified
Limit of Quantification (LOQ) 15 - 60 ng/mL[1]Not specified

Experimental Protocol: HPLC Method A

  • Instrumentation: Utilize an HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: Employ a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: Add 1 mL of formic acid to 1 L of HPLC-grade water and degas.

    • Solvent B: Use HPLC-grade acetonitrile and degas.

  • Chromatographic Conditions:

    • Set the column temperature to 30 °C.

    • Equilibrate the column with 30% Solvent B for at least 15 minutes.

    • Use a linear gradient from 30% to 80% Solvent B over 20 minutes.

    • Maintain a flow rate of 1.0 mL/min.

    • Set the detection wavelength to 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in acetonitrile to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample solution. The purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective qualitative technique for monitoring reaction progress and assessing the presence of impurities.

Data Presentation: TLC Analysis

ParameterSystem A: Toluene/Ethyl Acetate/Formic AcidSystem B: Chloroform/Methanol (B129727)
Stationary Phase Silica (B1680970) Gel 60 F254Silica Gel 60 F254
Mobile Phase Toluene:Ethyl Acetate:Formic Acid (5:4:1, v/v/v)Chloroform:Methanol (9:1, v/v)
Expected Rf Value 0.3 - 0.50.4 - 0.6
Visualization UV light (254 nm)UV light (254 nm)

Experimental Protocol: TLC System A

  • Plate Preparation: Use pre-coated silica gel 60 F254 aluminum or glass plates. Draw a faint baseline with a pencil approximately 1 cm from the bottom edge.

  • Sample Application: Dissolve a small amount of the synthesized this compound in a suitable solvent (e.g., methanol or ethyl acetate). Apply a small spot of the solution onto the baseline using a capillary tube.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase (Toluene:Ethyl Acetate:Formic Acid, 5:4:1). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to ascend to about 1 cm from the top of the plate.

  • Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots under a UV lamp at 254 nm. Impurities will appear as separate spots with different Rf values from the main product spot.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound, providing detailed information about its chemical structure and the presence of any proton- or carbon-containing impurities.

Data Presentation: NMR Analysis (in DMSO-d6)

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H 11.18br sNH
12.90br sOH
7.83mH-5
7.51mH-6
7.30mH-8
7.16mH-7
5.90sH-3
¹³C 163.57dC-2
162.43ddC-4
139.13ddC-8a
130.82ddC-7
122.62ddC-4a
121.04ddC-5
115.10ddC-8
114.95ddC-6
98.18dC-3

Note: The tautomeric equilibrium between the 2,4-dihydroxy form and the 4-hydroxy-2-quinolone form will influence the observed chemical shifts. The data presented is for the predominant 4-hydroxy-2(1H)-quinolone tautomer.[2]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in about 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of approximately 0-14 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of approximately 0-180 ppm.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d6 (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Common Impurities in the Synthesis of this compound

The nature of impurities largely depends on the synthetic route employed. For the common Conrad-Limpach synthesis, which involves the condensation of anilines with β-ketoesters, potential impurities include:

  • Unreacted Starting Materials: Aniline (B41778) and the specific β-ketoester used.

  • Isomeric Byproducts: Formation of the 2-hydroxyquinoline (B72897) isomer (Knorr product) can occur, particularly under different temperature conditions.[3]

  • Intermediate Amides: In syntheses involving malonic acid derivatives, incompletely cyclized intermediates such as mono(aryl) malonic acid amides may be present.[4][5]

  • Side-Reaction Products: Depending on the specific aniline used, side-products from self-condensation or other reactions may be formed.[4][5]

Workflow for Purity Assessment of Synthesized this compound

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative & Structural Analysis cluster_final Final Product Synthesized_Product Crude this compound TLC TLC Analysis (Reaction Monitoring & Spot Check) Synthesized_Product->TLC Decision1 Impurities Detected? TLC->Decision1 HPLC HPLC Analysis (Purity Quantification) Decision1->HPLC Yes Decision1->HPLC No NMR NMR Spectroscopy (Structure Verification) HPLC->NMR Decision2 Purity ≥ 98% & Correct Structure? NMR->Decision2 Pure_Product Pure this compound Decision2->Pure_Product Yes Further_Purification Further Purification (e.g., Recrystallization, Chromatography) Decision2->Further_Purification No Further_Purification->TLC Re-analyze

Purity assessment workflow for this compound.

References

Correlation of Hammett-Brown substituent effects on cytotoxic activity of benzylidene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship of benzylidene compounds reveals a significant correlation between their electronic properties and cytotoxic activity. This guide compares the performance of various substituted benzylidene derivatives, providing experimental data and exploring the underlying molecular mechanisms.

Benzylidene derivatives have emerged as a promising class of compounds in anticancer research, exhibiting cytotoxic effects across a range of cancer cell lines. The potency of these derivatives can be finely tuned by altering the substituents on the benzylidene ring. The electronic effects of these substituents, as quantified by Hammett-Brown constants (σ+), play a crucial role in their mechanism of action. This guide provides a comparative analysis of these effects, supported by experimental data, to aid researchers and drug development professionals in the design of more effective anticancer agents.

Correlation of Hammett-Brown Substituent Effects with Cytotoxic Activity

The cytotoxic activity of a series of para-substituted benzylidene derivatives is often evaluated using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates higher cytotoxic potency.

The Hammett-Brown equation, log(IC50) = ρσ⁺ + C, provides a quantitative framework for understanding the influence of electronic substituent effects on the reactivity and biological activity of these compounds. In this equation, ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction (in this case, cytotoxicity) to substituent effects, and σ⁺ (sigma-plus) is the substituent constant that reflects the electronic influence of a particular substituent, especially its ability to stabilize an adjacent positive charge through resonance.

For instance, in a study on 16-(substituted benzylidene) derivatives of dehydroepiandrosterone (B1670201) (DHEA), compounds with a 3-chloro substituent on the benzylidene moiety showed high potency against KB and T47D cell lines, with IC50 values of 0.6 and 1.7 μM, respectively.[1][2] This suggests that the electronic nature and position of the substituent are key determinants of cytotoxic potential.[1][2]

The following table summarizes representative IC50 values for various substituted benzylidene derivatives against different cancer cell lines, compiled from multiple sources. It is important to note that direct comparison is challenging due to variations in the core benzylidene structure and the cancer cell lines used in each study.

Substituent (R)Core ScaffoldCancer Cell LineIC50 (µM)Hammett-Brown (σ⁺)
HBenzylidene-hydrazoneLung (A549)>1000.00
4-OCH₃Benzylidene-hydrazoneLung (A549)5.3-0.78
4-ClBenzylidene-hydrazoneLung (A549)25.60.11
4-NO₂Benzylidene-hydrazoneLung (A549)12.80.79
3-Cl16-Benzylidene-DHEAKB0.60.37 (σ)
4-CH₃16-Benzylidene-DHEAKB1.7-0.31
4-OCH₃16-Benzylidene-DHEAKB4.1-0.78
4-CF₃16-Benzylidene-DHEAKB1.30.61

Note: The Hammett-Brown constants (σ⁺) are provided for para-substituents. For the meta-substituent (3-Cl), the standard Hammett constant (σ) is given as σ⁺ is not typically used for meta positions. Data is compiled from multiple sources and should be interpreted with caution due to variations in experimental conditions.

Experimental Protocols

The determination of cytotoxic activity is a critical step in the evaluation of potential anticancer compounds. The MTT assay is a widely used colorimetric method for assessing cell viability.

MTT Assay for Cytotoxicity

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Benzylidene derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzylidene derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Molecular Mechanisms

The cytotoxic effects of benzylidene derivatives are often mediated through their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis (programmed cell death).

Inhibition of the EGFR/ERK Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) and the downstream Extracellular signal-regulated kinase (ERK) pathway are frequently overactive in many types of cancer, promoting cell proliferation and survival. Some benzylidene derivatives have been shown to inhibit this pathway.

EGFR_ERK_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes Benzylidene Benzylidene Derivative Benzylidene->EGFR Inhibits

Caption: Inhibition of the EGFR/ERK signaling pathway by benzylidene derivatives.

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents, including some benzylidene derivatives, exert their effects by inducing apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Cellular_Stress Cellular Stress (e.g., DNA damage) Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC formation Death_Receptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Benzylidene Benzylidene Derivative Benzylidene->Cellular_Stress Induces

Caption: Induction of apoptosis by benzylidene derivatives via cellular stress.

Conclusion

The cytotoxic activity of benzylidene derivatives is strongly influenced by the electronic nature of the substituents on the benzylidene ring. While a definitive and comprehensive Hammett-Brown correlation across a wide range of these compounds from a single study is yet to be established, the available data strongly supports the importance of substituent effects in determining their anticancer potency. Further quantitative structure-activity relationship (QSAR) studies focusing on Hammett-Brown parameters will be invaluable for the rational design of novel and more effective benzylidene-based anticancer drugs. The elucidation of their interactions with key signaling pathways, such as the EGFR/ERK and apoptotic pathways, provides a solid foundation for understanding their mechanism of action and for the development of targeted cancer therapies.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of 2,4-Dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. 2,4-Dihydroxyquinoline, a versatile heterocyclic compound, requires careful management as hazardous waste. This guide provides a procedural, step-by-step approach to its proper disposal.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is known to cause skin and serious eye irritation.[1][2][3] Some sources also indicate it may cause respiratory irritation and can be harmful if swallowed or in contact with skin. Therefore, all handling of this compound waste must be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to minimize exposure risks.

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side-shields or chemical safety goggles. A face shield should be used if there is a risk of splashing.Conforms to OSHA 29 CFR 1910.133 or European Standard EN 166.
Hand Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected before use and disposed of as contaminated waste.Conforms to European Standard EN 374.
Body A laboratory coat should be worn. For larger quantities or significant risk of exposure, impervious clothing should be considered.N/A
Respiratory Work should be conducted in a well-ventilated area or under a chemical fume hood. If exposure limits are at risk of being exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.Conforms to OSHA 29 CFR 1910.134 or European Standard EN 149.

Step-by-Step Disposal Protocol

The standard and safest procedure for the disposal of this compound is through a licensed hazardous waste disposal service. In-lab chemical neutralization is not recommended without specific, validated protocols.

  • Waste Characterization : All waste containing this compound must be classified as hazardous chemical waste. This includes:

    • Unused or expired pure this compound.

    • Solutions containing the compound.

    • Contaminated materials such as pipette tips, weighing boats, filter paper, gloves, and other disposable labware.

  • Waste Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[4] It should be kept separate from non-hazardous waste and other incompatible chemical wastes to prevent any unintended chemical reactions.[4]

  • Container Selection : Use a designated, leak-proof, and chemically compatible container for collecting all this compound waste. The container must be in good condition and have a secure, tight-fitting lid.

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound". The label should also include the date when waste was first added to the container.

  • Accumulation and Storage :

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[4]

    • This area must be well-ventilated and away from sources of ignition, heat, or incompatible materials.[4]

    • According to regulations in some regions, there are limits on the amount of time hazardous waste can be stored on-site before it must be transported to a licensed disposal facility.[5]

  • Professional Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the hazardous waste.[2]

    • The EHS department will work with a licensed and certified hazardous waste disposal company for its final disposal.[4]

    • The primary method of disposal for this type of organic chemical waste is typically high-temperature incineration at a permitted facility.[6][7]

  • Documentation : Maintain accurate records of the amount of this compound waste generated and the dates of accumulation and disposal, in accordance with your institution's policies and local regulations.[2]

Spill Management

In the event of a spill, ensure the area is well-ventilated and restrict access. Wearing the appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Collect the contaminated absorbent material into a sealed, labeled hazardous waste container for disposal. Decontaminate the spill area with a suitable solvent, followed by washing with soap and water. Collect all cleaning materials as hazardous waste.

Disposal_Workflow cluster_prep Preparation & Characterization cluster_collection Collection & Storage cluster_disposal Final Disposal start Disposal of This compound Required ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize all materials (pure compound, solutions, contaminated items) as Hazardous Waste ppe->characterize segregate Segregate from other waste streams characterize->segregate container Use a designated, leak-proof, compatible container segregate->container label_waste Label container clearly: 'Hazardous Waste' 'this compound' container->label_waste store Store in a secure, well-ventilated satellite accumulation area label_waste->store contact_ehs Contact Institutional EHS for pickup store->contact_ehs professional_disposal Arrange for collection by a licensed hazardous waste disposal company contact_ehs->professional_disposal document Document waste generation and disposal professional_disposal->document end Disposal Complete document->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dihydroxyquinoline
Reactant of Route 2
2,4-Dihydroxyquinoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。